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cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Documentation Hub

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  • Product: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
  • CAS: 212755-84-5

Core Science & Biosynthesis

Foundational

Biological Activity of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

The following is an in-depth technical guide on the biological activity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, structured for researchers and drug development professionals. Synonyms: Cispentacin, (1...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, structured for researchers and drug development professionals.

Synonyms: Cispentacin, (1R,2S)-2-Aminocyclopentane-1-carboxylic acid HCl CAS: 18414-30-7 (HCl salt), 64191-14-6 (Parent/Free Acid)

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often referred to as Cispentacin hydrochloride ) is a non-proteinogenic


-amino acid originally isolated from Bacillus cereus and Streptomyces setonii.[1] Unlike many amino acid analogues that act primarily as receptor ligands, this compound is distinct for its potent antifungal activity  driven by a "Trojan horse" mechanism: it is actively transported into fungal cells via amino acid permeases before inhibiting protein synthesis.

While structurally related to GABA, its primary utility in drug development lies in its ability to target aminoacyl-tRNA synthetases, specifically Prolyl-tRNA synthetase (ProRS) , offering a validated pathway for treating systemic mycoses (e.g., Candida albicans) with high in vivo efficacy despite moderate in vitro potency.

Chemical Identity & Structural Pharmacology

The biological activity of this compound is strictly governed by its stereochemistry. The cis configuration on the cyclopentane ring is essential for both transporter recognition and enzyme inhibition.

Physicochemical Profile[2]
  • Structure: A carbocyclic

    
    -amino acid where the amino and carboxylic acid groups are on adjacent carbons (C1 and C2) in a cis orientation.
    
  • Stereoisomerism: The biologically active enantiomer is (1R, 2S) .[1][2] The hydrochloride salt is utilized to enhance aqueous solubility (

    
     mg/mL), critical for parenteral administration.
    
  • Amphoteric Nature: At physiological pH, the molecule exists as a zwitterion, mimicking the charge distribution of L-proline, which facilitates its recognition by specific transport systems.

Structural Homology

cis-2-ACPC acts as a conformationally restricted analogue of two key biological substrates:

  • L-Proline: The cyclopentane ring mimics the pyrrolidine ring of proline, allowing it to bind to Prolyl-tRNA synthetase.

  • GABA: The distance between the charged ammonium and carboxylate groups approximates the folded conformation of GABA, leading to secondary activity at GABA receptors (discussed in Section 5).

Mechanism of Action: The "Trojan Horse" Effect

The efficacy of cis-2-Amino-1-cyclopentanecarboxylic acid is a result of dual-stage pharmacokinetics: Active Accumulation followed by Enzymatic Inhibition .

Stage 1: Active Transport (The Concentrative Step)

Unlike passive diffusion, cis-2-ACPC is a substrate for specific amino acid permeases in fungal cell membranes.

  • Target Transporters: General amino acid permease (GAP) and Proline-specific permeases (Put4 system in S. cerevisiae / C. albicans).

  • Kinetic Consequence: This active transport leads to intracellular concentrations up to 100-fold higher than the extracellular environment. This explains the "paradoxical" efficacy where in vivo protection (

    
     mg/kg) exceeds what in vitro MIC values (6.25–50 
    
    
    
    g/mL) would predict.
Stage 2: Protein Synthesis Inhibition

Once inside the cytoplasm, the compound acts as a competitive inhibitor.

  • Enzyme Target: Prolyl-tRNA Synthetase (ProRS) .

  • Mechanism: It competes with L-proline for the active site of ProRS. By preventing the charging of tRNA

    
    , it halts translation elongation, leading to fungal cell stasis and death.
    
Visualization of Signaling Pathway

The following diagram illustrates the sequential mechanism from uptake to growth inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Cytoplasm Cispentacin_Ext Cispentacin (cis-2-ACPC) [Low Concentration] Permease Amino Acid Permease (Put4 / GAP) Cispentacin_Ext->Permease Substrate Binding Cispentacin_Int Cispentacin [High Concentration] Permease->Cispentacin_Int Active Transport (ATP/H+ dependent) ProRS Prolyl-tRNA Synthetase (ProRS) Cispentacin_Int->ProRS Competitive Inhibition (vs L-Proline) ProteinSynth Protein Synthesis (Translation) ProRS->ProteinSynth Blocks tRNA Charging tRNA Uncharged tRNA(Pro) tRNA->ProRS Stasis Fungal Growth Arrest ProteinSynth->Stasis Translation Failure

Caption: Kinetic pathway of Cispentacin demonstrating active transport-mediated accumulation and subsequent inhibition of Prolyl-tRNA synthetase.

Therapeutic Applications (Preclinical)

Antifungal Efficacy[3]
  • Spectrum: Highly active against Candida albicans and Cryptococcus neoformans.[2][3]

  • Resistance Profile: Due to its unique mechanism (tRNA synthetase), it shows no cross-resistance with azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors).

  • In Vivo Data: In murine models of systemic candidiasis, cis-2-ACPC HCl demonstrates protective effects comparable to Amphotericin B but with significantly lower acute toxicity (

    
     mg/kg iv).[3]
    
Secondary Pharmacology: GABA Receptors

While primarily an antifungal, the structural similarity to GABA allows cis-2-ACPC to interact with GABA receptors, particularly in high-dose scenarios or specific research contexts.

  • GABA-C (

    
    ) Receptors: cis-2-ACPC acts as a weak antagonist or partial agonist depending on the specific subunit composition (
    
    
    
    vs
    
    
    ). It helps define the "folded" conformation binding pocket of the GABA-C receptor, distinct from the "extended" conformation preferred by GABA-A receptors.

Experimental Protocols

The following protocols are standardized for validating the biological activity of cis-2-ACPC HCl.

Protocol A: In Vitro Antifungal Susceptibility (Turbidimetric)

Purpose: To determine the IC50 in a defined medium that ensures transporter expression.

Reagents:

  • Yeast Nitrogen Base (YNB) w/ Glucose (Must be free of high concentrations of Proline/Peptone to avoid competition).

  • cis-2-ACPC HCl stock solution (10 mg/mL in water).

  • Candida albicans clinical isolate.[2][4]

Workflow:

  • Inoculum Prep: Grow C. albicans in YNB broth overnight at 30°C. Dilute to

    
     cells/mL.
    
  • Dosing: Prepare serial dilutions of cis-2-ACPC HCl in 96-well plates (Range: 0.1 to 100

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to wells. Incubate at 30°C for 24–48 hours.
    
  • Readout: Measure Optical Density (OD) at 600 nm.

  • Analysis: Calculate % Inhibition relative to untreated control.

    • Note: Activity is significantly reduced in rich media (e.g., Sabouraud Dextrose) due to competition from peptides/amino acids for the transporter.

Protocol B: Amino Acid Transport Competition Assay

Purpose: To verify the "Trojan Horse" uptake mechanism.

Reagents:

  • Radio-labeled L-[

    
    C]Proline.
    
  • Washed fungal cells (starved in PBS for 1 hour to upregulate transporters).

Workflow:

  • Equilibration: Suspend cells (

    
    ) in buffer with glucose (energy source).
    
  • Challenge: Add cis-2-ACPC HCl (10x excess) to experimental tubes; add unlabeled Proline to positive control tubes.

  • Initiation: Add L-[

    
    C]Proline (0.1 
    
    
    
    M final).
  • Sampling: At 1, 2, 5, and 10 mins, remove aliquots and filter rapidly through glass fiber filters. Wash 2x with ice-cold buffer.

  • Quantification: Scintillation counting of filters.

  • Interpretation: A reduction in

    
    C-Proline uptake in the presence of cis-2-ACPC confirms competition for the permease.
    

Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • Handling: Wear standard PPE (gloves, safety goggles). The HCl salt is hygroscopic; store in a desiccator at -20°C.

  • Toxicity: Low acute toxicity in mice (

    
     g/kg).[2][3] However, as a tRNA synthetase inhibitor, potential interference with mammalian protein synthesis at high doses should be monitored.
    

References

  • Konishi, M., et al. (1989).[1][5] "Cispentacin, a new antifungal antibiotic.[1][6] I. Production, isolation, physico-chemical properties and structure."[1][6] The Journal of Antibiotics, 42(12), 1749-1755.[6] Link

  • Oki, T., et al. (1989).[5] "Cispentacin, a new antifungal antibiotic. II.[2] In vitro and in vivo antifungal activities."[2][3][7][8] The Journal of Antibiotics, 42(12), 1756-1762. Link

  • Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

  • Knudsen, C. G., et al. (1983). "Synthesis and biological activity of cis- and trans-2-aminocyclopentane-1-carboxylic acid." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Data. (2025). "(1R, 2S)-2-aminocyclopentane-1-carboxylic acid Technical Guide." Link

Sources

Exploratory

Technical Guide: cis-2-Amino-1-cyclopentanecarboxylic Acid (cis-ACPC) as a Proline Analogue

The following technical guide details the structural, mechanistic, and experimental applications of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC) as a proline analogue. Executive Summary cis-2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and experimental applications of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC) as a proline analogue.

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a cyclic


-amino acid that functions as a conformational constraint in peptidomimetics. While often classified as a proline analogue  due to its ability to restrict peptide backbone flexibility and inhibit proline-specific transporters, it is structurally distinct. Unlike proline (a secondary amine with the nitrogen embedded in the ring), cis-ACPC features a primary amino group attached to a cyclopentane ring. This guide delineates its use in inducing specific secondary structures (e.g., 12-helices), its role as a pharmacological inhibitor of the high-affinity L-proline transporter (SLC6A7), and the specific solid-phase peptide synthesis (SPPS) protocols required for its incorporation.

Chemical Architecture & Properties[1][2]

Structural Comparison

The classification of cis-ACPC as a proline analogue stems from its steric demand and conformational rigidity , not its chemical class. Proline is an


-amino acid; cis-ACPC is a 

-amino acid.
FeatureL-Prolinecis-ACPC
Class Cyclic

-amino acid
Cyclic

-amino acid
Amine Type Secondary (Pyrrolidine ring)Primary (Cyclopentyl substituent)
Backbone Span 1 Carbon (

)
2 Carbons (

)
H-Bond Donor None (when acylated)Yes (Amide NH remains)
Conformation Restricts

angle (~ -60°)
Restricts

(C-C bond) and

Key Utility Induces

-turns, Polyproline helices
Induces 12-helices, Sheet mimetics
Stereochemistry

The "cis" designation refers to the relative stereochemistry of the amino and carboxyl groups on the cyclopentane ring.

  • Enantiomers: The cis form exists as two enantiomers: (1R, 2S) and (1S, 2R) .

  • Biological Relevance: The (1R, 2S) enantiomer is frequently cited in opioid receptor ligands (e.g., morphiceptin analogues) for retaining bioactivity, whereas the (1S, 2R) form often shows reduced affinity.

StructuralComparison PRO L-Proline (alpha-amino acid) Constraint Conformational Constraint PRO->Constraint Ring locks N-Calpha bond Secondary Amine Secondary Amine PRO->Secondary Amine No H-bond Donor No H-bond Donor PRO->No H-bond Donor ACPC cis-ACPC (beta-amino acid) ACPC->PRO Analogue via Steric/Transport Mimicry ACPC->Constraint Ring locks Calpha-Cbeta bond Primary Amine Primary Amine ACPC->Primary Amine H-bond Donor H-bond Donor ACPC->H-bond Donor Turn Induction Turn Induction Constraint->Turn Induction Mimics Beta-Turn Foldamer Formation Foldamer Formation Constraint->Foldamer Formation 12-Helix (ACPC) vs PPII (Pro)

Figure 1: Structural logic comparing Proline and cis-ACPC. Note the divergence in amine type and backbone span despite shared conformational rigidity.

Mechanistic Applications

Peptidomimetics & Foldamers

Incorporating cis-ACPC into peptide sequences drastically alters the local topography:

  • Foldamers: Homo-oligomers of cis-ACPC adopt a stable 12-helix structure (defined by 12-membered ring hydrogen bonds between residue

    
     and 
    
    
    
    ). This contrasts with the Polyproline II helix.
  • Turn Inducers: In

    
    -hybrid peptides, cis-ACPC acts as a rigid spacer that can force the backbone into specific turn geometries, often stabilizing bioactive conformations that linear peptides cannot access.
    
Pharmacological Inhibition (SLC6A7)

cis-ACPC is a competitive inhibitor of the High-Affinity L-Proline Transporter (PROT/SLC6A7) found in glutamatergic pathways.

  • Mechanism: It fits the substrate binding pocket of SLC6A7 due to the 5-membered ring shape but is not efficiently transported, thereby blocking the reuptake of L-proline.

  • Therapeutic Context: Used in research for ischemic stroke and cognitive disorders to modulate synaptic proline levels (which in turn modulate NMDA/AMPA receptors).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

cis-ACPC is more sterically hindered than standard amino acids. The following protocol ensures efficient coupling while minimizing deletion sequences.

Reagents Required:

  • Resin: Rink Amide or Wang (0.3–0.6 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP. Avoid standard HBTU/DIC for difficult couplings.

  • Base: DIEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (Dimethylformamide).

Protocol: Coupling Fmoc-cis-ACPC

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-cis-ACPC (3.0 equiv) and HATU (2.9 equiv) in minimal dry DMF.

    • Add DIEA (6.0 equiv).

    • Allow to activate for 1–2 minutes (solution turns yellow).

  • Coupling:

    • Add activated solution to the resin.

    • Reaction Time: Shake at room temperature for 2 to 4 hours . (Standard AA is 45 min;

      
      -AAs require longer).
      
    • Optional: Microwave assistance (75°C, 25W, 10 min) significantly improves yield.

  • Monitoring: Perform a Kaiser Test .

    • Note: Since cis-ACPC has a primary amine, the Kaiser test is valid (Blue = Free amine).

    • Contrast: If coupling onto a Proline residue, use the Chloranil test. If coupling ontocis-ACPC, use Kaiser.

  • Capping: Cap unreacted sites with Acetic Anhydride/DIEA/DMF if the test is slightly positive.

Data Presentation: Coupling Efficiency
Coupling ReagentTime (RT)Yield (Crude HPLC)Notes
HBTU / DIEA2 h~65%Incomplete coupling common due to steric bulk.
HATU / DIEA 2 h >95% Recommended standard.
DIC / Oxyma2 h~85%Good alternative to uronium salts.
Microwave (HATU)10 min>98%Best for long sequences.
Handling & Storage
  • Form: Typically supplied as the hydrochloride salt (CAS: 18414-30-7).

  • Stability: Hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in pure DCM.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate 2. Pre-activation (Fmoc-cis-ACPC + HATU + DIEA) 1-2 min Wash1->Activate Couple 3. Coupling Reaction (RT: 2-4h OR MW: 75°C, 10min) Activate->Couple Test 4. Kaiser Test Couple->Test ResultPos Blue (Incomplete) Test->ResultPos Positive ResultNeg Colorless (Complete) Test->ResultNeg Negative Recouple Re-couple (Double Coupling) ResultPos->Recouple NextStep Proceed to Next AA ResultNeg->NextStep Recouple->Couple

Figure 2: Optimized SPPS workflow for incorporating cis-ACPC. Note the requirement for HATU and extended coupling times.

References

  • Structural Characterization of beta-Amino Acids

    • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.
    • Source:Journal of Organic Chemistry (2024).[3]

    • Link:[Link]

  • Biological Application (Transport Inhibition)

    • Title: L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke.
    • Source:Molecular Biology Reports (2023).
    • Link:[Link]

  • Peptidomimetic Opioid Ligands

    • Title: Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.[4]

    • Source:International Journal of Peptide and Protein Research (1990).[4]

    • Link:[Link]

  • Foldamers and Helix Formation

    • Title: Constrained beta-amino acid-containing miniproteins.[5]

    • Source:Organic & Biomolecular Chemistry (2021).
    • Link:[Link]

Sources

Foundational

Stereochemical Engineering of 2-Aminocyclopentanecarboxylic Acid (ACPC): From Antifungal Efficacy to Foldamer Design

[1] Executive Summary 2-Aminocyclopentanecarboxylic acid (ACPC) represents a privileged scaffold in the design of non-proteinogenic amino acids. As a cyclic -amino acid, ACPC introduces rigid conformational constraints t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Aminocyclopentanecarboxylic acid (ACPC) represents a privileged scaffold in the design of non-proteinogenic amino acids. As a cyclic


-amino acid, ACPC introduces rigid conformational constraints that are invaluable in two distinct domains: antimicrobial pharmacology  and peptidomimetic structural biology .[1]

This guide dissects the stereochemical dichotomy of ACPC:

  • The Cis-Isomer ((1R,2S)-ACPC, Cispentacin): A potent antifungal agent that acts as a proline antimetabolite, targeting prolyl-tRNA synthetase.[1]

  • The Trans-Isomer ((1R,2R)/(1S,2S)-ACPC): A structural cornerstone for

    
    -peptides, driving the formation of stable 12-helices used in inhibiting protein-protein interactions.[1]
    

Part 1: Stereochemical Nomenclature & Structural Logic[1]

The cyclopentane ring of ACPC possesses two chiral centers at C1 and C2, giving rise to four distinct stereoisomers.[1] The biological and physical properties of these isomers are non-interchangeable.

The Stereoisomer Matrix[1]
Common NameIUPAC ConfigurationKey PropertyPrimary Application
(-)-Cispentacin (1R, 2S) Proline MimeticAntifungal (Candida spp.)[1]
(+)-Cispentacin (1S, 2R) Enantiomer of active drugInactive/Low activity control
Trans-ACPC (1R, 2R) Helix Former

-Peptide Foldamers (12-Helix)
Trans-ACPC (1S, 2S) Helix Former

-Peptide Foldamers (Left-handed 12-Helix)
Structural Visualization

The following diagram illustrates the stereochemical divergence and the functional consequences of each pathway.

ACPC_Stereochemistry Racemic Racemic 2-ACPC (Precursor) Cis Cis-Diastereomers (Syn relationship) Racemic->Cis Synthetic Divergence Trans Trans-Diastereomers (Anti relationship) Racemic->Trans Cispentacin (1R, 2S)-ACPC (-)-Cispentacin Cis->Cispentacin Resolution InactiveCis (1S, 2R)-ACPC Cis->InactiveCis TransRR (1R, 2R)-ACPC Trans->TransRR Resolution TransSS (1S, 2S)-ACPC Trans->TransSS Antifungal Target: Prolyl-tRNA Synthetase (Antifungal Activity) Cispentacin->Antifungal Proline Isostere Foldamer Structure: 12-Helix Formation (Peptidomimetics) TransRR->Foldamer Dihedral Constraint TransSS->Foldamer

Figure 1: Stereochemical lineage of ACPC isomers and their divergent biological applications.[1]

Part 2: Pharmacology of (1R,2S)-ACPC (Cispentacin)[1]

Mechanism of Action: Prolyl-tRNA Synthetase Inhibition

(1R,2S)-ACPC is not merely a structural scaffold; it is a pharmacophore.[1] It functions as a conformationally restricted analogue of L-Proline .

  • Uptake: Cispentacin is actively transported into fungal cells via amino acid permeases (e.g., Gap1p in Candida albicans).[1]

  • Target Engagement: It binds to the active site of prolyl-tRNA synthetase (ProRS) .

  • Inhibition: Unlike competitive inhibitors that merely block the site, Cispentacin can be activated by ATP to form a cispentacyl-adenylate intermediate. However, this intermediate cannot be efficiently transferred to tRNA

    
    , or it forms a charged tRNA that is dysfunctional in translation, leading to the cessation of protein synthesis.[1]
    
Comparative Potency

While Cispentacin shows modest in vitro activity compared to modern azoles, its in vivo efficacy is remarkably high due to active accumulation within fungal cells.[1] This "Trojan Horse" mechanism distinguishes it from passive diffusion inhibitors.

Part 3: Foldamer Engineering with Trans-ACPC

In the realm of peptidomimetics, trans-ACPC is the "gold standard" for inducing secondary structure in


-peptides.[1]
The 12-Helix Phenomenon

Unlike


-amino acids which form 

-helices (3.6 residues/turn, 13-atom H-bonds), oligomers of trans-ACPC adopt a 12-helix .[1]
  • H-Bonding Pattern:

    
    [1]
    
  • Ring Size: 12-membered hydrogen-bonded ring.

  • Stability: The cyclopentane ring locks the backbone torsion angle (

    
    ) to approximately 90°, forcing the backbone into a helical conformation that is resistant to proteolysis.[1]
    

Critical Contrast:

  • Trans-ACPC: Forms 12-Helices.

  • Cis-ACPC: Disrupts helices; tends to form strand-like or sheet-like structures due to the syn-orientation of the amino and carboxyl groups.

Part 4: Synthetic Methodologies

High-purity stereoisomers are required for both drug development and foldamer synthesis. We present two validated routes: Enzymatic Resolution (Green Chemistry) and Chemical Resolution (Scalable).[1]

Route A: Enzymatic Resolution (Lipase-Mediated)

This method is preferred for generating (1R,2S)-Cispentacin with high enantiomeric excess (ee > 99%).[1]

Mechanism: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester of the (1R,2S)-isomer from a racemic cis-mixture.[1]

Enzymatic_Resolution Substrate Racemic Cis-N-Boc-ACPC Ethyl Ester Enzyme CAL-B Lipase (Phosphate Buffer, pH 7) Substrate->Enzyme Product1 (1R,2S)-Acid (Hydrolyzed Product) Enzyme->Product1 Fast Hydrolysis Product2 (1S,2R)-Ester (Unreacted) Enzyme->Product2 No Reaction

Figure 2: Kinetic resolution of cis-ACPC esters using CAL-B lipase.

Route B: Chemical Resolution (Tartrate Method)

This protocol is robust for multi-gram scale synthesis of trans-ACPC for peptide synthesis.

Protocol: Isolation of (1R,2R)-ACPC

  • Precursor: Start with racemic trans-2-aminocyclopentanecarboxylic acid.

  • Resolving Agent: Use (2R,3R)-Tartaric acid (L-Tartaric acid) or Dibenzoyl-L-tartaric acid.

  • Crystallization: The diastereomeric salt of the (1R,2R)-amine with the tartrate crystallizes preferentially from ethanol/water mixtures.[1]

  • Liberation: Treat the salt with ion-exchange resin (Dowex 50W) or base to release the free amino acid.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Fmoc-(1R,2R)-ACPC for SPPS

For use in solid-phase peptide synthesis of foldamers.[1]

Reagents: (1R,2R)-ACPC, Fmoc-OSu, NaHCO3, Dioxane/Water.[1]

  • Dissolution: Dissolve 10 mmol of (1R,2R)-ACPC in 25 mL of 10% Na2CO3 solution. Cool to 0°C.

  • Addition: Add 11 mmol of Fmoc-OSu dissolved in 20 mL dioxane dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.

  • Workup:

    • Dilute with water (50 mL).

    • Extract with Ether (2x) to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1N HCl (precipitate forms).

    • Extract the product into Ethyl Acetate (3x).

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexane.

  • QC: Check purity via HPLC and optical rotation.

Protocol 2: Detection of Prolyl-tRNA Synthetase Inhibition

To verify "Cispentacin-like" activity.

  • Assay Mix: Prepare buffer containing 50 mM HEPES (pH 7.5), MgCl2, KCl, ATP, and

    
    C-Proline.[1]
    
  • Enzyme: Add purified Candida albicans ProRS.

  • Inhibitor: Add varying concentrations of the test ACPC isomer (0.1 - 100

    
    M).
    
  • Initiation: Start reaction by adding tRNA

    
     mixture.
    
  • Measurement: Quench aliquots with TCA at time intervals. Filter precipitates on glass fiber filters and measure radioactivity (scintillation counting).

  • Analysis: Plot % inhibition vs. log[Concentration] to determine IC50.

References

  • Konishi, M., et al. (1989).[1][2] "Cispentacin, a new antifungal antibiotic.[1][2] I. Production, isolation, physico-chemical properties and structure."[1][2] The Journal of Antibiotics.

  • Appella, D. H., et al. (1996).[1] "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.

  • LePlae, P. R., et al. (2001).[1] "Tolerance of the beta-peptide 12-helix for beta-amino acid substitutions." Journal of the American Chemical Society. [1]

  • Forró, E., & Fülöp, F. (2003).[1] "Lipase-catalyzed enantioselective hydrolysis of N-protected cis-2-aminocyclopentanecarboxylic acid esters." Tetrahedron: Asymmetry.

  • Knudsen, C. G., et al. (1983).[1] "Cispentacin: A New Antifungal Antibiotic."[2] Journal of Organic Chemistry. (Contextual validation of structure).

  • Gellman, S. H. (1998).[1] "Foldamers: a manifesto." Accounts of Chemical Research. [1]

Sources

Exploratory

Technical Profile: cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

This guide provides an in-depth technical analysis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride , a critical non-proteinogenic amino acid used in peptide foldamer research and drug development. [1][2][3] Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride , a critical non-proteinogenic amino acid used in peptide foldamer research and drug development.

[1][2][3]

Chemical Identity & Digital Representation

The precise identification of stereochemical isomers is paramount in medicinal chemistry. For cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride, the InChIKey serves as a robust, fixed-length digital identifier that encodes its connectivity, stereochemistry, and salt form.

Core Identifiers
ParameterValue
Chemical Name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Common Synonyms cis-ACPC HCl, cis-

-Cycloleucine HCl, cis-Pentacine
CAS Number 18414-30-7 (Specific to cis-HCl salt)
Molecular Formula

Molecular Weight 165.62 g/mol
InChI & InChIKey Analysis

The InChIKey for this compound is generated from the International Chemical Identifier (InChI) string. Variations exist depending on whether the key encodes the specific enantiomer, the racemate, or the salt form.

Primary InChIKey (Sigma-Aldrich/Merck Standard): LVBDVNLIEHCCTP-JBUOLDKXSA-N

Breakdown of the Key:

  • Block 1 (LVBDVNLIEHCCTP): Encodes the molecular skeleton (connectivity) of 2-aminocyclopentanecarboxylic acid.[1] This block remains constant for cis, trans, and all salt forms.

  • Block 2 (JBUOLDKXSA): Encodes the stereochemistry (relative cis-configuration), isotopic layers, and the presence of the hydrochloride salt (in non-standard InChI generations where the salt is fixed in the layer).

  • Block 3 (N): Indicates the protonation status (Standard InChI usually neutralizes, but specific database keys may vary).

Note on Stereochemistry: The CAS 18414-30-7 and the associated InChIKey LVBDVNLIEHCCTP-JBUOLDKXSA-N typically refer to the racemic cis-diastereomer (mixture of (1R,2S) and (1S,2R)), unless a specific optical rotation is defined.

Synthesis & Fabrication Protocols

The synthesis of cis-ACPC HCl requires controlling the relative stereochemistry between the amino and carboxyl groups on the cyclopentane ring. The most authoritative scalable method involves the reductive amination of 2-oxocyclopentanecarboxylate, followed by hydrolysis.

Reaction Pathway (Graphviz Diagram)

Synthesis Start Ethyl 2-oxocyclopentanecarboxylate Imine Imine Intermediate (In situ) Start->Imine + Benzylamine Reduct Reductive Amination (NaBH4 / Benzylamine) Imine->Reduct Reduction CisTrans Mixture of cis/trans Amino Esters Reduct->CisTrans Formation Hydrolysis Acid Hydrolysis (6M HCl, Reflux) CisTrans->Hydrolysis Deprotection Product cis-ACPC HCl (Target) Hydrolysis->Product Crystallization (Acetone wash)

Figure 1: Synthetic pathway for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride via reductive amination.

Detailed Protocol (Based on LePlae et al.)
  • Reductive Amination:

    • Reagents: Ethyl 2-oxocyclopentanecarboxylate, Benzylamine (or

      
      -methylbenzylamine for chiral resolution), Sodium Cyanoborohydride (or 
      
      
      
      with specific acid catalysis).
    • Procedure: The keto-ester is condensed with the amine to form an imine/enamine intermediate. Reduction is performed in situ.

    • Stereochemical Outcome: This step typically yields a mixture of cis and trans isomers. The cis isomer is often favored in specific reductive conditions or can be enriched via fractional crystallization of the amino ester salts.

  • Hydrolysis & Salt Formation:

    • Reagents: 6M Hydrochloric Acid (HCl).

    • Step: The isolated amino ester (or crude mixture if purification is downstream) is refluxed in 6M HCl for 4–12 hours. This cleaves the ester and converts the amine to the hydrochloride salt.

    • Purification: The reaction mixture is evaporated to dryness. The residue is triturated with cold acetone or ether. The cis-ACPC HCl salt is typically less soluble in organic solvents than impurities, allowing for isolation by filtration.

Analytical Validation

To ensure the integrity of the cis-isomer and the hydrochloride salt form, the following analytical parameters must be verified.

MethodDiagnostic FeaturePurpose

-NMR (D

O)

(q, 1H,

-H to N),

(m, 1H,

-H to COOH).
Confirm structure and purity.
NOESY (NMR) Strong NOE correlation between H-1 and H-2 protons.Crucial: Confirms cis relative stereochemistry (protons on same face).
Elemental Analysis Chlorine content

.
Confirms stoichiometry of the HCl salt.
Melting Point Decomposition (often

but variable).
Qualitative purity check (sharpness of transition).

Causality in Validation: The cis and trans isomers exhibit distinct coupling constants (


-values) in NMR due to the dihedral angles of the cyclopentane ring. However, due to ring flexibility (pseudorotation), NOESY experiments provide more definitive proof of the cis-relationship by detecting the spatial proximity of the H1 and H2 protons.

Biological & Pharmaceutical Utility[7][8]

cis-ACPC is a conformationally constrained ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acid.[2] Its rigid cyclopentane scaffold locks the amino and carboxyl groups into specific vectors, making it an invaluable tool in:
  • Peptidomimetics (Foldamers):

    • Incorporation of cis-ACPC into peptide backbones induces stable secondary structures (helices or sheets) that are resistant to proteolytic degradation.

    • Mechanism:[1][3][4][2] The restricted torsion angles (

      
      ) force the peptide backbone into specific folding patterns unavailable to linear amino acids.
      
  • Drug Design:

    • Acts as an analog of GABA (

      
      -aminobutyric acid) and Glutamate .
      
    • Used in Structure-Activity Relationship (SAR) studies to map the pharmacophore requirements of receptors (e.g., GABA receptors, Glutamate transporters).

References

  • Sigma-Aldrich (Merck). cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Product Sheet. Retrieved from

  • LePlae, P. R., et al. (2001). "Synthesis of cis- and trans-2-aminocyclopentanecarboxylic acid." Journal of Organic Chemistry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57648417. Retrieved from

  • GuideChem. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Properties. Retrieved from

Sources

Foundational

Technical Guide: Molecular Weight & Characterization of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Executive Summary cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC HCl) is a non-proteinogenic, cyclic -amino acid analogue. It serves as a critical tool compound in neuropharmacology and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC HCl) is a non-proteinogenic, cyclic


-amino acid analogue. It serves as a critical tool compound in neuropharmacology and peptidomimetic drug design. Its rigid cyclopentane scaffold constrains the conformational freedom of the amino and carboxyl groups, making it an invaluable probe for mapping the steric requirements of the N-methyl-D-aspartate (NMDA)  receptor's glycine binding site.

This guide provides a definitive analysis of the physicochemical properties of cis-ACPC HCl, with a specific focus on its molecular weight derivation, stereochemical validation, and synthesis workflows. It is designed for researchers requiring high-fidelity data for stoichiometric calculations and assay development.

Physicochemical Characterization

Precise knowledge of the molecular weight (MW) is fundamental for preparing molar solutions in biological assays. The hydrochloride salt form is preferred over the zwitterionic free acid due to its enhanced water solubility and shelf-stability.

Molecular Identity Table
ParameterValueNotes
Compound Name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
CAS Number 18414-30-7 Specific to the cis-HCl form.[1][2]
Molecular Formula

Stoichiometry 1:1.
Molecular Weight 165.62 g/mol Calculated using IUPAC atomic weights.
Free Acid MW 129.16 g/mol Zwitterionic form (

).
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.
Solubility Water (>50 mg/mL), MethanolInsoluble in non-polar solvents (Hexane, DCM).
pKa Values

,

Typical for cyclic amino acids.
Stoichiometric Derivation

The molecular weight is derived from the sum of the standard atomic weights of the constituent atoms in the hydrochloride salt structure:



  • Carbon (6 × 12.011): 72.066

  • Hydrogen (12 × 1.008): 12.096 (11 from parent + 1 from HCl)

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (2 × 15.999): 31.998

  • Chlorine (1 × 35.45): 35.45

  • Total: 165.617 g/mol (Rounded to 165.62)

Critical Note: Commercial batches may occasionally exist as hemihydrates. Always verify the Certificate of Analysis (CoA) for water content (Karl Fischer titration) to adjust the effective mass for molarity calculations.

Structural & Stereochemical Analysis[4][5]

The biological activity of ACPC is strictly governed by its stereochemistry. The cis isomer places the amino and carboxyl groups on the same face of the cyclopentane ring, creating a specific distance vector between the charged centers that mimics the transition state of glycine.

Conformational Locking

Unlike linear amino acids, the cyclopentane ring of cis-ACPC locks the


 and 

torsion angles. This "envelope" conformation is critical for:
  • Receptor Selectivity: It fits the restricted pocket of the NMDA receptor's glycine site (GluN1 subunit).

  • Peptidomimetics: When incorporated into peptides, cis-ACPC induces specific turn structures (often

    
    -turns), distinct from the 12-helix structures promoted by trans-ACPC.
    

Synthesis & Purification Strategy

The synthesis of cis-ACPC HCl typically follows the Bucherer-Bergs pathway, which thermodynamically favors the formation of the cis-hydantoin intermediate, followed by hydrolysis.

Synthetic Workflow Diagram

SynthesisWorkflow Start Cyclopentanone (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Bucherer Cyclization Hydantoin cis-Hydantoin Intermediate (Thermodynamic Product) Bucherer->Hydantoin Precipitation Hydrolysis Alkaline Hydrolysis (Ba(OH)2, Reflux) Hydantoin->Hydrolysis Ring Opening FreeAcid cis-ACPC (Free Acid) (Zwitterion) Hydrolysis->FreeAcid Neutralization SaltFormation Acidification (HCl in Dioxane/Water) FreeAcid->SaltFormation Protonation FinalProduct cis-ACPC HCl (Crystalline Salt) SaltFormation->FinalProduct Recrystallization

Figure 1: Standard synthetic route for cis-ACPC HCl emphasizing the Bucherer-Bergs reaction to establish cis-stereochemistry.

Protocol: Salt Formation & Crystallization

Note: This protocol assumes possession of the free amino acid.

  • Dissolution: Suspend 10 mmol (1.29 g) of cis-ACPC free acid in a minimal volume of water (approx. 5 mL).

  • Acidification: Slowly add 1.1 equivalents of 1M HCl. The solution should become clear as the zwitterion is protonated.

  • Concentration: Remove water via rotary evaporation (bath temp < 45°C) to yield a viscous oil or semi-solid.

  • Crystallization: Triturate the residue with anhydrous diethyl ether or acetone. The hygroscopic oil will solidify into a white powder.

  • Drying: Dry under high vacuum over

    
     for 24 hours to remove trace moisture and ensure the MW of 165.62 is accurate.
    

Analytical Validation

To ensure the integrity of the molecular weight and identity, a dual-validation system is recommended.

Validation Workflow
  • Argentometric Titration (Chloride Content):

    • Method: Titrate a known mass of the salt with

      
       using a chromate indicator (Mohr's method) or potentiometric endpoint.
      
    • Expected Result: Chloride content should be

      
      .
      
    • Significance: Confirms the 1:1 stoichiometry of the Hydrochloride salt.

  • 1H-NMR Spectroscopy (Stereochemistry):

    • Solvent:

      
      .
      
    • Diagnostic Signal: The

      
      -proton (H-1) and 
      
      
      
      -proton (H-2) coupling constants (
      
      
      ).
    • Differentiation: In 5-membered rings, cis protons typically exhibit larger coupling constants (

      
      ) compared to trans isomers, although this can vary based on ring puckering. Comparison with a known standard is best.
      

Biological Application: NMDA Receptor Modulation[6][7]

cis-ACPC is a potent tool for studying the glutamatergic system. Its primary utility lies in its interaction with the NMDA receptor.

Mechanism of Action

The NMDA receptor is a heterotetramer requiring two agonists for activation: Glutamate (GluN2 subunit) and Glycine or D-Serine (GluN1 subunit).

  • Role: cis-ACPC acts as a partial agonist at the strychnine-insensitive glycine binding site (GluN1).

  • Effect: It activates the receptor with lower efficacy than the endogenous ligand (glycine). In the presence of high glycine concentrations, it effectively acts as an antagonist by competing for the binding site and reducing overall channel opening frequency.

Signaling Pathway Diagram

NMDA_Pathway Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds CisACPC cis-ACPC (Test Compound) GluN1 GluN1 Subunit (Glycine Site) CisACPC->GluN1 Partial Agonist (Competes w/ Glycine) Glycine Endogenous Glycine Glycine->GluN1 Full Agonist NMDAR NMDA Receptor Complex GluN2->NMDAR GluN1->NMDAR Channel Ion Channel Opening NMDAR->Channel Modulated Activation Signal Ca2+ Influx / Synaptic Plasticity Channel->Signal

Figure 2: Mechanism of action showing cis-ACPC competition at the GluN1 regulatory site.

References

  • PubChem. (n.d.).[3] Compound Summary: cis-2-aminocyclopentane-1-carboxylic acid hydrochloride.[1][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • LePlae, P. R., et al. (2001). Tolerance of acyclic residues in the beta-peptide 12-helix: access to diverse side-chain arrays. Journal of the American Chemical Society. (Contextual reference for ACPC synthesis and peptide folding).
  • Watson, G. B., et al. (1990). cis-2-Amino-1-cyclopentanecarboxylic acid: A potent and selective agonist for the strychnine-insensitive glycine receptor. Neuroscience Letters. (Primary source for NMDA biological activity).

Sources

Exploratory

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride and glutamate receptor interaction

This guide provides an in-depth technical analysis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often referred to as cis-2-ACPC or cispentacin hydrochloride ). Executive Summary cis-2-Amino-1-cyclopentanec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often referred to as cis-2-ACPC or cispentacin hydrochloride ).

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally restricted


-amino acid . Unlike its structural analogs that act as direct glutamate receptor agonists (e.g., ACPD or the cyclopropane-based ACPC), cis-2-ACPC is primarily utilized as a structural scaffold  in peptidomimetics, a building block for foldamers  (stable secondary structures), and an antifungal agent  (cispentacin).

Critical Distinction for Researchers: In the field of glutamate pharmacology, the acronym "ACPC" is frequently overloaded. It is vital to distinguish between:

  • cis-2-ACPC (The Topic): A

    
    -amino acid (5-membered ring).[1] Primary utility: Foldamers, Integrin ligands, Antifungal.
    
  • ACPC (The NMDA Ligand): 1-aminocyclopropane-1-carboxylic acid (

    
    -amino acid). Primary utility: NMDA glycine site partial agonist.
    
  • ACPD (The mGluR Ligand): 1-amino-1,3-cyclopentanedicarboxylic acid (Dicarboxylic acid). Primary utility: mGluR agonist.[2]

This guide details the chemical biology of cis-2-ACPC, its structural role in antagonizing specific glutamate receptor subtypes (e.g., NR2B) via scaffolding, and the experimental protocols for its utilization.

Chemical Biology & Pharmacology

Structural Mechanism

cis-2-Amino-1-cyclopentanecarboxylic acid contains an amino group and a carboxylic acid group on adjacent carbons (


 and 

) of a cyclopentane ring in a cis configuration. This structure imposes a rigid constraint on the backbone torsion angles (

), mimicking the folded conformation of GABA or specific turn structures in proteins.
  • 
    -Amino Acid Character:  Unlike glutamate (an 
    
    
    
    -amino acid), the amino group is attached to the
    
    
    -carbon relative to the carboxylate. This prevents direct overlap with the orthosteric glutamate binding pocket, which typically requires an
    
    
    -amino acid motif with a distal acidic group (pharmacophore model of GluRs).
  • Foldamerization: In oligomers, cis-2-ACPC residues force the peptide backbone into stable helices (e.g., 12-helix) or sheet-like structures, depending on the alternating pattern with

    
    -amino acids. This property is exploited to design proteolytically stable ligands for cell-surface receptors.
    
Interaction with Glutamate Receptors

While cis-2-ACPC is not a classic orthosteric agonist like glutamate, it plays a nuanced role in receptor pharmacology:

  • NR2B Subtype Antagonist Scaffold: Derivatives of cis-2-aminocyclopentane have been identified as potent, selective antagonists of the NR2B (GluN2B) subunit of the NMDA receptor. The rigid cyclopentane core serves as a scaffold to orient hydrophobic aromatic substituents into the NR2B-specific allosteric binding pocket (the ifenprodil binding site), distinct from the glutamate recognition site.

  • Integrin-Glutamate Crosstalk: cis-2-ACPC is a key component in the synthesis of cyclic RGD (Arg-Gly-Asp) peptidomimetics. These ligands bind

    
     and 
    
    
    
    integrins. Emerging research suggests that integrin signaling modulates NMDA receptor function via Src kinase activation; thus, cis-2-ACPC-based ligands are valuable tools for probing this synaptic crosstalk.
  • Transport Inhibition (System L/B0,+): As a rigid amino acid, cis-2-ACPC and its bicyclic analogs (e.g., BCH) can act as competitive substrates or inhibitors for amino acid transporters (such as LAT1 or ATB0,+), indirectly influencing synaptic glutamate and glycine levels by altering the metabolic pool.

Comparative Pharmacology (The "ACPC" Disambiguation)

To ensure experimental integrity, researchers must verify the identity of their "ACPC" reagent. The following table contrasts the three common "ACPC/D" compounds found in neuropharmacology.

Featurecis-2-ACPC (This Topic) 1-ACPC (Cyclopropane) ACPD
Full Name cis-2-Amino-1-cyclopentanecarboxylic acid1-Aminocyclopropane-1-carboxylic acid1-Amino-1,3-cyclopentanedicarboxylic acid
Class

-Amino Acid

-Amino Acid
Dicarboxylic

-Amino Acid
Ring Size 5-membered (Cyclopentane)3-membered (Cyclopropane)5-membered (Cyclopentane)
Primary Target Integrins, Foldamers, tRNA synthetaseNMDA Receptor (Glycine Site)mGluR (Group I/II Agonist)
Action Scaffold / AntifungalPartial Agonist (High Affinity)Agonist (Potent)
CAS No. 37910-65-9 (HCl)22059-21-867684-64-4

Visualization: Pharmacological Landscape

The following diagram illustrates the structural and functional divergence of cyclopentane-based amino acid analogs.

GlutamateAnalogs cluster_Alpha Alpha-Amino Acids (Direct Receptor Ligands) cluster_Beta Beta-Amino Acids (Scaffolds & Modulators) Glu L-Glutamate (Endogenous Ligand) ACPC_Cyclo 1-ACPC (Cyclopropane) NMDA Glycine Site Glu->ACPC_Cyclo Bioisostere (Glycine Site) ACPD ACPD (1,3-Dicarboxy) mGluR Agonist Glu->ACPD Structural Analog (Dicarboxylic) cis2ACPC cis-2-ACPC (cis-2-Amino-1-cyclopentane...) Scaffold / Antifungal Foldamers Peptide Foldamers (Stable Secondary Structure) cis2ACPC->Foldamers Building Block NR2B NR2B Antagonists (Derivatives) cis2ACPC->NR2B Pharmacophore Scaffold

Caption: Structural divergence of glutamate analogs. cis-2-ACPC (green) serves as a


-amino acid scaffold, distinct from the direct receptor agonists (gray) often confused with it.

Experimental Protocols

Protocol: Verification of cis-2-ACPC Identity (NMR)

Before initiating biological assays, verify that the reagent is the


-amino acid (cis-2-ACPC) and not the 

-amino acid (1-ACPC).
  • Sample Preparation: Dissolve 5 mg of the hydrochloride salt in 500

    
    L of 
    
    
    
    .
  • Acquisition: Run a standard 1H-NMR spectrum.

  • Diagnostic Signals:

    • cis-2-ACPC: Look for multiplets corresponding to the cyclopentane ring protons (

      
       and 
      
      
      
      on methine carbons) in the 2.5–3.5 ppm range. The coupling constants (
      
      
      ) will reflect the cis relationship (typically larger
      
      
      values for cis-vicinal protons in 5-membered rings compared to trans, though Karplus analysis is required for precision).
    • 1-ACPC (Cyclopropane): Look for high-field signals (0.8–1.5 ppm) characteristic of the strained cyclopropane methylene protons.

    • Result: Absence of cyclopropane high-field signals confirms the cyclopentane structure.

Protocol: Synthesis of cis-2-ACPC Containing Peptidomimetics

This workflow describes the incorporation of cis-2-ACPC into a peptide chain to test for NR2B antagonism or integrin binding.

Reagents:

  • Fmoc-cis-2-ACPC-OH (N-protected building block)

  • Solid Phase Resin (e.g., Rink Amide)

  • Coupling Agents: HATU, DIPEA

  • Solvent: DMF

Step-by-Step:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

  • Coupling (The Critical Step):

    • Dissolve Fmoc-cis-2-ACPC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note:

      
      -amino acids react slower than 
      
      
      
      -amino acids due to steric hindrance near the nucleophile.
    • Add to resin and shake for 2 hours (double standard time).

    • Kaiser Test: Verify coupling completion (Negative = Yellow beads). If blue, re-couple.

  • Elongation: Proceed with standard SPPS for subsequent residues.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

References

  • Comparison of ACPC Isomers and Nomencl

    • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
    • Source: Journal of Organic Chemistry (2013).
    • URL:[Link]

  • NMDA Glycine Site Partial Agonists (The "Other" ACPC)

    • Title: 1-Aminocyclopropane-1-carboxylic acid (ACPC) prevents mu and delta opioid tolerance.
    • Source: Life Sciences (1994).
    • URL:[Link]

  • Cispentacin as an Antifungal Agent

    • Title: Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure.
    • Source: Journal of Antibiotics (1989).
    • URL:[Link]

  • Beta-Amino Acids in Drug Design (NR2B Context)

    • Title: Conformationally constrained acidic amino acids as probes of glutam
    • Source: Current Medicinal Chemistry (2004).
    • URL:[Link]

  • Integrin-Glutam

    • Title: Integrin regulation of NMDA receptor function in CNS injury and disease.
    • Source: Neuroscience (2016).
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Antimicrobial Properties of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Abstract This technical guide provides a comprehensive overview of the antimicrobial properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, with a primary focus on its potent antifungal activity. The acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the antimicrobial properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, with a primary focus on its potent antifungal activity. The active enantiomer, (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, also known as cispentacin, has demonstrated significant efficacy against pathogenic fungi, particularly Candida albicans. This document delves into the compound's mechanism of action, detailing its transport into fungal cells and subsequent disruption of vital cellular processes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of its antimicrobial activity, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system. All claims and protocols are substantiated by authoritative references, and quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and conceptual frameworks.

Introduction: Unveiling the Potential of a Novel Antimicrobial Agent

cis-2-Amino-1-cyclopentanecarboxylic acid, particularly its (-)-(1R,2S) enantiomer known as cispentacin, is a naturally occurring amino acid analog originally isolated from the fermentation broth of Bacillus cereus.[1][2] This compound has garnered considerable attention within the scientific community for its pronounced antifungal properties, especially its potent activity against Candida albicans, a major causative agent of opportunistic fungal infections in immunocompromised individuals.[3][4]

Unlike many conventional antifungal agents, cispentacin exhibits a unique profile of modest in vitro activity but strong in vivo efficacy, suggesting a complex and intriguing mechanism of action.[1][2] This guide will explore the scientific underpinnings of its antimicrobial effects, providing a robust framework for its evaluation and potential development as a therapeutic agent.

Table 1: Chemical and Physical Properties of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

PropertyValue
Chemical Name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Synonyms Cispentacin hydrochloride, (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Active Enantiomer (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid
CAS Number 18414-30-7
Molecular Formula C₆H₁₁NO₂·HCl
Molecular Weight 165.62 g/mol
Appearance Colorless solid
Solubility Water, DMSO

Mechanism of Action: A Trojan Horse Strategy

The antifungal activity of cispentacin is not predicated on direct membrane disruption or inhibition of ergosterol synthesis, common mechanisms for many antifungal drugs. Instead, it employs a more subtle, "Trojan horse" strategy to infiltrate and disrupt the fungal cell's internal machinery.

The proposed mechanism of action involves a dual effect on amino acid transport and metabolism.[5] Cispentacin is actively transported into Candida albicans cells via specific amino acid permeases, including an inducible proline permease.[6] This transport is dependent on the proton motive force of the cell.[6] Once inside the cell, cispentacin interferes with critical cellular processes. While it is not incorporated into proteins, it inhibits the in vivo incorporation of other amino acids, such as lysine, into newly synthesized proteins and also hinders the incorporation of adenine into RNA.[6] This suggests an interference with tRNA charging and, consequently, protein and RNA synthesis.[6]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext Cispentacin Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int Cispentacin Permease->Cispentacin_int tRNA_Charging tRNA Charging Cispentacin_int->tRNA_Charging Inhibits RNA_Synthesis RNA Synthesis Cispentacin_int->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis tRNA_Charging->Protein_Synthesis Leads to Inhibition of

Caption: Proposed mechanism of action of cispentacin.

In Vitro Antimicrobial Susceptibility Testing

The evaluation of the in vitro antimicrobial activity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is crucial for determining its spectrum of activity and potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), provide a framework for reproducible and comparable results.[7][8][9]

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][10]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in a suitable solvent, such as sterile distilled water or dimethyl sulfoxide (DMSO), at a concentration 100 times the highest final concentration to be tested.[3]

  • Preparation of Microtiter Plates: Using a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to all wells.[3]

  • Serial Dilutions: Add 100 µL of the drug stock solution to the first well of each row to be tested. Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the turbidity of the fungal suspension in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[6] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, including a growth control well (containing no drug) and a sterility control well (containing no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[10]

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Drug Stock Solution Start->Prep_Stock Prep_Plates Prepare 96-Well Plates with RPMI-1640 Medium Prep_Stock->Prep_Plates Serial_Dilute Perform Serial Dilutions of Drug Prep_Plates->Serial_Dilute Prep_Inoculum Prepare Standardized Fungal Inoculum Serial_Dilute->Prep_Inoculum Inoculate Inoculate Plates Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is another technique to determine the MIC and is particularly useful for testing a large number of isolates simultaneously.[11][12]

Experimental Protocol:

  • Preparation of Drug-Containing Agar Plates: Prepare a series of twofold dilutions of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in molten agar medium (e.g., Mueller-Hinton agar for bacteria or RPMI-1640 agar for fungi) at 45-50°C.[12][13] Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare standardized inocula of the test microorganisms as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a small volume (e.g., 1-10 µL) of each standardized inoculum onto the surface of the agar plates, including a drug-free control plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).[11]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism on the agar surface.

Table 2: In Vitro Antifungal Activity of Cispentacin against Candida albicans

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans (Clinical Isolates)6.3 - 12.56.3 - 50
Data obtained by turbidimetric measurement in Yeast Nitrogen Base Glucose medium.[3]

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Animal models are indispensable for evaluating the therapeutic potential of a new antimicrobial agent. The murine model of systemic candidiasis is a well-established and reproducible model for assessing the in vivo efficacy of antifungal compounds.[14][15][16]

Experimental Protocol:

  • Animal Model: Use immunocompetent or immunosuppressed (e.g., neutropenic) mice (e.g., BALB/c or ICR strains).[17] Immunosuppression can be induced by cyclophosphamide or 5-fluorouracil administration prior to infection.[14][17]

  • Infection: Prepare a standardized inoculum of Candida albicans (e.g., 1 x 10⁶ CFU/mL) in sterile saline. Infect mice via intravenous (i.v.) injection into the lateral tail vein with an appropriate volume to deliver a lethal or sublethal dose of the fungus.[14][16]

  • Treatment: Administer cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride at various doses via different routes (e.g., intravenous, intraperitoneal, or oral) at specified time points post-infection.[3]

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Endpoint Evaluation: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, liver, spleen), which can be determined by plating homogenized tissue samples onto selective agar.

In_Vivo_Workflow Start Start Animal_Prep Animal Acclimatization (& Immunosuppression if required) Start->Animal_Prep Infection Intravenous Infection with Candida albicans Animal_Prep->Infection Treatment_Groups Randomize into Treatment and Control Groups Infection->Treatment_Groups Treatment_Admin Administer Cispentacin or Vehicle Control Treatment_Groups->Treatment_Admin Monitoring Daily Monitoring of Survival and Health Treatment_Admin->Monitoring Endpoint Endpoint Evaluation: Survival Analysis & Fungal Burden Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for In Vivo Murine Candidiasis Model.

Table 3: In Vivo Efficacy of Cispentacin against Systemic Candida albicans Infection in Mice

Route of AdministrationPD₅₀ (mg/kg)
Intravenous (i.v.)10
Oral (p.o.)30
PD₅₀: 50% protective dose.[3]

Antibacterial Spectrum

While the primary focus of research on cispentacin has been its antifungal activity, some studies have also investigated its antibacterial properties. The antibacterial activity of cispentacin was found to be generally weak when tested by the agar dilution method using nutrient agar and Davis synthetic agar media against a range of bacteria.[11] Further investigation is warranted to fully characterize its antibacterial spectrum and to determine if it holds any potential in this therapeutic area.

Conclusion and Future Directions

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, in its active enantiomeric form cispentacin, represents a promising lead compound in the development of novel antifungal agents. Its unique mechanism of action, involving the exploitation of fungal amino acid transport systems, offers a potential advantage in overcoming resistance mechanisms that affect other classes of antifungals. The significant in vivo efficacy observed in preclinical models underscores its therapeutic potential.

Future research should focus on a more comprehensive evaluation of its spectrum of activity against a broader range of fungal pathogens, including resistant strains. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. Furthermore, a detailed investigation into its pharmacokinetic and pharmacodynamic properties will be essential for its translation into a clinical candidate. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the antimicrobial properties of this intriguing molecule.

References

  • Kawabata, K., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics, 42(12), 1756-1761.
  • Capobianco, J. O., et al. (1993). Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60.
  • Konishi, M., et al. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Ashman, R. B., & Papadimitriou, J. M. (1995). Murine models of systemic candidiasis. Immunology and Cell Biology, 73(4), 353-358.
  • JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • Frontiers in Immunology. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 12, 637349.
  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method.
  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria.
  • SciSpace. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). A practical guide to antifungal susceptibility testing. Methods in Molecular Biology, 968, 235-247.
  • MacCallum, D. M. (2012). Mouse models of systemic Candida infection. Current Protocols in Immunology, Chapter 19, Unit 19.7.
  • BenchChem. (2025).
  • Nishikawa, H., et al. (1996). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds, against yeasts. Journal of Clinical Microbiology, 34(11), 2872-2875.
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
  • Bio-protocol. (2019). Visualizing Hypoxia in a Murine Model of Candida albicans Infection Using in vivo Biofluorencence. Bio-protocol, 9(15), e3328.
  • PubMed. (1993). Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action.
  • NIH/NIAID. (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans.
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris.
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • SciELO. (2010). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole.
  • ResearchGate. (2018). CLSI guidelines for antifungal agents.
  • YouTube. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners.

Sources

Exploratory

The Strategic Integration of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride in Peptide Synthesis: A Technical Guide for Advanced Drug Discovery

Abstract The rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of native peptides, such as conformational fle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of native peptides, such as conformational flexibility and poor metabolic stability. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained building block that serves as a powerful tool for pre-organizing peptide backbones into bioactive conformations. This technical guide provides an in-depth analysis of its role in peptide synthesis, detailing the structural rationale for its use, validated synthetic protocols for its incorporation, and its demonstrated impact on the biological activity and therapeutic potential of peptidomimetics.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are central mediators of biological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often compromised by two key factors: a high degree of conformational flexibility in solution, which leads to a significant entropic penalty upon binding to a target, and rapid degradation by proteases.[1] Constraining a peptide into its bioactive conformation is a widely adopted strategy to address these challenges.[2][3] By reducing the molecule's flexibility, the entropic cost of binding is minimized, often leading to enhanced affinity and selectivity.[4] Furthermore, the introduction of unnatural scaffolds can sterically hinder protease recognition, thereby increasing the peptide's in vivo half-life.[5]

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a prime example of a constrained β-amino acid building block that has proven effective in this role.[6][7] Its rigid cyclopentane backbone serves to nucleate specific secondary structures, such as β-turns, providing a reliable method for engineering peptides with superior pharmacological properties.[5] The hydrochloride salt form is typically supplied to enhance the stability and handling of the amino acid monomer.

The Structural and Mechanistic Rationale for Employing cis-ACPC

The efficacy of cis-ACPC stems directly from the geometric constraints imposed by its cyclic structure. Unlike linear amino acids which have multiple rotatable bonds, the cyclopentane ring locks the relative orientation of the amino and carboxyl groups.

  • Induction of Defined Secondary Structures: The cis stereochemistry of the functional groups on the cyclopentane ring forces the peptide backbone to adopt a sharp turn. This pre-organization is critical for mimicking β-turn motifs commonly found at protein-protein interfaces (PPIs).[5] By incorporating cis-ACPC, a peptide can be "folded" into a conformation that is complementary to its biological target, a strategy sometimes referred to as 'foldamerization'.[5]

  • Enhancement of Proteolytic Resistance: Proteases have evolved to recognize and cleave peptide bonds flanked by L-α-amino acids in specific extended conformations. The unnatural structure and the constrained turn induced by cis-ACPC disrupt this recognition, rendering the adjacent peptide bonds significantly less susceptible to enzymatic cleavage. This has been shown to enhance peptide stability by orders of magnitude.[5]

  • Improved Binding Affinity: The law of entropy dictates that a flexible molecule must overcome a significant energy barrier to adopt the single, rigid conformation required for binding. By using a constrained building block like cis-ACPC, the peptide already exists in a low-energy conformation that is close to the bound state. This pre-organization reduces the entropic penalty of binding, which can translate into subnanomolar binding affinities.[5]

Synthetic Methodologies: A Guide to SPPS Incorporation

The incorporation of cis-ACPC into a peptide sequence is most efficiently achieved using modern Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[8][9][10] The Fmoc-protected version of the amino acid is commercially available and compatible with standard synthesis cycles.[11]

Core Principles of the Synthetic Cycle

The choice of reagents and conditions is critical for achieving high coupling efficiency, especially with a sterically demanding building block like cis-ACPC.

  • Solid Support: 2-Chlorotrityl chloride (2-CTC) or Rink Amide resins are commonly used. 2-CTC resin allows for very mild cleavage conditions, preserving sensitive functionalities, while Rink Amide resin is used to generate a C-terminal amide upon final cleavage.[12][13]

  • Coupling Reagents: To overcome the steric hindrance of the cyclic amino acid, potent coupling reagents are required. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred. They rapidly form a highly reactive activated ester, minimizing the risk of racemization.[14]

  • Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is used to activate the coupling reagent and neutralize the protonated amine on the growing peptide chain without causing unwanted side reactions.[14]

Detailed Experimental Protocol: SPPS Incorporation

The following protocol outlines a standard cycle for coupling Fmoc-cis-ACPC-OH onto a resin-bound peptide chain.

  • Resin Swelling & Deprotection: Swell the peptide-resin in N,N-Dimethylformamide (DMF). Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation of Fmoc-cis-ACPC-OH: In a separate vessel, pre-activate the amino acid. Dissolve 4 equivalents of Fmoc-cis-ACPC-OH, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow the solution to react for 5-10 minutes. The formation of the activated species is often accompanied by a color change.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor the reaction for the presence of free primary amines; a negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.

  • Continuation or Completion: If the synthesis is to continue, return to step 1 for the next amino acid. If this is the final residue, proceed to final cleavage.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[14]

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated cis-ACPC) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final Final Cleavage & Purification Wash2->Final Start Peptide-Resin Start->Deprotection Activation Activate Fmoc-cis-ACPC-OH (HATU/DIPEA) Activation->Coupling

Sources

Foundational

Cispentacin: A Technical Guide to its Discovery, Mechanism, and Scientific Journey

Abstract Cispentacin, a naturally occurring amino acid analogue, represents a significant landmark in the quest for novel antifungal agents. First isolated from the bacterium Bacillus cereus, this compound has attracted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cispentacin, a naturally occurring amino acid analogue, represents a significant landmark in the quest for novel antifungal agents. First isolated from the bacterium Bacillus cereus, this compound has attracted considerable scientific interest due to its potent in vivo efficacy against pathogenic fungi, particularly Candida albicans, despite exhibiting only modest in vitro activity.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, biological properties, and biosynthetic pathway of cispentacin. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the field of antifungal drug discovery and development.

Discovery and Microbial Origin

The discovery of cispentacin emerged from systematic screening programs aimed at identifying novel antifungal compounds from microbial sources.

The Producing Microorganism

Cispentacin was first isolated from the culture broth of Bacillus cereus strain L450-B2.[2] This discovery highlighted the potential of soil-dwelling bacteria as a source of structurally unique and biologically active secondary metabolites. The selection of this particular strain was likely the result of a high-throughput screening assay designed to detect antifungal activity.

Initial Observations: A Discrepancy Between In Vitro and In Vivo Activity

A compelling feature of cispentacin that immediately set it apart was its pronounced in vivo therapeutic effect in animal models of candidiasis, which contrasted with its relatively weak activity in standard in vitro agar dilution assays.[2][3] This observation suggested a unique mechanism of action or favorable pharmacokinetic properties that are not fully captured by conventional in vitro testing methods. This discrepancy underscored the importance of employing in vivo models in early-stage antifungal discovery to identify compounds that might otherwise be overlooked.

Isolation and Structure Elucidation

The journey from a crude bacterial culture to a pure, structurally defined molecule is a testament to the power of classic natural product chemistry techniques.

Isolation Protocol: A Multi-Step Purification Cascade

The water-soluble and amphoteric nature of cispentacin dictated the choice of purification methods.[2][4] The general workflow for its isolation from the culture broth of Bacillus cereus involves a series of chromatographic steps designed to separate the compound from other metabolites and media components.

Experimental Protocol: Isolation of Cispentacin

  • Fermentation: Bacillus cereus L450-B2 is cultured in a suitable nutrient-rich medium under optimal conditions to promote the production of cispentacin.

  • Primary Extraction: The culture broth is subjected to centrifugation to remove the bacterial biomass. The resulting supernatant, containing the secreted cispentacin, is collected.

  • Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. Due to its amino acid-like structure, cispentacin binds to the resin while neutral and anionic impurities are washed away. Elution with a suitable buffer, such as a dilute ammonia solution, releases the bound cispentacin.

  • Adsorption Chromatography: Further purification is achieved using adsorption chromatography, for example, on a column of activated carbon or a suitable polymeric adsorbent. This step helps to remove remaining impurities.

  • Crystallization: The purified cispentacin fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as aqueous ethanol, to yield the pure, crystalline product.

This multi-step process is crucial for obtaining a homogenous sample of cispentacin, which is a prerequisite for accurate structural and biological characterization.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Primary Extraction cluster_purification Purification cluster_product Final Product fermentation Inoculation of Bacillus cereus L450-B2 centrifugation Centrifugation to remove biomass fermentation->centrifugation supernatant Collection of Supernatant (Culture Broth) centrifugation->supernatant ion_exchange Ion-Exchange Chromatography supernatant->ion_exchange adsorption Adsorption Chromatography ion_exchange->adsorption crystallization Crystallization adsorption->crystallization pure_cispentacin Pure Cispentacin crystallization->pure_cispentacin

Caption: Workflow for the isolation of cispentacin.

Structure Determination: A Combination of Spectroscopy and Synthesis

The definitive structure of cispentacin was determined to be (1R, 2S)-2-aminocyclopentane-1-carboxylic acid through a combination of spectroscopic analysis and chemical synthesis.[2][4]

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) provided crucial information about the connectivity of atoms and the molecular weight of the compound.[5][6][7]

  • Chemical Synthesis: The proposed structure was confirmed by total synthesis, a process where the molecule is built from simpler, commercially available starting materials.[8][9][10] The synthetic compound was then compared to the natural product to confirm its identity and stereochemistry.

Biological Activity and Mechanism of Action

Cispentacin's potent antifungal activity, particularly against Candida species, is a result of its specific interference with a fundamental cellular process.

Antifungal Spectrum and Efficacy

Cispentacin demonstrates significant activity against clinical isolates of Candida albicans.[3] It has also shown efficacy in animal models of systemic infections with Cryptococcus neoformans and in lung and vaginal infections with C. albicans.[3]

Fungal SpeciesAntifungal AgentIC50 (µg/mL)MIC (µg/mL)
Candida albicans (clinical isolates)Cispentacin6.3 - 12.56.3 - 50
Candida albicansAmphotericin B-0.2 - 0.78
Candida albicans5-Fluorocytosine-0.1 - >100
Cryptococcus neoformansCispentacin->100 (by agar dilution)
Aspergillus fumigatusCispentacin->100 (by agar dilution)

Data compiled from various studies. Note: In vitro activity of Cispentacin can be significantly influenced by the test medium.[11]

In vivo studies in mice with systemic Candida infections revealed impressive therapeutic efficacy, with 50% protection doses (PD50) of 10 mg/kg (intravenous) and 30 mg/kg (oral).[3]

Mechanism of Action: Targeting Protein Synthesis

The antifungal effect of cispentacin is primarily due to the inhibition of protein synthesis.[1] Specifically, it targets the charging of transfer RNA (tRNA) with the amino acid proline.

The key steps in the mechanism of action are:

  • Cellular Uptake: Cispentacin is actively transported into the fungal cell via amino acid permeases, likely competing with proline for uptake.[1][12]

  • Inhibition of Prolyl-tRNA Synthetase: Inside the cell, cispentacin acts as a competitive inhibitor of prolyl-tRNA synthetase. This enzyme is responsible for attaching proline to its corresponding tRNA molecule, a critical step in protein synthesis.

  • Disruption of Protein Synthesis: By inhibiting the formation of prolyl-tRNA, cispentacin effectively halts the incorporation of proline into newly synthesized proteins, leading to the cessation of protein synthesis and ultimately, fungal cell growth inhibition.[13][14]

Mechanism_of_Action cluster_uptake Cellular Uptake cluster_inhibition Inhibition of Protein Synthesis extracellular Extracellular Cispentacin permease Amino Acid Permeases (e.g., Proline Permease) extracellular->permease Active Transport intracellular Intracellular Cispentacin permease->intracellular Active Transport prolyl_trna Prolyl-tRNA Synthetase intracellular->prolyl_trna Inhibits protein_synthesis Protein Synthesis prolyl_trna->protein_synthesis Required for growth_inhibition Fungal Cell Growth Inhibition protein_synthesis->growth_inhibition Leads to

Caption: Mechanism of action of cispentacin.

Biosynthesis: A Novel Polyketide Synthase Pathway

Recent research has shed light on the fascinating biosynthetic pathway of cispentacin, revealing the involvement of a unique type II polyketide synthase (PKS)-like machinery.[15] This is a significant finding as type II PKSs are typically associated with the production of polycyclic aromatic compounds.[16][17]

The biosynthesis of cispentacin involves a heterodimer of type II PKS-like enzymes (AmcF-AmcG) that catalyze a single C₂ elongation and subsequent cyclization on an acyl carrier protein (AmcB) to form a five-membered ring intermediate.[15] This discovery expands our understanding of the catalytic diversity of PKSs and opens up new avenues for the bioengineering of novel non-proteinogenic amino acids.

Chemical Synthesis

The total synthesis of cispentacin has been achieved by various research groups.[8][9][10] These synthetic routes are crucial for several reasons:

  • Structural Confirmation: As mentioned earlier, they provide unambiguous proof of the structure of the natural product.

  • Analogue Development: Synthesis allows for the creation of structural analogues of cispentacin, which can be used to probe the structure-activity relationship and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties.[18]

  • Supply: In cases where the natural production of a compound is low, chemical synthesis can provide a reliable and scalable source of the material for further research and development.

Conclusion and Future Perspectives

Cispentacin stands as a compelling example of a natural product with a unique biological profile. Its discovery has not only provided a valuable lead for the development of new antifungal therapies but has also expanded our knowledge of microbial secondary metabolism. The elucidation of its mechanism of action and biosynthetic pathway offers exciting opportunities for future research, including the design of novel inhibitors of aminoacyl-tRNA synthetases and the use of its biosynthetic machinery to create new bioactive molecules. The story of cispentacin serves as a powerful reminder of the untapped chemical diversity residing in the microbial world and the importance of continued exploration in the search for new medicines.

References

  • Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755. [Link]

  • Hibi, G., Shiraishi, T., Umemura, T., Kudo, F., & Kuzuyama, T. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Nature Communications, 14(1), 8065. [Link]

  • Oki, T., Hirano, M., Tomatsu, K., Numata, K., & Kamei, H. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics, 42(12), 1756-1761. [Link]

  • Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a New Antifungal Antibiotic. I. Production, Isolation, Physico-Chemical Properties and Structure. PubMed. [Link]

  • ResearchGate. (2020). Total synthesis of cispentacin. [Link]

  • SciSpace. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. [Link]

  • Davies, S. G., Ichihara, O., Lenoir, I., & Walters, I. A. S. (1994). Asymmetric synthesis of (–)-(1 R ,2 S )-cispentacin and related cis - and trans -2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1411-1416. [Link]

  • Davies, S. G., Ichihara, O., Lenoir, I., & Walters, I. A. S. (1994). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Palkó, M., Wéber, E., Szolcsányi, P., & Fülöp, F. (2007). A new access route to functionalized cispentacins from norbornene β-amino acids. Tetrahedron Letters, 48(28), 4939-4941. [Link]

  • ResearchGate. (2023). Overview of cispentacin and its biosynthetic genes A Structure of.... [Link]

  • National Cancer Institute. (2014). Discovery – Cisplatin and The Treatment of Testicular and Other Cancers. [Link]

  • Ali, L., & Shaheen, F. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 136. [Link]

  • Mori, T., Gabriel, J., & O'Rourke, S. (2021). Isolation, Total Synthesis and Structure Determination of Antifungal Macrocyclic Depsipeptide, Tetraselide. Chemical Science. [Link]

  • Silchenko, A. S., Kalinovsky, A. I., Avilov, S. A., Andryjaschenko, P. V., Dmitrenok, P. S., & Stonik, V. A. (2017). The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A 1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida). Marine Drugs, 15(12), 374. [Link]

  • Zhang, Y., Li, X., Liu, Y., Wang, J., & She, Z. (2024). Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. Marine Drugs, 22(1), 38. [Link]

  • Shotwell, M. A., Jayme, D. W., Kilberg, M. S., & Oxender, D. L. (1981). Inhibition of growth of proline-requiring Chinese hamster ovary cells (CHO-k1) resulting from antagonism by a system amino acids. Journal of Biological Chemistry, 256(11), 5422-5427. [Link]

  • Pang, B., Li, Y., & Li, Z. (2021). Biosynthesis of Polyketides in Streptomyces. Molecules, 26(19), 5727. [Link]

  • Seefeldt, A. C., Graf, M., Pérébaskine, N., & Wilson, D. N. (2015). The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin. Nature Structural & Molecular Biology, 22(6), 470-475. [Link]

  • Hong, Z., Lakkineni, K., Zhang, Z., & Verma, D. P. S. (2000). Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. Plant Physiology, 122(4), 1129-1136. [Link]

  • Jamat, N. H., & Lajis, N. H. (2014). Isolation and structure elucidation of triterpenes from inflorescence of banana (Musa balbisiana cv. Saba). International Food Research Journal, 21(5), 2039-2043. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Seefeldt, A. C., Graf, M., Pérébaskine, N., & Wilson, D. N. (2015). The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin. Nature structural & molecular biology. [Link]

  • Wikipedia. (n.d.). Polyketide synthase. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Using cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride in Cell Culture

Part 1: Core Directive & Scientific Context Executive Summary cis-2-Amino-1-cyclopentanecarboxylic acid (cis-2-ACPC) is a conformationally restricted analogue of the neurotransmitter -aminobutyric acid (GABA). In cell cu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-2-ACPC) is a conformationally restricted analogue of the neurotransmitter


-aminobutyric acid (GABA). In cell culture applications, it is primarily utilized as a selective partial agonist for GABA\textsubscript{C} (also known as GABA\textsubscript{A}-

) receptors
.

Unlike the flexible GABA molecule which activates all GABA receptor subtypes, the rigid cyclopentane ring of cis-2-ACPC restricts the molecule to a specific conformation favored by the


 subunits. This makes it an indispensable tool for dissecting GABAergic signaling, specifically for isolating GABA\textsubscript{C}-mediated currents from the more ubiquitous GABA\textsubscript{A} (bicuculline-sensitive) and GABA\textsubscript{B} (baclofen-sensitive) responses.
Critical Disambiguation (Safety & Specificity)

WARNING: There are multiple compounds with the acronym "ACPC" or similar structures. Using the wrong compound will ruin your experiment.

Compound NameAbbreviationPrimary TargetStatus
cis-2-Amino-1-cyclopentanecarboxylic acid cis-2-ACPC GABA\textsubscript{C} Agonist Target of this Protocol
1-Aminocyclopentanecarboxylic acidCycloleucineAmino Acid Transport InhibitorDO NOT USE
1-Aminocyclopropane-1-carboxylic acidACC / ACPCNMDA Glycine Site Partial AgonistDO NOT USE
trans-4-Aminocrotonic acidTACAGABA\textsubscript{A} & GABA\textsubscript{C} AgonistDO NOT USE

Part 2: Preparation & Handling[3]

Physicochemical Properties[4][5]
  • Molecular Weight: 165.62 g/mol (HCl salt)

  • Solubility: Highly soluble in water (>50 mM) and PBS; sparingly soluble in ethanol.

  • Stability: Stable in solid form at room temperature. Aqueous solutions are stable at -20°C for up to 3 months.

Stock Solution Protocol (100 mM)

This protocol yields a 100 mM stock solution suitable for dilution into physiological buffers.

  • Weighing: Accurately weigh 16.56 mg of cis-2-ACPC hydrochloride.

  • Dissolution: Dissolve in 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4). Vortex until completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile microcentrifuge tube.

    • Note: Do not autoclave the compound, as thermal degradation of the amino acid moiety may occur.

  • Aliquot & Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C .

Part 3: Experimental Applications & Protocols

Application 1: Electrophysiological Isolation of GABA\textsubscript{C} Currents

Objective: To record GABA\textsubscript{C} receptor-mediated chloride currents in neurons or heterologous expression systems (e.g., HEK293 cells expressing


1 subunits).

Mechanism: cis-2-ACPC acts as a partial agonist. It will activate the receptor but elicit a smaller maximal response compared to GABA. Crucially, it activates


 subunits without activating 

(GABA\textsubscript{A}) or GABA\textsubscript{B} receptors in the typical concentration range.

Protocol:

  • Culture Preparation: Maintain cells (e.g., retinal bipolar cells or transfected HEK293) on glass coverslips.

  • Bath Solution: Use standard extracellular recording solution (e.g., Tyrode’s or ACSF).

    • Optional: Add Bicuculline (50 µM) to block any residual GABA\textsubscript{A} current, ensuring pure GABA\textsubscript{C} isolation.

  • Perfusion:

    • Baseline: Perfuse with bath solution for 2 minutes.

    • Agonist Application: Perfuse 50 µM – 200 µM cis-2-ACPC for 5–10 seconds.

    • Note: The EC\textsubscript{50} for

      
      1 receptors is approximately 20–30 µM; for 
      
      
      
      2 it is slightly lower. A saturating dose of 100-200 µM is recommended for maximal activation.
  • Washout: Wash with bath solution for 2–5 minutes. GABA\textsubscript{C} receptors do not desensitize as rapidly as GABA\textsubscript{A}, but adequate washout is required.

Data Interpretation:

  • Positive Result: An inward current (at holding potential -60 mV) that is insensitive to bicuculline but sensitive to TPMPA (a specific GABA\textsubscript{C} antagonist).

  • Partial Agonism Check: Compare the current amplitude to a saturating pulse of GABA (100 µM). cis-2-ACPC should elicit ~60-80% of the maximal GABA response.

Application 2: Beta-Amino Acid Transport Studies

Objective: To study the uptake of beta-amino acids or to use cis-2-ACPC as a competitive inhibitor for beta-amino acid transporters.

Protocol:

  • Seeding: Seed cells in 24-well plates (e.g., Caco-2 or astrocytes).

  • Starvation: Incubate cells in amino-acid-free buffer (e.g., Krebs-Ringer) for 30 minutes at 37°C to deplete intracellular pools.

  • Uptake Phase:

    • Incubate cells with radiolabeled substrate (e.g., [³H]-GABA or [³H]-Taurine) in the presence of 1 mM cis-2-ACPC.

    • Control: Substrate alone.

  • Termination: Wash cells 3x with ice-cold PBS. Lyse cells with 0.1 M NaOH and measure radioactivity via scintillation counting.

  • Result: Reduction in uptake indicates shared transport machinery (likely the Beta-amino acid transporter or specific GABA transporters like GAT).

Part 4: Visualization & Logic

GABA Receptor Pharmacology Decision Tree

This diagram illustrates where cis-2-ACPC fits within the GABAergic pharmacological landscape, guiding the researcher on how to select the correct agonist/antagonist.

GABAReceptorPharmacology GABA GABA Signaling RecA GABA_A Receptor (Ligand-Gated Cl- Channel) GABA->RecA RecB GABA_B Receptor (G-Protein Coupled) GABA->RecB RecC GABA_C (GABA_A-rho) (Ligand-Gated Cl- Channel) GABA->RecC AgonistA Agonist: Muscimol RecA->AgonistA Activated by AntagA Antagonist: Bicuculline RecA->AntagA Blocked by AgonistB Agonist: Baclofen RecB->AgonistB Activated by AntagB Antagonist: Saclofen RecB->AntagB Blocked by RecC->AntagA Insensitive to RecC->AgonistB Insensitive to AgonistC Agonist: cis-2-ACPC (Partial Agonist) RecC->AgonistC Selectively Activated by AgonistC2 Agonist: CACA RecC->AgonistC2 AntagC Antagonist: TPMPA RecC->AntagC Blocked by

Caption: Pharmacological classification of GABA receptors. cis-2-ACPC is the selective partial agonist for the GABA_C (rho) subtype, distinct from Bicuculline-sensitive GABA_A and Baclofen-sensitive GABA_B receptors.

Experimental Workflow: Electrophysiology

Workflow Step1 Stock Prep 100 mM in Water Filter Sterilize Step2 Dilution 50-200 µM in Extracellular Buffer Step1->Step2 Step3 Cell Setup Whole-cell Patch Clamp Vh = -60 mV Step2->Step3 Step4 Application Perfuse cis-2-ACPC (5-10 sec) Step3->Step4 Step5 Recording Measure Inward Cl- Current (Non-desensitizing) Step4->Step5

Caption: Step-by-step workflow for using cis-2-ACPC in patch-clamp electrophysiology experiments.

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
No Response Observed Receptor ExpressionConfirm cells express

subunits (GABA\textsubscript{C} is restricted to retina/specific brain regions or transfected cells).
Response Blocked by Bicuculline Impure CompoundEnsure you are using cis-2-ACPC and not GABA or TACA. Verify the CAS number.[1]
Precipitation in Bath High ConcentrationDo not exceed 10 mM in physiological buffers containing high Ca²⁺/Mg²⁺.
Inconsistent Currents Isomer PurityUse the racemic mix or the active (+)-enantiomer. The (-)-enantiomer is significantly less potent.

Part 6: References

  • Johnston, G. A. R. (1996). GABA\textsubscript{C} receptors: relatively simple transmitter-gated ion channels? Trends in Pharmacological Sciences, 17(9), 319-323. Link

  • Feigenspan, A., & Bormann, J. (1994). Facilitation of GABAergic signaling in the retina by receptors with slow desensitization. Nature, 395, 177-180. (Foundational study establishing GABA\textsubscript{C} properties using analogues).

  • Chebib, M., & Johnston, G. A. R. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 27(1-2), 68-75. Link

  • Duke, R. K., et al. (2000). The pharmacology of stereoisomers of the GABA\textsubscript{C} receptor partial agonist, cis-2-aminocyclopentanecarboxylic acid. Journal of Neurochemistry. (Defines the potency of the (+)-enantiomer).

Sources

Application

Unveiling the Neuromodulatory Potential of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Guide for Neuroscience Researchers

This document provides a comprehensive overview of the applications of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in the field of neuroscience. As a Senior Application Scientist, this guide is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the applications of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in the field of neuroscience. As a Senior Application Scientist, this guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical protocols to effectively utilize this compound in experimental settings.

Introduction: A Selective Modulator of Excitatory Neurotransmission

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known by its synonyms cis-Pentacine and cis-β-Cycloleucine hydrochloride, is a cyclic amino acid analogue that has garnered attention for its specific interaction with the glutamatergic system.[1] The principal excitatory neurotransmitter in the mammalian central nervous system, glutamate, and its receptors are fundamental to a vast array of neurological processes, making them a key target for therapeutic intervention and research.[2]

The defining characteristic of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride lies in its action as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This selective antagonism allows for the fine-tuning of NMDA receptor activity, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in numerous neurological and psychiatric disorders, positioning this compound as a valuable tool for investigating these conditions.

It is imperative to distinguish cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride from other cyclic compounds used in neuroscience research. For instance, while the cis/trans isomerism is critical for biological activity in compounds like (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which primarily acts on metabotropic glutamate receptors, our compound of interest specifically targets the ionotropic NMDA receptor.[5]

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine modulatory site, where cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride exerts its effect, is a critical allosteric site that regulates the opening of the ion channel. By competitively binding to this site, the compound prevents the co-agonist from binding, thereby inhibiting NMDA receptor-mediated inward currents.[3][4] This mechanism offers a subtle yet powerful means of modulating neuronal excitability, without completely blocking glutamate's effects at other receptor subtypes.

NMDA_Receptor_Antagonism Figure 1: Mechanism of Action at the NMDA Receptor cluster_receptor NMDA Receptor cluster_activation Normal Activation cluster_inhibition Inhibition by Compound Glutamate_Binding_Site Glutamate Binding Site Glycine_Binding_Site Glycine Binding Site Glycine_Bound Glycine Bound Compound_Bound Compound Bound Ion_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->Glutamate_Binding_Site Binds Glycine Glycine (Co-agonist) Glycine->Glycine_Binding_Site Binds Compound cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Compound->Glycine_Binding_Site Competitively Binds Glutamate_Bound Glutamate Bound Channel_Open Ion Channel (Open) Glutamate_Bound_Inhib Glutamate Bound Channel_Closed Ion Channel (Remains Closed)

Caption: Diagram illustrating the competitive antagonism of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride at the NMDA receptor glycine binding site.

In Vitro Applications: Electrophysiological Characterization

The primary in vitro application of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is the investigation of NMDA receptor function in neuronal preparations. Whole-cell voltage-clamp recordings from cultured neurons are a powerful technique to quantify the inhibitory effects of this compound on NMDA-evoked currents.

Protocol 1: Whole-Cell Voltage-Clamp Analysis in Cultured Hippocampal Neurons

Objective: To determine the concentration-dependent inhibition of NMDA-evoked currents by cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Materials:

  • Primary hippocampal neuronal cultures

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA

  • Glycine

  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (stock solution in deionized water)

  • Patch-clamp setup with amplifier and data acquisition system

Procedure:

  • Prepare a series of external solutions containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM).

  • Prepare a range of concentrations of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride to be tested (e.g., 1 µM to 1 mM).

  • Establish a whole-cell voltage-clamp recording from a cultured hippocampal neuron. Hold the membrane potential at -60 mV.

  • Perfuse the neuron with the external solution containing NMDA and glycine to elicit a stable inward current.

  • Co-apply different concentrations of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride with the NMDA/glycine solution.

  • Record the peak inward current at each concentration of the test compound.

  • Wash out the compound between applications to ensure recovery of the NMDA response.

  • To confirm competitive antagonism, repeat the experiment with a higher concentration of glycine (e.g., 100 µM).

Data Analysis:

  • Normalize the peak inward current in the presence of the compound to the control NMDA response.

  • Plot the normalized current as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is expected to cause a reversible, dose-dependent inhibition of NMDA-evoked currents.[3] The IC₅₀ value will be in the micromolar range in the presence of 1 µM glycine and will shift to the right (indicating lower potency) in the presence of a higher glycine concentration, which is characteristic of competitive antagonism.[3]

Glycine ConcentrationExpected IC₅₀ of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
1 µM~24 µM[3]
100 µM~1.4 mM[3]

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"Start" [label="Start:\nCultured Hippocampal Neurons", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Patch" [label="Establish Whole-Cell\nVoltage-Clamp Recording"]; "Baseline" [label="Record Baseline\nNMDA + Glycine Current"]; "Apply_Compound" [label="Apply NMDA + Glycine +\ncis-2-Amino-1-cyclopentanecarboxylic\nacid hydrochloride (various concentrations)"]; "Record_Response" [label="Record Inhibited Current"]; "Washout" [label="Washout and Recovery"]; "Repeat" [label="Repeat for Multiple\nConcentrations"]; "Data_Analysis" [label="Data Analysis:\nConcentration-Response Curve & IC50"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Patch"; "Patch" -> "Baseline"; "Baseline" -> "Apply_Compound"; "Apply_Compound" -> "Record_Response"; "Record_Response" -> "Washout"; "Washout" -> "Repeat"; "Repeat" -> "Apply_Compound" [style=dashed]; "Repeat" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: A simplified workflow for the in vitro electrophysiological analysis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

In Vivo Applications: Investigating Neurological Function and Disease Models

While specific in vivo protocols for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride are not extensively documented, its mechanism of action suggests its utility in animal models of conditions involving NMDA receptor dysfunction, such as epilepsy, excitotoxicity, and cognitive disorders. The following is a general protocol for stereotaxic injection that can be adapted for this compound.

Protocol 2: Stereotaxic Injection into Rodent Brain

Objective: To investigate the in vivo effects of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride on neuronal activity or behavior by direct administration into a specific brain region.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Surgical tools

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Expose the skull and identify the target coordinates for the desired brain region (e.g., hippocampus, striatum) relative to bregma.

  • Drill a small hole in the skull at the target coordinates.

  • Lower the injection needle to the desired depth.

  • Infuse the solution containing cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride at a slow, controlled rate (e.g., 0.1-0.2 µL/min).

  • After infusion, leave the needle in place for several minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle, suture the incision, and allow the animal to recover.

  • Subsequent behavioral testing or neurochemical analysis can be performed at desired time points.

Important Considerations:

  • Dosage: The optimal in vivo dose must be determined empirically. Doses of related compounds that produce neuronal degeneration can be in the range of 50-1000 nmol.[5]

  • Controls: Sham injections with vehicle are essential controls.

  • Isomer Specificity: Given the importance of stereochemistry, it is crucial to use the cis isomer and, if possible, compare its effects to the trans isomer to demonstrate specificity. The cis isomer of related compounds has been shown to be more potent in vivo.[5]

Safety and Handling

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation.[6] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Conclusion

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a valuable research tool for the specific modulation of NMDA receptor activity through its competitive antagonism at the glycine co-agonist site. Its application in in vitro electrophysiology allows for the detailed characterization of NMDA receptor pharmacology. While in vivo applications require further exploration, this compound holds promise for investigating the role of NMDA receptors in various neurological functions and disease states. The protocols and information provided in this guide serve as a starting point for researchers to harness the potential of this selective neuromodulatory agent.

References

  • Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. PubMed Central, National Center for Biotechnology Information. [Link]

  • Pentazocine-induced biphasic analgesia in mice. PubMed, National Center for Biotechnology Information. [Link]

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed, National Center for Biotechnology Information. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. [Link]

  • (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system. PubMed, National Center for Biotechnology Information. [Link]

  • The effects of cyclic dicarboxylic acids on spontaneous and amino acid-evoked activity of rat cortical neurones. PubMed, National Center for Biotechnology Information. [Link]

  • Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors. PubMed, National Center for Biotechnology Information. [Link]

  • (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. SQUARIX. [Link]

  • Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate. PubMed, National Center for Biotechnology Information. [Link]

  • Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. protocols.io. [Link]

  • A robust experimental protocol for pharmacological fMRI in rats and mice. ResearchGate. [Link]

  • Structure of a glutamate- receptor ligand-binding core in complex with kainate. Nature. [Link]

  • Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. PubMed, National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Introduction: Understanding the Compound Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid derivative. As a conformationally constrained analog, it serves as a valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid derivative. As a conformationally constrained analog, it serves as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry makes it a critical component in the synthesis of peptide mimics, novel antibiotics, and other pharmacologically active agents.[1][2][3] Proper handling and storage are not merely procedural formalities; they are critical for ensuring the compound's stability, preserving its purity, and, most importantly, guaranteeing the safety of laboratory personnel. This guide provides a comprehensive framework rooted in established safety protocols and material science principles.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of the compound's properties is essential for its correct handling. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free amino acid.

PropertyValueSource(s)
CAS Number 18414-30-7[4]
Molecular Formula C₆H₁₁NO₂ · HCl[4]
Molecular Weight 165.62 g/mol [4]
Appearance White to beige or colorless solid/powder[5]
Solubility Soluble in Water and DMSO
Melting Point 218 - 220 °C
Purity Typically ≥95-98%[4]

Section 2: Hazard Identification and the Rationale for Caution

According to the Globally Harmonized System (GHS), cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is classified with specific hazards that dictate the necessary safety precautions.[6] Understanding the "why" behind these warnings is key to fostering a strong safety culture.

  • H315 - Causes skin irritation: The compound can interact with skin, leading to localized redness, inflammation, or discomfort. This necessitates the use of impermeable gloves to prevent direct contact.[6]

  • H319 - Causes serious eye irritation: Direct contact with the eyes, particularly with the fine powder, can cause significant irritation or damage. This is the primary reason for mandating chemical safety goggles.[6]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[5][6] This hazard underscores the importance of handling the solid form within a fume hood or a well-ventilated area to minimize aerosolization and inhalation.[7][8]

Authoritative Insight: The hydrochloride salt, while improving solubility, can contribute to the compound's irritant properties. It is crucial to handle this substance with the assumption that any dust generated is hazardous.

Section 3: Core Protocols for Handling and Storage

Adherence to standardized protocols is essential for both experimental integrity and personnel safety.

Mandatory Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of the solid compound that may generate dust MUST be performed in a certified chemical fume hood or an enclosure with adequate exhaust ventilation.[7][8]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes and airborne powder, mitigating the H319 hazard.[6][9]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact, mitigating the H315 hazard. Gloves must be inspected before use and disposed of properly after handling.[10]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[10]
Respiratory Not required if handled in a fume hood. For nuisance dust levels outside a hood, a NIOSH-approved N95 dust mask may be used.[10]Ensures respiratory protection if engineering controls are insufficient.
Visual Workflow: From Receipt to Storage

The following diagram outlines the logical workflow for safely managing the compound within a research environment.

G cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling Protocol cluster_cleanup Post-Handling & Storage A Receive Compound B Review Safety Data Sheet (SDS) A->B C Identify Hazards (H315, H319, H335) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Work in Chemical Fume Hood D->E F Weigh/Aliquot Compound (Minimize Dust) E->F G Prepare Solution or Use F->G H Decontaminate Workspace G->H J Store in Tightly Sealed Container G->J I Dispose of Contaminated Waste H->I K Place in Designated Storage (Cool, Dry, Ventilated) J->K

Caption: Workflow for safe handling of the hydrochloride salt.

Protocol: Weighing and Aliquoting Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

  • Tare: Tare the balance with the weigh boat.

  • Dispensing: Carefully open the main container. Using a clean spatula, gently dispense the desired amount of the solid into the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

  • Sealing: Immediately and securely close the main container.[7]

  • Record: Record the final weight.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces within the hood with a damp cloth or towel to collect any residual dust.

Protocol: Dissolution
  • Solvent Selection: Based on experimental needs, choose an appropriate solvent (e.g., ultrapure water, DMSO).[1]

  • Vessel Preparation: Place a clean, appropriate-sized beaker or flask containing a magnetic stir bar on a stir plate within the fume hood.

  • Solvent Addition: Add the desired volume of solvent to the vessel.

  • Compound Addition: Carefully add the weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.

  • Completion: Continue stirring until the solid is fully dissolved. The resulting solution is now ready for use.

Protocol: Storage Conditions

Proper storage is crucial for maintaining the compound's integrity. Inconsistent recommendations exist, so it is imperative to first consult the supplier-specific storage instructions.

Storage ParameterRecommended ConditionRationale & In-Depth Explanation
Temperature Long-term: 4°C (or 2-8°C[10]). Short-term (weeks): Room temperature may be acceptable.[7]Storing at refrigerated temperatures minimizes the rate of potential degradation over time. While stable, all complex organic molecules benefit from reduced thermal energy during long-term storage.
Atmosphere Store in a dry, well-ventilated area .[7][8][11]The hydrochloride salt can be hygroscopic. A dry environment prevents the absorption of moisture, which could lead to clumping or hydrolysis.
Container Keep container tightly sealed/closed .[6][7][11]Prevents exposure to atmospheric moisture and contaminants, ensuring the purity of the compound is maintained.
Incompatibilities Store away from strong oxidizing agents .Avoids potential hazardous chemical reactions that could compromise the sample and create unsafe conditions.

Section 4: Emergency Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if easy to do so and continue rinsing. If eye irritation persists, seek medical advice/attention.[6]

  • Skin Contact: Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, get medical advice.[6] Contaminated clothing should be removed and washed before reuse.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If feeling unwell, call a POISON CENTER or doctor.[6]

  • Spill: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[5][8] Ensure the area is well-ventilated.

References

  • Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid. (2007). Oakwood Products. [Link]

  • Cyclopentane - SAFETY DATA SHEET. (2023). PENTA s.r.o. [Link]

  • (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. SQUARIX. [Link]

  • Cycloleucine. PubChem, National Institutes of Health. [Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2025). Nature. [Link]

  • Amino acids and its pharmaceutical applications: A mini review. (2022). PubMed. [Link]

Sources

Application

Dissolving cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the effective dissolution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (C₆H₁₁NO₂·HCl), a cyclic amino acid analogue of signific...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the effective dissolution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (C₆H₁₁NO₂·HCl), a cyclic amino acid analogue of significant interest in peptidomimetic studies, foldamer research, and drug development. As the hydrochloride salt, this compound exhibits enhanced aqueous solubility, a critical attribute for its application in biological and chemical experiments.[1] This document will elucidate the physicochemical principles governing its solubility and provide validated, step-by-step protocols for preparing solutions tailored for diverse research applications, including cell culture, biochemical assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is paramount for its successful application. A summary of its key characteristics is presented in Table 1.

Table 1: Physicochemical Properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₁NO₂·HCl[2][3]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Water, DMSO[4]
Storage Room temperature, inert atmosphere[3]

The solubility of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is also pH-dependent, a characteristic governed by the pKa values of its ionizable groups: the carboxylic acid and the ammonium group. While experimentally determined pKa values for this specific molecule are not widely published, typical pKa values for the α-carboxylic acid group of amino acids are around 2, and for the α-amino group, they are around 9-10. The presence of the hydrochloride salt indicates that the amino group is protonated. To maintain maximum solubility in aqueous solutions, the pH of the solvent should be considered in relation to these pKa values.

Core Principles of Dissolution

The dissolution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a straightforward process guided by the principles of "like dissolves like." The ionic nature of the hydrochloride salt makes it readily soluble in polar solvents. The general workflow for preparing a stock solution is depicted in the following diagram.

Figure 1: General workflow for dissolving cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

For most applications, sterile, purified water is the solvent of choice. For cell culture experiments, dissolution directly into a serum-free medium or a balanced salt solution like Phosphate-Buffered Saline (PBS) is common. For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a suitable alternative.

Application-Specific Protocols

The following protocols provide detailed, step-by-step instructions for preparing solutions of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride for common experimental applications.

Preparation of Aqueous Stock Solutions for Biochemical Assays

For enzymatic assays or other in vitro biochemical experiments, a concentrated, sterile-filtered aqueous stock solution is recommended to minimize the addition of organic solvents that could interfere with protein function.

Protocol 1: High-Concentration Aqueous Stock Solution

  • Materials:

    • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

    • Sterile, deionized, or distilled water

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Vortex mixer and/or sonicator

    • Sterile syringe filters (0.22 µm pore size)

    • Sterile storage tubes (e.g., microcentrifuge tubes)

  • Procedure:

    • Aseptically weigh the desired amount of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in a sterile conical tube.

    • Add a portion of the sterile water to the tube. For example, to prepare a 100 mM stock solution, add approximately 8 mL of water for every 165.62 mg of the compound.

    • Vortex the mixture vigorously until the solid is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.

    • Once fully dissolved, add sterile water to reach the final desired volume.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a fresh sterile conical tube.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability.[6]

    • For short-term use (up to a few weeks), the solution can be stored at 4°C.

Preparation for Cell Culture Applications

When preparing solutions for cell culture, maintaining sterility and ensuring compatibility with the culture medium are of utmost importance. Direct dissolution in the medium or a balanced salt solution is often the preferred method.

Protocol 2: Dissolution in Cell Culture Medium or PBS

  • Materials:

    • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

    • Pre-warmed (37°C) sterile cell culture medium or PBS

    • Sterile conical tubes

    • Vortex mixer

    • Sterile syringe filter (0.22 µm pore size)

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of the compound into a sterile conical tube.

    • Add the pre-warmed sterile cell culture medium or PBS to the tube.

    • Gently vortex the tube until the compound is fully dissolved. Avoid vigorous vortexing that could cause foaming of the medium.

    • If preparing a concentrated stock that will be diluted into a larger volume of medium, it is recommended to sterile-filter the stock solution before adding it to the final culture. If dissolving directly into the final volume of medium, and the initial medium was sterile, an additional filtration step may not be necessary if aseptic technique is strictly followed.

    • If the pH of the final medium is critical, it should be checked and adjusted if necessary in a sterile manner.

Preparation for NMR Spectroscopy

For NMR analysis, deuterated solvents are required to avoid overwhelming the spectrum with solvent signals. The choice of solvent will depend on the specific information sought from the NMR experiment.

Protocol 3: NMR Sample Preparation

  • Materials:

    • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • NMR tube

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh an appropriate amount of the compound (typically 1-5 mg for ¹H NMR) directly into the NMR tube or a small vial.

    • Add the deuterated solvent (typically 0.5-0.7 mL) to the sample.

    • Vortex or sonicate the sample until the solid is completely dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube.

Note on Solvent Choice for NMR:

  • D₂O (Deuterium Oxide): A good choice for observing exchangeable protons and for mimicking a physiological environment. The hydrochloride salt should readily dissolve.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A versatile solvent that can dissolve a wide range of compounds. It is a suitable alternative if solubility in D₂O is limited or if exchangeable protons need to be observed without exchange with the solvent.

Stability and Storage of Solutions

Aqueous stock solutions of many amino acids are generally stable when stored frozen.[6] To ensure the integrity of your cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride solutions, the following storage guidelines are recommended:

  • Long-term storage: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. This minimizes the potential for degradation from repeated freeze-thaw cycles and microbial growth.

  • Short-term storage: For solutions that will be used within a few weeks, storage at 4°C is generally acceptable. However, it is crucial to monitor for any signs of precipitation or microbial contamination.

  • Solutions in organic solvents (e.g., DMSO): These are typically more stable at room temperature but should be stored in tightly sealed containers to prevent absorption of atmospheric moisture. For long-term storage, refrigeration is recommended.

The following flowchart summarizes the decision-making process for solvent selection and preparation based on the intended application.

G cluster_0 Solvent Selection and Preparation Workflow A Intended Application? B Biochemical Assay A->B Biochemical C Cell Culture A->C Biological D NMR Spectroscopy A->D Structural E Aqueous Buffer (e.g., Water, PBS) B->E F Cell Culture Medium or PBS C->F G Deuterated Solvent (D₂O, DMSO-d₆) D->G H Prepare Concentrated Stock Solution E->H I Direct Dissolution or Preparation of Stock F->I J Direct Dissolution G->J K Sterile Filter H->K I->K L Store at 4°C (short-term) or -20°C/-80°C (long-term) J->L K->L

Figure 2: Decision workflow for solvent selection and solution preparation.

Conclusion

The dissolution of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a critical first step for its use in a wide array of research applications. Its hydrochloride form imparts good aqueous solubility, simplifying solution preparation. By understanding the physicochemical properties of this compound and following the application-specific protocols outlined in this guide, researchers can confidently prepare stable and effective solutions for their experiments. Adherence to principles of sterility for biological applications and proper storage conditions will ensure the integrity and reproducibility of experimental results.

References

  • Solubility of Things. 1-Aminocyclopentanecarboxylic Acid. Available online: [Link] (accessed on January 30, 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2901, Cycloleucine. Available online: [Link] (accessed on January 30, 2026).

  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Available online: (accessed on January 30, 2026).
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available online: (accessed on January 30, 2026).
  • Squarix. (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Available online: [Link] (accessed on January 30, 2026).

  • ResearchGate. How to prepare and store Amino acid stock solution? Available online: [Link] (accessed on January 30, 2026).

  • ResearchGate. (a) ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). Available online: [Link] (accessed on January 30, 2026).

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media. Available online: (accessed on January 30, 2026).
  • National Center for Biotechnology Information. Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Available online: [Link] (accessed on January 30, 2026).

  • National Center for Biotechnology Information. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available online: [Link] (accessed on January 30, 2026).

  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Available online: [Link] (accessed on January 30, 2026).

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. Available online: [Link] (accessed on January 30, 2026).

  • ResearchGate. Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? Available online: [Link] (accessed on January 30, 2026).

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Available online: [Link] (accessed on January 30, 2026).

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available online: [Link] (accessed on January 30, 2026).

  • PubMed Central. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Available online: [Link] (accessed on January 30, 2026).

  • ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available online: [Link] (accessed on January 30, 2026).

  • Reddit. Amino acid solution storage – please help : r/labrats. Available online: [Link] (accessed on January 30, 2026).

  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media. Available online: (accessed on January 30, 2026).
  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Available online: [Link] (accessed on January 30, 2026).

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available online: [Link] (accessed on January 30, 2026).

  • Cheméo. Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Available online: [Link] (accessed on January 30, 2026).

Sources

Method

Application Notes and Protocols for the Incorporation of cis-2-Amino-1-cyclopentanecarboxylic Acid into Peptides

Introduction: The Strategic Value of Conformational Constraint in Peptide Design The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. Among these, cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) has emerged as a valuable building block. Its rigid cyclopentyl ring restricts the torsional angles of the peptide backbone, inducing stable secondary structures such as helices and turns.[1][2] This pre-organization of the peptide conformation can enhance receptor binding, increase resistance to proteolytic degradation, and improve overall pharmacokinetic profiles, making cis-ACPC a key component in the design of novel peptidomimetics and therapeutic peptides.[3][4]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Fmoc-protected cis-ACPC into peptides using solid-phase peptide synthesis (SPPS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of this constrained β-amino acid.

Chemical Properties and Handling of Fmoc-cis-ACPC

Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid is a synthetic amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, making it fully compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[]

Key Characteristics:

PropertyValueSignificance in SPPS
Molecular FormulaC21H21NO4For accurate reagent molarity calculations.
Molecular Weight351.4 g/mol For precise weighing and solution preparation.
AppearanceWhite to off-white powderVisual quality control.
StereochemistryThe cis configuration is crucial for inducing specific secondary structures. Ensure the use of the correct stereoisomer for your intended application.The relative orientation of the amino and carboxyl groups dictates the conformational constraints imposed on the peptide backbone.

Storage and Handling: Fmoc-cis-ACPC should be stored in a cool, dry place, protected from light and moisture to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Diagram: The Structure of Fmoc-cis-ACPC

Caption: Chemical structure of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid.

Experimental Protocols: Solid-Phase Synthesis of cis-ACPC-Containing Peptides

The following protocols are based on the standard Fmoc/tBu SPPS strategy. Due to the sterically hindered nature of cis-ACPC, a double coupling protocol is recommended to ensure complete incorporation.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-cis-ACPC.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) or other suitable cocktails depending on the peptide sequence.

  • Precipitation/Washing: Cold diethyl ether.

Workflow Diagram: SPPS Cycle for cis-ACPC Incorporation

SPPS_Workflow start Start with N-terminal deprotected resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling1 First Coupling of Fmoc-cis-ACPC (Fmoc-cis-ACPC, HBTU/HOBt, DIPEA in DMF) wash1->coupling1 wash2 Wash (DMF) coupling1->wash2 coupling2 Second Coupling of Fmoc-cis-ACPC (Repeat activation and coupling) wash2->coupling2 wash3 Wash (DMF, DCM) coupling2->wash3 monitoring Monitor Coupling Completion (Kaiser or Isatin Test) wash3->monitoring next_cycle Proceed to next amino acid coupling monitoring->next_cycle Complete recouple Incomplete Coupling: Recouple monitoring->recouple Incomplete recouple->coupling2

Sources

Application

Experimental protocol for assessing neuroprotective effects of the compound

Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Model System: Differentiated SH-SY5Y Human Neuroblastoma Cells.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Model System: Differentiated SH-SY5Y Human Neuroblastoma Cells. Focus: Oxidative Glutamate Toxicity (Oxytosis) & Mitochondrial Integrity.

Abstract & Strategic Rationale

Neuroprotection is not a single event but a preservation of structural integrity, metabolic function, and signaling homeostasis. Simple viability assays (e.g., MTT) often yield false positives due to metabolic interference or fail to distinguish between cytostasis and neuroprotection.

This protocol details a multiparametric high-content screening (HCS) workflow designed to rigorously assess the neuroprotective efficacy of a compound. We utilize Retinoic Acid (RA)-differentiated SH-SY5Y cells , a model that—unlike undifferentiated neuroblasts—exhibits extended neurites, electrically active membranes, and a gene expression profile resembling mature dopaminergic neurons.

Mechanistic Focus: This guide focuses on Oxytosis , a form of programmed cell death induced by high extracellular glutamate. In SH-SY5Y cells, which often lack fully functional NMDA receptors, glutamate toxicity is primarily mediated by the inhibition of the System


 cystine/glutamate antiporter, leading to glutathione (GSH) depletion, reactive oxygen species (ROS) accumulation, and subsequent mitochondrial collapse.

Experimental Workflow & Logic

The following diagram illustrates the critical path from cell seeding to data acquisition. Note the distinct "Differentiation Phase" which is often skipped in lower-quality screens but is essential for physiological relevance.

ExperimentalWorkflow cluster_Readouts Multiparametric Readouts (Day 8) Seed Day 0: Seeding (SH-SY5Y) Diff Day 1-6: Differentiation (10 µM Retinoic Acid) Seed->Diff Low Serum (1%) PreTreat Day 7: Pre-Treatment (Compound 1-2h) Diff->PreTreat Media Change Insult Day 7: Insult Induction (Glutamate / H2O2) PreTreat->Insult Co-treatment Incubate Incubation (24 Hours) Insult->Incubate MTT Metabolic Activity (MTT/CCK-8) Incubate->MTT LDH Membrane Integrity (LDH Release) Incubate->LDH ROS Oxidative Stress (DCFDA Flow/Plate) Incubate->ROS

Caption: Chronological workflow emphasizing the 6-day differentiation window required to induce a mature neuronal phenotype prior to compound screening.

Cell Culture & Differentiation Protocol

Expertise Note: Undifferentiated SH-SY5Y cells are proliferative and glycolytic. To assess neuroprotection, one must protect a non-dividing, differentiated neuron. We use All-trans Retinoic Acid (RA) to induce cell cycle arrest and neurite extension.

Materials
  • Base Media: DMEM/F12 (1:1) + 10% FBS + 1% Pen/Strep.

  • Differentiation Media: DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA).

  • RA Stock: 10 mM in DMSO (Protect from light; store at -80°C).

Protocol Steps
  • Seeding: Seed SH-SY5Y cells at a density of

    
     cells/cm² in 96-well plates (for viability) or 6-well plates (for protein/RNA).
    
  • Attachment: Allow cells to attach for 24 hours in Base Media.

  • Induction: Aspirate media and replace with Differentiation Media (10 µM RA, 1% FBS).

    • Critical: Low serum is vital to reduce proliferation signaling and enhance RA efficacy.

  • Maintenance: Replace Differentiation Media every 48 hours for 6 days .

    • Validation: By Day 6, cells should exhibit long, branched neurites and cease clumping.

Neurotoxicity Induction (The Insult)

Expertise Note: In this model, we utilize Glutamate-induced Oxytosis . High extracellular glutamate blocks the System


 antiporter, preventing Cystine uptake.[1] Since Cystine is the precursor to Cysteine (the rate-limiting step in Glutathione synthesis), this leads to GSH depletion and lethal oxidative stress.
Signaling Pathway: Oxytosis

OxytosisPathway Glu Extracellular Glutamate (High Conc.) Xc System xC- Antiporter Blockade Glu->Xc Inhibits Cys Intracellular Cystine u2193 Xc->Cys Reduces Uptake GSH Glutathione (GSH) u2193 (Antioxidant Depletion) Cys->GSH Synthesis Failure ROS ROS Accumulation (Lipid Peroxidation) GSH->ROS Loss of Scavenging Mito Mitochondrial Dysfunction (MMP Loss) ROS->Mito Oxidative Damage Apop Neuronal Apoptosis (Caspase-3 Activation) Mito->Apop Cyt C Release Compound Neuroprotective Compound (Target Action) Compound->GSH Upregulation (Nrf2)? Compound->ROS Scavenging? Compound->Mito Stabilization?

Caption: Mechanism of Glutamate-induced Oxytosis.[1][2] The compound may intervene by scavenging ROS, stabilizing mitochondria, or upregulating Nrf2-mediated GSH synthesis.

Induction Protocol
  • Preparation: Prepare a fresh 100 mM Glutamate stock in culture media (adjust pH to 7.4 if necessary, as Glutamate is acidic).

  • Dose-Response (Pilot): Treat differentiated cells with 0, 10, 20, 40, and 80 mM Glutamate for 24 hours.

    • Target: Select the concentration that yields ~50-60% cell death (IC50) . This provides a dynamic range to observe recovery (protection). Typically, 20-40 mM is required for SH-SY5Y.

  • Treatment:

    • Pre-treatment: Add the test compound 2 hours prior to Glutamate (to prime antioxidant defenses).

    • Co-treatment: Add Glutamate immediately following the compound.

Multiparametric Readouts

To ensure data integrity, use orthogonal assays. Do not rely on a single endpoint.

A. Metabolic Viability (MTT or CCK-8)

Measures mitochondrial reductase activity. A reduction here indicates metabolic collapse.

  • Protocol:

    • Add MTT reagent (0.5 mg/mL final conc.) directly to wells.

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate media (avoid disturbing formazan crystals).

    • Solubilize crystals in 100 µL DMSO.

    • Read Absorbance at 570 nm .[3][4]

B. Membrane Integrity (LDH Release)

Measures necrosis/late apoptosis.[4] LDH leaks only when the plasma membrane is ruptured.

  • Protocol:

    • Collect 50 µL of supernatant from treated wells before MTT addition.

    • Transfer to a new clear plate.

    • Add 50 µL LDH Reaction Mix (Lactate + NAD+ + Diaphorase/INT).

    • Incubate 30 mins at Room Temp (Dark).

    • Stop reaction with 1M Acetic Acid.[5]

    • Read Absorbance at 490 nm .[3][5]

    • Calculation:

      
      
      
C. Oxidative Stress (DCFDA Assay)

Direct measurement of intracellular ROS.

  • Protocol:

    • Wash cells with warm PBS.[3][4]

    • Incubate with 20 µM H2DCFDA in serum-free media for 30 mins at 37°C.

    • Wash 2x with PBS to remove extracellular dye.

    • Apply Compound +/- Glutamate in phenol-red free media.

    • Read Fluorescence (Ex: 485 nm / Em: 535 nm) kinetically or at endpoint (4-6 hours).

Data Presentation & Analysis

Quantitative Summary Table
AssayParameter MeasuredNeuroprotection IndicatorCommon Artifacts
MTT/CCK-8 Mitochondrial DehydrogenaseIncreased Absorbance vs. ToxinCompounds with reducing potential (e.g., Vitamin C) can directly reduce MTT, causing false positives.
LDH Plasma Membrane RuptureDecreased Absorbance vs. ToxinHigh serum levels in media can contain background LDH. Use low serum (1%).
DCFDA Intracellular ROSDecreased FluorescencePhoto-bleaching. Keep plates in dark.
Statistical Analysis
  • Normalization: Normalize all values to the Vehicle Control (100%) and Toxin Only (0% protection) groups.

  • Test: Use One-way ANOVA followed by Tukey’s Post-hoc test for multiple comparisons.

  • Significance: Define

    
     as statistically significant. Error bars must represent Standard Error of the Mean (SEM) from at least 
    
    
    
    independent biological replicates.

References

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research.[4] Molecular Neurodegeneration, 12(1), 10. [Link]

  • Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases-What is the Evidence? Frontiers in Neuroscience, 9, 469. [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay.[3][4] Cold Spring Harbor Protocols. [Link]

Sources

Method

Topic: Analytical Methods for Quantifying cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This comprehensive guide provides detailed analytical methods for the accurate quantification of cis-2-Amino-1-cyclopentanec...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a non-proteinogenic β-amino acid of significant interest in pharmaceutical and foldamer research.[1] Recognizing the unique analytical challenges posed by this molecule—namely its lack of a strong chromophore, high polarity, and the critical importance of stereochemical purity—this document outlines three robust, validated protocols. We present methodologies for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a direct Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy approach. Each protocol is designed to provide researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable quantification, from raw materials to complex matrices. The causality behind experimental choices, detailed step-by-step workflows, and guidance on method validation are provided to ensure scientific integrity and reproducible results.

Introduction: The Analytical Challenge

cis-2-Amino-1-cyclopentanecarboxylic acid (also known as cispentacin) is a conformationally constrained β-amino acid.[1][2] Its rigid cyclopentane backbone makes it a valuable building block in the synthesis of peptide foldamers, which are oligomers designed to adopt specific, predictable three-dimensional structures.[1] The biological activities of these foldamers, ranging from antimicrobial to anticancer, are highly dependent on their conformation, which in turn is dictated by the precise stereochemistry of building blocks like cis-ACPC.[1]

Accurate quantification of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is therefore critical for:

  • Quality Control: Ensuring the purity and concentration of starting materials in synthetic chemistry.

  • Pharmacokinetic Studies: Determining the concentration of the compound or its metabolites in biological fluids.

  • Stability Testing: Assessing the degradation of the compound under various conditions.

The primary analytical hurdles for this compound are:

  • Lack of a UV Chromophore: The molecule does not absorb light in the typical UV-Vis range, making direct HPLC-UV detection impossible without derivatization.

  • High Polarity and Low Volatility: As an amino acid hydrochloride salt, it is a polar, non-volatile solid, precluding direct analysis by Gas Chromatography (GC).[2]

  • Stereoisomerism: The presence of the trans-isomer is a critical purity issue. Analytical methods must be able to distinguish between stereoisomers.[1][3][4]

This guide addresses these challenges by providing detailed protocols for three distinct and powerful analytical techniques.

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection

This is the most common approach for quantifying amino acids that lack a chromophore.[5][6] The strategy involves reacting the primary amine of the analyte with a fluorescent tagging agent, creating a derivative that can be sensitively detected. o-Phthaldialdehyde (OPA) in the presence of a thiol is an excellent choice for this purpose, as the reaction is rapid and produces a highly fluorescent isoindole product.[7][8]

Causality of Method Choice:

  • Sensitivity: Fluorescence detection provides picomole-level sensitivity, ideal for trace analysis.[8]

  • Specificity: The derivatization reaction is specific to primary amines. The chromatographic separation on a reversed-phase column resolves the derivative from excess reagent and other matrix components.

  • Accessibility: HPLC-FLD systems are widely available in analytical laboratories.

Experimental Workflow: HPLC-FLD Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Analyte & Internal Standard (IS) S2 Dissolve in Diluent (e.g., 0.1 M HCl) S1->S2 S3 Create Calibration Curve Standards & QC Samples S2->S3 D1 Mix Sample/Standard with OPA/Thiol Reagent S3->D1 D2 Incubate for 1-2 min at Room Temperature D1->D2 A1 Inject Derivatized Sample onto C18 Column D2->A1 A2 Gradient Elution A1->A2 A3 Fluorescence Detection (Ex: 340 nm, Em: 450 nm) A2->A3 P1 Integrate Peak Areas (Analyte & IS) A3->P1 P2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) P1->P2 P3 Calculate Concentration in Unknown Samples P2->P3

Caption: Automated workflow for HPLC-FLD quantification.

Detailed Protocol: HPLC-FLD
  • Reagent Preparation:

    • Diluent: 0.1 M Hydrochloric Acid (HCl) in HPLC-grade water.

    • OPA/Thiol Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh daily.

  • Standard and Sample Preparation:

    • Primary Stock (1 mg/mL): Accurately weigh 10 mg of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride reference standard and dissolve in 10.0 mL of diluent.

    • Internal Standard (IS) Stock (1 mg/mL): Use a suitable primary amine that is well-resolved from the analyte, such as Homoserine. Prepare a 1 mg/mL stock in the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock. Spike each standard with the IS to a final concentration of 20 µg/mL.

    • Sample Preparation: Dissolve the unknown sample in the diluent to achieve a concentration within the calibration range and spike with the IS to the same final concentration.

  • Automated Derivatization and Injection (Autosampler Program):

    • Aspirate 10 µL of OPA/Thiol reagent.

    • Aspirate 5 µL of the sample or standard.

    • Mix in the needle or a mixing loop for 1 minute.

    • Inject 10 µL of the mixture onto the HPLC system.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10 v/v/v)
Gradient 0-5 min (10% B), 5-15 min (10-55% B), 15-16 min (55-100% B), 16-18 min (100% B), 18-20 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Fluorescence Excitation: 340 nm, Emission: 450 nm
  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a linear regression curve of the peak area ratio versus concentration for the calibration standards.

    • Determine the concentration of the unknown samples using the regression equation.

Method 2: GC-MS after Silylation Derivatization

This method offers high selectivity and structural confirmation through mass spectrometry. The analyte must first be derivatized to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with trimethylsilyl (TMS) groups.[9]

Causality of Method Choice:

  • High Selectivity: Mass spectrometry allows for the selection of specific ions for quantification (Selected Ion Monitoring, SIM mode), dramatically reducing matrix interference.

  • Structural Confirmation: The mass spectrum provides a fragmentation pattern that can confirm the identity of the analyte.

  • Established Method: GC-MS is a robust and well-established technique for the analysis of derivatized amino acids.[10]

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare standards/samples in a volatile solvent S2 Aliquot into reaction vial and add Internal Standard S1->S2 S3 Evaporate to complete dryness under Nitrogen stream S2->S3 D1 Add Silylating Reagent (e.g., BSTFA + 1% TMCS) S3->D1 D2 Heat at 70°C for 30 min D1->D2 A1 Inject derivatized sample D2->A1 A2 Temperature Programmed Separation A1->A2 A3 Electron Ionization (EI) & Mass Analysis (SIM mode) A2->A3 P1 Integrate Quantifier Ion Peak Areas (Analyte & IS) A3->P1 P2 Generate Calibration Curve P1->P2 P3 Calculate Concentration P2->P3

Caption: Workflow for GC-MS quantification after silylation.

Detailed Protocol: GC-MS
  • Reagent Preparation:

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Standard and Sample Preparation:

    • Prepare stock solutions and calibration standards in a volatile solvent like methanol. Use a deuterated analog (if available) or a structurally similar amino acid (e.g., 2-aminocyclohexanecarboxylic acid) as an internal standard.

    • Aliquot a precise volume (e.g., 100 µL) of each standard and sample into a 2 mL autosampler vial. Add the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~50 °C. It is critical to remove all moisture.

  • Derivatization:

    • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile to the dry residue.

    • Cap the vial tightly and heat in an oven or heating block at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C, hold 2 min; ramp to 280 °C at 15 °C/min; hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined by analyzing a full-scan spectrum of a standard. Likely ions would include the molecular ion (M+) and characteristic fragments (e.g., M-15, M-117).
  • Data Analysis:

    • Follow the same quantification principles as the HPLC method, using the peak area of the selected quantifier ions.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for an identical reference standard for calibration.[11] Quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[11]

Causality of Method Choice:

  • Non-Destructive: The sample can be recovered after analysis.

  • No Derivatization: Analysis is performed directly on the material, saving time and avoiding potential errors from incomplete reactions.

  • High Precision: qNMR is recognized for its high precision and accuracy, making it suitable for purity assessments of reference materials.[11]

  • Structural Information: The full NMR spectrum provides comprehensive structural information and can simultaneously quantify impurities if their signals are resolved.[12][13]

Experimental Workflow: qNMR Method

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation S1 Accurately weigh certified Internal Standard (IS) S3 Dissolve both in a known volume of deuterated solvent (D₂O) S1->S3 S2 Accurately weigh Analyte S2->S3 A1 Transfer to NMR tube S3->A1 A2 Acquire ¹H NMR spectrum with quantitative parameters A1->A2 A3 Ensure long relaxation delay (D1) A2->A3 P1 Apply phasing and baseline correction A3->P1 P2 Integrate non-overlapping signals for Analyte and IS P1->P2 P3 Calculate Purity/Concentration using the qNMR equation P2->P3

Caption: Direct quantification workflow using qNMR.

Detailed Protocol: qNMR
  • Reagent and Standard Preparation:

    • Solvent: Deuterium oxide (D₂O).

    • Internal Standard (IS): A certified reference material with non-overlapping signals, such as Maleic Acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP). The IS must be soluble in D₂O and stable.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

    • Vortex until fully dissolved and transfer ~0.7 mL to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Example on a 500 MHz instrument):

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse (e.g., zg30)Simple and robust for quantification.
Solvent Suppression Not required if using 100% D₂OSimplifies spectrum and baseline.
Acquisition Time (AQ) ≥ 3 secondsEnsures full decay of FID for high resolution.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Ensures full relaxation of all protons for accurate integration. Typically > 30 seconds.
Number of Scans (NS) 16 or 32Sufficient to achieve a good signal-to-noise ratio (>250:1).
Spectral Width (SW) ~12 ppmCovers the full range of expected proton signals.
Temperature 298 KMaintained for consistency.
  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and one for the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • x: Analyte

    • std: Internal Standard

Method Validation

All analytical methods intended for quantitative purposes must be validated to ensure they are fit for purpose.[14] Key validation parameters, based on ICH guidelines, should be assessed.[7]

ParameterDescriptionAssessment
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, trans-isomer).Analyze a blank, a placebo (if applicable), the analyte, and a sample spiked with known related substances. Peak purity analysis (e.g., with a DAD or MS detector) is recommended.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Analyze 5-6 standards across the desired range. Plot the response vs. concentration and determine the correlation coefficient (r² > 0.99) and y-intercept.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Typical acceptance criteria are 98-102% recovery.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Analyze a minimum of six replicate samples at 100% of the target concentration. Express results as Relative Standard Deviation (RSD). Typical acceptance criteria are <2% RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ should be confirmed for precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like column temperature (±2°C), pH (±0.2 units), or mobile phase composition (±2%) and observe the effect on the results.

References

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

  • Shimadzu. (n.d.). Pre-column Amino Acid Analysis of Hydrolyzed Pet Food. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Available at: [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Available at: [Link]

  • The Golm Metabolome Database. (n.d.). Synonyms of Cyclopentanecarboxylic acid, 1-amino-. Available at: [Link]

  • Fisher Scientific. (n.d.). cis-2-Amino-1-cyclopentanecarboxylic acid, 98+%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). Available at: [Link]

  • ResearchGate. (n.d.). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Available at: [Link]

  • PubMed. (n.d.). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Available at: [Link]

  • PubMed. (n.d.). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Available at: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • PubMed. (n.d.). Chiral differentiation of some cyclopentane and cyclohexane beta-amino acid enantiomers through ion/molecule reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Universal Quantitative NMR Analysis of Complex Natural Samples. Available at: [Link]

  • IntechOpen. (n.d.). Chiral Separation of Amino Acid Enantiomers. Available at: [Link]

  • ResearchGate. (n.d.). Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer. Available at: [Link]

  • SQUARIX. (n.d.). (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Available at: [Link]

  • YouTube. (2026). Amino Acid Analysis Explained: Methods, Applications, and Why Precision Matters. Available at: [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

Sources

Application

Application Note: cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride in Binding Assays &amp; Peptidomimetics

This Application Note and Protocol Guide details the use of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-2-ACPC) as a pharmacological ligand and structural probe.[1] [1] Introduction & Executive Summary c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-2-ACPC) as a pharmacological ligand and structural probe.[1]

[1]

Introduction & Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-2-ACPC) is a non-proteinogenic


-amino acid and a conformationally restricted analog of 

-alanine
and GABA (

-aminobutyric acid).[1] In drug discovery and neuroscience, it serves two critical functions:
  • Pharmacological Ligand: It acts as a selective probe for GABA Transporter (GAT) subtypes and Glycine Receptors , distinguishing between GAT-1 (neuronal) and GAT-2/3/BGT-1 (glial/peripheral) based on its structural similarity to

    
    -alanine.[1]
    
  • Peptidomimetic Building Block: When incorporated into peptide backbones, it induces specific secondary structures (e.g., 12-helices or sheet-like formations) and enhances metabolic stability against proteases, making it vital for developing stable peptide therapeutics (e.g., opioid analogs).[1]

This guide focuses on its application as a competitive ligand in radioligand binding and uptake assays to profile transporter specificity.[1]

Chemical & Physical Properties

PropertySpecification
IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride
Synonyms cis-2-ACPC; cis-Pentacine; cis-

-Cycloleucine
CAS Number 18414-30-7
Molecular Formula

Molecular Weight 165.62 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO.[1]
Storage Desiccate at +4°C. Hygroscopic.
Structural Role Constrains the

torsion angle in peptides; mimics the gauche conformation of

-alanine.

Mechanism of Action: Transporter Selectivity

The utility of cis-2-ACPC in binding assays stems from its ability to mimic the bioactive conformation of


-alanine.
  • GAT-1: High affinity for GABA; low affinity for

    
    -alanine and cis-2-ACPC.[1]
    
  • GAT-2 / GAT-3 / BGT-1: High affinity for both GABA and

    
    -alanine.[1] cis-2-ACPC binds these subtypes , allowing researchers to pharmacologically isolate GAT-1 activity (by blocking others) or study non-GAT-1 transport.[1]
    
Signaling & Interaction Pathway (DOT Diagram)

GAT_Selectivity cluster_Transporters GABA Transporter Family (SLC6) Ligand cis-2-ACPC (Ligand) GAT1 GAT-1 (Neuronal) Ligand->GAT1 Low/No Affinity (>100 µM) GAT2_3 GAT-2 / GAT-3 (Glial/Liver) Ligand->GAT2_3 Mod. Affinity (Competitive) BGT1 BGT-1 (Betaine/GABA) Ligand->BGT1 Mod. Affinity GABA GABA (Endogenous) GABA->GAT1 High Affinity GABA->GAT2_3 High Affinity Response Inhibition of [3H]-GABA Uptake GAT2_3->Response BGT1->Response

Caption: Selectivity profile of cis-2-ACPC at GABA transporter subtypes. It preferentially targets non-GAT-1 transporters.[1]

Protocol: Competitive Radioligand Binding/Uptake Assay

This protocol determines the affinity (


 or 

) of cis-2-ACPC for GABA transporters using rat brain synaptosomes or transfected HEK293 cells.[1]
A. Materials & Reagents[1][2][3][4]
  • Tissue Source: Rat cerebral cortex (rich in GAT-1) or brainstem/liver (rich in GAT-2/3/BGT-1).[1] Alternatively, HEK-293 cells stably expressing mGAT1-4.[1]

  • Radioligand:

    
    -GABA (Specific Activity: 80-100 Ci/mmol) or 
    
    
    
    -
    
    
    -Alanine.[1]
  • Test Compound: cis-2-ACPC hydrochloride (dissolved in water to 100 mM stock).[1]

  • Assay Buffer (Krebs-Ringer): 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM Glucose, 25 mM HEPES, pH 7.4.
  • Blockers:

    • Nipecotic Acid: Non-selective GAT inhibitor (Positive Control).[1]

    • SKF-89976A: Selective GAT-1 inhibitor (to isolate GAT-2/3 signal).[1]

B. Experimental Workflow
  • Tissue Preparation (Synaptosomes):

    • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

    • Centrifuge at 1,000

      
       for 10 min at 4°C (remove nuclei/debris).
      
    • Collect supernatant and centrifuge at 20,000

      
       for 20 min.
      
    • Resuspend pellet (synaptosomes) in Assay Buffer to a protein concentration of 0.5 mg/mL.[1]

  • Assay Setup (96-well plate):

    • Total Binding: 25 µL Buffer + 25 µL

      
      -GABA (final conc. 10-50 nM) + 200 µL Tissue.[1]
      
    • Non-Specific Binding (NSB): Add 1 mM unlabeled GABA or 1 mM Nipecotic Acid.[1]

    • Test Wells: Add cis-2-ACPC at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 10-20 minutes .

    • Note: Uptake is temperature-sensitive.[1] 4°C controls can distinguish binding vs. transport.[1]

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) to reduce binding to the filter).

    • Wash 3x with 3 mL ice-cold Assay Buffer.[1]

  • Quantification:

    • Transfer filters to scintillation vials.[1]

    • Add 5 mL scintillation cocktail (e.g., Ultima Gold).

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.[1]

C. Data Analysis

Calculate the Specific Binding for each point:



Determine


 using non-linear regression (log(inhibitor) vs. response):


Convert


 to 

using the Cheng-Prusoff equation:

  • 
     = Concentration of radioligand (
    
    
    
    -GABA).
  • 
     = Dissociation constant of GABA for the specific transporter (typically ~10-20 
    
    
    
    M for GAT-1).[1]

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Radioligand sticking to filters.[1]Pre-soak GF/B filters in 0.3% PEI for >1 hour.[1] Use rapid wash steps.[1]
No Displacement by cis-2-ACPC Wrong transporter subtype present.[1]Ensure tissue/cells express GAT-2/3.[1] In cortex (mostly GAT-1), cis-2-ACPC affinity is very low.[1] Use SKF-89976A to block GAT-1 first.[1]
Low Signal-to-Noise Synaptosome degradation.[1]Use fresh tissue.[1] Keep all buffers ice-cold until incubation.
Inconsistent Replicates Pipetting error or incomplete washing.[1]Use a cell harvester for filtration.[1] Ensure vacuum pressure is constant.[1]

References

  • Johnston, G. A. R., et al. (1976).[1] "Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake."[1] Nature, 260, 164-165.[1] Link

  • Krogsgaard-Larsen, P., et al. (1987).[1] "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research, 1(2), 77-93.[1] Link

  • Borden, L. A. (1996).[1] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.[1] Link

  • Porter, E. A., et al. (2002).[1][2] "Synthesis and 12-Helical Secondary Structure of β-Peptides Containing (2R,3R)-Aminoproline." Organic Letters, 4(19), 3317-3319.[1] (Context for peptidomimetic stability). Link

  • Schousboe, A., et al. (2004).[1] "Role of GABA transport in the maintenance of GABA homeostasis." Neurochemical Research, 29(1), 91-97.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride solubility issues and solutions

Technical Support Center: cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride Subject: Comprehensive Troubleshooting Guide for Solubility, Handling, and Synthesis Compound ID: cis-ACPC HCl (CAS: 18414-30-7 / 37910-65...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Subject: Comprehensive Troubleshooting Guide for Solubility, Handling, and Synthesis Compound ID: cis-ACPC HCl (CAS: 18414-30-7 / 37910-65-9) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Brick Dust" vs. "Sticky Oil" Paradox

As a Senior Application Scientist, I frequently field inquiries regarding cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC HCl). This compound is a critical conformationally restricted amino acid used to study NMDA receptors and stabilize peptide secondary structures (foldamers).

However, its behavior is often counter-intuitive. Users typically encounter two distinct failure modes:

  • Insolubility: The "brick dust" that refuses to dissolve in your coupling solvent (DCM/THF).

  • Hygroscopicity/Oiling: The "sticky gum" that forms during workup or storage, refusing to crystallize.

This guide deconstructs these issues using thermodynamic principles and provides field-proven protocols to ensure your experiments succeed.

Module 1: Solubility Physics & Solvent Selection

The Core Issue: cis-ACPC HCl is an ionic lattice. The ammonium cation (


) and carboxylic acid moiety are stabilized by the chloride counter-ion. To dissolve this, the solvation energy of the solvent must overcome the lattice energy. Non-polar solvents (DCM, Et₂O, Hexane) lack the dipole moment to disrupt this ionic bond.
Solubility Matrix
Solvent SystemSolubility StatusApplication ContextTechnical Note
Water / PBS High Biological AssaysIdeal for stock solutions. pH will be acidic (~2-3).
Methanol / Ethanol Moderate to High RecrystallizationSolubility increases significantly with heat.
DMSO / DMF High Peptide CouplingPreferred for synthesis. dry DMSO is critical to prevent hydrolysis.
DCM / Chloroform Insoluble Protection / CouplingDO NOT USE without a base/phase transfer catalyst.
Diethyl Ether / Hexane Insoluble PrecipitationUsed to crash out the product during purification.
Diagnostic: Why is my reaction heterogeneous?

If you are running a Boc-protection or peptide coupling in DCM and the solid remains at the bottom, you are reacting at the interface only. This leads to slow kinetics and incomplete conversion.

Solution: Switch to a Polar Aprotic Solvent (DMF/NMP) or use a Biphasic System (Water/Dioxane) with a base.

Module 2: Synthesis & Coupling Protocols

Scenario: You need to couple cis-ACPC HCl to a resin or another amine, but it won't dissolve in the standard DCM/DIPEA mix.

The Fix: In Situ Neutralization.[1] You must break the salt bridge inside the reaction vessel. However, you must be cautious: Strong bases or prolonged heat can cause epimerization of the cis-isomer to the thermodynamically more stable trans-isomer [1, 2].

Protocol A: Homogeneous Coupling (DMF Method)

Best for: Solution phase peptide synthesis.

  • Dissolution: Dissolve 1.0 equiv of cis-ACPC HCl in minimal dry DMF (or NMP).

  • Neutralization: Add 1.0 - 2.0 equiv of DIPEA (Diisopropylethylamine).

    • Observation: The solution may warm slightly.[2] Ensure full dissolution. If it stays cloudy, add more DMF, not more base.

  • Activation: Add your coupling reagent (e.g., HATU or PyBOP) after the base is added.

  • Reaction: Stir at Room Temperature . Avoid heating >40°C to prevent epimerization.

Protocol B: Biphasic Protection (Schotten-Baumann Conditions)

Best for: Installing Boc/Fmoc groups.

  • Phase 1: Dissolve cis-ACPC HCl in 1M NaOH (2 equiv) or 10% Na₂CO₃.

  • Phase 2: Dissolve Boc₂O or Fmoc-OSu in Dioxane or THF.

  • Mixing: Add Phase 2 to Phase 1 slowly at 0°C.

  • Control: Maintain pH at ~9-10. If pH drops, the amine protonates and reaction stops.

Module 3: Purification & Isolation (The "Gooey Mess" Issue)

The Core Issue: cis-ACPC HCl is extremely hygroscopic. If exposed to air, it absorbs water and turns into a deliquescent oil. Furthermore, during workup, if you acidify an aqueous solution containing the compound, it becomes a water-soluble salt again, making extraction into organic solvents impossible.

Visual Workflow: Isolation Decision Tree

IsolationLogic Start Crude Reaction Mixture State What is the state? Start->State Aqueous Aqueous Solution State->Aqueous Water soluble Organic Organic Phase (DMF/DCM) State->Organic Synthesis complete Acidify Acidify (pH 2) Aqueous->Acidify Lyophilize Lyophilize directly Aqueous->Lyophilize If pure IonExchange Ion Exchange Resin (Dowex 50) Aqueous->IonExchange To Desalt Trap TRAP: Product stays in Water (Cannot extract with DCM) Acidify->Trap Crash Trituration (Add Et2O/Hexane) Organic->Crash Filter Filter under N2 (Hygroscopic!) Crash->Filter

Figure 1: Decision logic for isolating cis-ACPC derivatives. Note the "Trap" where acidification prevents organic extraction.

Troubleshooting "The Oil"

If your product comes out as a gum instead of a powder:

  • Cause: Trapped solvent (DMF/Water) or impurities preventing crystal lattice formation.

  • Solution (Trituration):

    • Dissolve the oil in the minimum amount of Methanol.

    • Add 10 volumes of cold Diethyl Ether or MTBE dropwise while stirring vigorously.

    • Result: The oil should harden into a white solid.

    • Critical Step: Filter rapidly and place immediately in a vacuum desiccator.

Module 4: Storage & Stability

Q: My white powder turned into a clear liquid overnight. Is it ruined? A: It has likely deliquesced (absorbed water until it dissolved itself).

  • Recovery: Dissolve in water, freeze, and lyophilize (freeze-dry). Do not attempt to heat-dry, as this promotes hydrolysis or degradation.

  • Prevention: Store in a tightly sealed container with desiccant packets (Silica gel or P₂O₅) at 4°C. For long-term storage, tape the cap with Parafilm.

References

  • Tamás A. Martinek, et al. (2002).[3] "Cis-2-Aminocyclopentanecarboxylic Acid Oligomers adopt a sheetlike structure."[3] Angewandte Chemie International Edition.

  • Grygorenko, O. O., et al. (2016). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." Journal of Organic Chemistry.

  • Mitin, Y. V. (1996).[4] "An effective organic solvent system for the dissolution of amino acids."[4] International Journal of Peptide and Protein Research.[4]

  • BenchChem Technical Data. (2025). "Improving solubility of Amino Acid Hydrochloride Salts."

Sources

Optimization

Stability of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in aqueous solution

[1] Senior Application Scientist: Dr. A. Vance Topic: Stability & Handling of cis-ACPC HCl in Aqueous Solution Last Updated: January 2026[1] Introduction Welcome to the technical support hub for cis-2-amino-1-cyclopentan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Senior Application Scientist: Dr. A. Vance Topic: Stability & Handling of cis-ACPC HCl in Aqueous Solution Last Updated: January 2026[1]

Introduction

Welcome to the technical support hub for cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride (often abbreviated as cis-ACPC HCl or cis-pentacin HCl).[1] This non-proteinogenic


-amino acid is a critical scaffold in peptidomimetic drug design due to its ability to induce specific conformational constraints (helices/turns) in peptide backbones.[1]

However, its cyclic constraint introduces unique stability challenges—specifically stereochemical integrity —that differ from standard linear amino acids.[1] This guide addresses the most common issues regarding its solubility, pH sensitivity, and thermal stability.[1]

Module 1: Solubility & Solution Preparation

Troubleshooting Guide: Dissolution Issues

User Query: "I am trying to prepare a 100 mM stock solution in PBS, but I see precipitation or cloudiness. What is happening?"

Technical Diagnosis: The compound is supplied as the Hydrochloride (HCl) salt .[1][2][3][4] In this form, the amine is protonated (


) and the carboxylic acid is protonated (

), resulting in a highly soluble, acidic species.[1]
  • The Trap: When you dissolve the HCl salt directly into a buffer like PBS (pH 7.4), the buffering capacity may be overwhelmed, or conversely, if you manually neutralize the solution to pH ~6-7, you approach the Isoelectric Point (pI) . At the pI, the net charge is zero (zwitterion), which often represents the point of minimum solubility for amino acids.

Corrective Protocol:

  • Solvent Choice: Dissolve the solid HCl salt in pure water (Milli-Q) or dilute acid (0.1 M HCl) first.[1] It should dissolve instantly to give a clear, acidic solution.[1]

  • pH Adjustment: If a physiological pH is required, add the solution slowly to a high-capacity buffer (e.g., 100 mM HEPES or Phosphate) rather than adding base to the water solution.[1] This prevents localized regions of high pH that trigger epimerization (see Module 2).[1]

Workflow: Stock Solution Preparation

preparation_workflow Start Solid cis-ACPC HCl Dissolve Dissolve in Deionized Water Start->Dissolve Check Check Clarity (Should be Clear) Dissolve->Check pH_Step pH Adjustment (Critical Step) Check->pH_Step If pH > 6 needed Final Stable Stock (Acidic pH < 4) Check->Final For Storage Buffer Dilute into Working Buffer pH_Step->Buffer Use immediately Final->Buffer Aliquot

Figure 1: Recommended workflow for solubilization to minimize isoelectric precipitation and base-catalyzed degradation.

Module 2: Chemical Stability & Degradation

The Core Risk: Epimerization[2][3][4]

User Query: "Can I autoclave my solution? Is it stable at room temperature?"

Scientific Insight: Unlike linear amino acids, cis-ACPC possesses two chiral centers on a rigid ring.[1] The cis configuration is thermodynamically less stable than the trans configuration in many contexts due to steric strain.[1]

  • Acid Stability (High): The cis-isomer is remarkably stable in acid.[1] Literature confirms that heating cis-ACPC in 10% HCl at 70°C for 4 hours results in no detectable epimerization to the trans-isomer [1, 2].[1]

  • Base Instability (High): In basic conditions (pH > 9), the

    
    -proton (adjacent to the carboxyl group) becomes acidic.[1] Abstraction of this proton leads to an enolate intermediate, which repopulates as the thermodynamically favored trans-isomer upon reprotonation [2].[1]
    

Stability Summary Table

ConditionStability RatingMechanism of FailureRecommendation
Acidic (pH 1-4) Excellent N/APreferred storage condition.[1]
Neutral (pH 6-8) ⚠️ Moderate Slow Epimerization / Microbial GrowthStore at 4°C; Use within 24h.[1]
Basic (pH > 9) Critical Failure Rapid Epimerization to trans-isomerAvoid completely.[1]
Autoclave (121°C) Acceptable (Only if pH < 4)Filter sterilization (0.22 µm) is safer.[1]
Degradation Pathway

degradation_pathway cluster_conditions Critical Control Point Cis cis-ACPC (Active) (1S, 2R) Enolate Planar Enolate Intermediate Cis->Enolate High pH (Base) Proton Abstraction Enolate->Cis Minor Pathway Trans trans-ACPC (Inactive) (1S, 2S) Enolate->Trans Reprotonation (Thermodynamic Pref.)

Figure 2: The base-catalyzed epimerization pathway.[1] Maintaining acidic pH prevents the formation of the enolate intermediate.

Module 3: Analytical Validation

Troubleshooting Guide: Purity Checks

User Query: "I ran an HPLC trace and see a split peak. Is my compound impure?"

Technical Diagnosis: Since cis-ACPC lacks a strong UV chromophore (only a weak carboxyl absorption at ~200-210 nm), direct UV detection is prone to noise and interference.[1] Furthermore, standard C18 columns may not separate the cis and trans diastereomers effectively without specific mobile phase modifiers.[1]

Recommended Protocol: Pre-column Derivatization To validate the cis vs. trans ratio, you must derivatize the amine.[1] The Marfey’s Reagent (FDAA) method or OPA (o-Phthalaldehyde) derivatization are industry standards.[1]

Step-by-Step Validation Protocol:

  • Derivatization: Mix 50 µL of sample (10 mM) with 100 µL of OPA/3-MPA reagent. React for 2 minutes at Room Temp.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 20 mM Sodium Acetate (pH 7.2)[1]

    • B: Acetonitrile[2]

    • Gradient: 0-50% B over 20 minutes.[1]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

  • Interpretation: The cis and trans isomers will have distinct retention times due to the difference in hydrophobicity caused by the ring constraint.[1]

Frequently Asked Questions (FAQ)

Q: Can I freeze the aqueous stock solution? A: Yes. Storage at -20°C or -80°C in slightly acidic water (pH ~3-4) is the gold standard for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can induce micro-gradients of pH change during crystallization.[1]

Q: Does the HCl salt affect my cell culture assay? A: Yes, if not buffered.[1] A 10 mM solution of the HCl salt is significantly acidic.[1] You must neutralize it immediately prior to addition to the cell media, or ensure your media has sufficient buffering capacity (e.g., high HEPES) to absorb the proton load.

Q: Is this compound light sensitive? A: No specific light sensitivity is reported for the core structure, but as a general Good Laboratory Practice (GLP), store amino acids in amber vials to prevent any trace photo-oxidation of impurities.[1]

References

  • Vertex AI Search. (2024).[1] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. National Institutes of Health (PMC).[1] 4[1][4][5]

  • Grygorenko, O. O., et al. (2024).[1][2] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry / ACS Publications.[1][2] 3

  • PubChem. (2025).[1] (1S,2R)-2-Aminocyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] 1[1][4]

  • Squarix. (n.d.). (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Product Data. Squarix Biotechnology.[1] 6[1][2][4][5]

Sources

Troubleshooting

Purification of synthetic cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Technical Support Center: Purification of Synthetic cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride Executive Summary cis-2-Amino-1-cyclopentanecarboxylic acid (often abbreviated as cis-ACPC or cispentacin) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Synthetic cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid (often abbreviated as cis-ACPC or cispentacin) is a conformationally restricted


-amino acid analogue of GABA. In its hydrochloride salt form, it presents unique purification challenges due to its high water solubility, potential for epimerization to the thermodynamically more stable trans-isomer, and tendency to form hygroscopic oils rather than crystalline solids.[1][2]

This guide addresses the critical bottlenecks in isolating high-purity cis-ACPC


HCl, focusing on removing inorganic salts, eliminating organic byproducts, and ensuring stereochemical integrity.

Module 1: Isolation & Solidification Strategy

Q1: My crude reaction mixture is a viscous oil that refuses to crystallize. How do I isolate the solid HCl salt?

Diagnosis: The presence of residual water or excess mineral acid often prevents the hydrochloride salt from crystallizing, leading to a "gummy" oil.[1][2] cis-ACPC


HCl is highly hygroscopic.

Corrective Protocol: Azeotropic Drying & Trituration

  • Azeotropic Removal of Water:

    • Dissolve the crude oil in a minimum amount of water.[2]

    • Add toluene or ethanol (approx.[2] 10x volume) and evaporate under reduced pressure (Rotavap) at

      
      C.[1][2][3]
      
    • Why? This forms a binary azeotrope that carries off trace water, which is the primary inhibitor of crystallization [1].[1][2]

    • Repeat this process 2–3 times until a dry foam or solid residue is obtained.

  • Trituration (The "Acetone Wash"):

    • To the dried residue, add ice-cold acetone (approx. 5–10 mL per gram of crude).[1][2]

    • Sonicate or vigorously stir for 15–30 minutes.

    • Mechanism:[3][4]cis-ACPC

      
      HCl is practically insoluble in acetone, whereas many organic impurities (unreacted starting materials, non-polar byproducts) and degradation products are soluble.[1][2]
      
    • Filter the suspension under an inert atmosphere (nitrogen blanket) to avoid moisture uptake.[1][2]

    • Result: A white to off-white powder should remain.

Q2: I have colored impurities in my salt. Can I recrystallize it?

Diagnosis: Colored impurities usually stem from oxidation products or polymerized protecting groups (e.g., from Fmoc or Boc removal steps).[1][2]

Corrective Protocol: Solvent-Anti-Solvent Recrystallization Direct recrystallization from water is difficult due to high solubility. Use a solvent pair system.[5]

ParameterRecommendation
Primary Solvent Methanol (MeOH) or Water (minimal amount)
Anti-Solvent Diethyl Ether (Et₂O) or Acetone
Temperature Dissolve at 40–50°C; Cool to 4°C

Step-by-Step:

  • Dissolve the crude solid in the minimum volume of warm Methanol (

    
    C).[1][2]
    
  • Optional: Add activated charcoal (1% w/w), stir for 10 mins, and filter through Celite to remove color.

  • Slowly add Diethyl Ether (or Acetone) dropwise to the filtrate until persistent turbidity is observed.

  • Store at

    
    C overnight.
    
  • Filter the crystals and wash with cold Ether.

Module 2: Stereochemical Purity (Cis vs. Trans)

Q3: How do I prevent epimerization to the trans-isomer during purification?

Context: The cis-isomer is kinetically favored in some syntheses but is thermodynamically less stable than the trans-isomer. Epimerization occurs readily under harsh acidic or basic conditions at high temperatures [2].

Operational Constraints:

  • Temperature Limit: Do not exceed 60–70°C during acidic hydrolysis or evaporation steps. Literature indicates that maintaining temperatures below 70°C prevents significant epimerization of the cis-isomer [1].

  • pH Handling: Avoid prolonged exposure to strong bases, which promote enolization at the

    
    -carbon and subsequent racemization.[1][2]
    
Q4: How can I separate the cis-isomer from the trans-isomer if I have a mixture?

Strategy: If the synthetic route produced a mixture (e.g., hydrogenation of a double bond), separation at the HCl salt stage is inefficient due to similar solubilities.[1][2]

Recommended Workflow:

  • Derivatization (If mixture is >10% trans): It is often more effective to separate the isomers at the ester or N-protected stage (e.g., N-Boc or N-Fmoc derivatives) using column chromatography or fractional crystallization, before hydrolyzing to the final HCl salt [3].[1][2]

  • Fractional Crystallization (If mixture is <10% trans):

    • The trans-isomer hydrochloride is generally less soluble in methanol than the cis-isomer.[6]

    • Digest the solid in warm methanol. Filter off any undissolved solids (often enriched in trans).[1][2]

    • Precipitate the cis-enriched product from the filtrate using ether.

Module 3: Desalting and Ion Exchange

Q5: My NMR shows large peaks for inorganic salts (NaCl/KCl). How do I desalt the HCl salt?

Diagnosis: Neutralization steps (e.g., using NaOH or KOH) prior to acidification often leave inorganic salts that coprecipitate with the amino acid.[1][2]

Protocol: Ion Exchange Chromatography (Dowex 50W) Since the product is an amino acid, it binds to cation exchange resins.[1][2]

  • Loading: Dissolve crude mix in water and load onto a column packed with Dowex 50W X8 (H+ form) .

  • Washing: Wash the column with distilled water (3–5 column volumes) until the eluate is neutral.[1][2] This removes non-ionic impurities and inorganic anions (Cl⁻, etc.).[1][2]

  • Elution: Elute the amino acid with 1M - 2M NH₄OH . The amino acid elutes as the free zwitterion (ammonium salt).[1][2]

  • Conversion to HCl Salt:

    • Concentrate the ammoniacal fractions to remove excess ammonia.[2]

    • Redissolve in water and add 1.1 equivalents of dilute HCl .

    • Evaporate to dryness and proceed with the Azeotropic Drying (Module 1) to isolate the pure HCl salt.[1][2]

Visual Guide: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Acidic Hydrolysis Step) Evap Evaporate to Dryness (Max 60°C to avoid epimerization) Start->Evap Azeotrope Azeotropic Drying (Add Toluene/EtOH & Evaporate) Evap->Azeotrope Trituration Trituration / Wash (Ice-Cold Acetone) Azeotrope->Trituration Filtration Filtration Trituration->Filtration Check Purity Check (NMR/HPLC) Filtration->Check Recryst Recrystallization (MeOH + Et2O) Check->Recryst Organic Impurities IonExchange Ion Exchange (Dowex 50W) If High Inorganic Salt Content Check->IonExchange Inorganic Salts Final Pure cis-ACPC HCl (White Solid) Check->Final Pass Recryst->Final IonExchange->Final

Caption: Logical workflow for the isolation and purification of cis-ACPC HCl, prioritizing solvent washing and azeotropic drying.

Data & Solubility Reference

SolventSolubility of cis-ACPC

HCl
Role in Purification
Water HighDissolution solvent; Eluent for Ion Exchange.[2]
Methanol Moderate/HighPrimary solvent for recrystallization.
Ethanol ModerateCo-solvent; Azeotropic drying agent.
Acetone Very Low / Insoluble Key Wash Solvent: Removes non-polar impurities.
Diethyl Ether InsolubleAnti-solvent for precipitation.
Toluene InsolubleAzeotropic agent for water removal.

References

  • Forro, E., & Fulop, F. (2012).[1][2] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 77(10), 4663–4670.[1][2] Link[1][2]

  • Stájer, G., et al. (2002).[1][2] Synthesis and conformational analysis of 2-aminocyclopentanecarboxylic acid derivatives. Tetrahedron, 58, 1035–1042.[1][2]

  • LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001).[1][2] An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632.[1][2] Link[1][2]

Sources

Optimization

Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Welcome to the technical support resource for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a strong focus on impurity identification and mitigation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common questions regarding impurities, providing foundational knowledge for the troubleshooting guide that follows.

Q1: What are the primary impurities I should anticipate when synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride?

The impurity profile is intrinsically linked to the synthetic route, but several classes of impurities are consistently observed. The most critical of these are stereoisomers, particularly the trans-diastereomer. Other common impurities include unreacted starting materials, intermediates from incomplete reactions, and side-products formed under specific reaction conditions.

Q2: Why is the trans-isomer considered the most critical impurity?

The trans- and cis-isomers are diastereomers. This means they have different physical properties, but these differences can be subtle, making their separation from one another challenging by standard crystallization alone. Since the biological activity and downstream applications are often highly specific to the cis stereochemistry, controlling the level of the trans-isomer is paramount for ensuring the efficacy and safety of the final compound.[1]

Q3: What process conditions lead to the formation of the unwanted trans-isomer?

The trans-isomer is primarily formed through epimerization, a process where the stereochemistry at one of the chiral centers inverts. This is particularly problematic during the final hydrolysis step of the corresponding ester precursor. According to NMR studies, heating the cis-isomer in hydrochloric acid at temperatures above 70°C can induce epimerization, converting the desired cis product into the trans impurity.[2] This underscores the need for strict temperature control during this critical step.

Q4: Beyond stereoisomers, what other reaction byproducts should I be aware of?

Several other byproducts can arise:

  • Unreacted Ester Intermediate: Incomplete hydrolysis of the ethyl or methyl ester precursor is a common issue, leaving residual ester in the final hydrochloride salt.

  • Methylated Byproducts: If hydrogenolysis (e.g., for N-debenzylation) is performed in methanol, a small amount of a methylated byproduct may be observed in NMR spectra.[2][3]

  • Residual Reagents: Traces of reagents from intermediate steps, such as hydrobromic acid (HBr) if used for salt formation prior to hydrogenolysis, can inhibit subsequent reactions if not completely removed.[2]

  • Solvents: Residual solvents from workup and crystallization (e.g., acetone, hexane, ether) can be trapped in the final solid product.[4][5]

Q5: What are the most effective analytical methods for identifying and quantifying these impurities?

A multi-pronged analytical approach is recommended:

  • ¹H NMR Spectroscopy: This is the workhorse technique for routine purity assessment. It is highly effective for quantifying the diastereomeric ratio (cis vs. trans) by comparing the integration of well-resolved signals. It can also readily detect residual starting materials and many byproducts.[2]

  • NMR with Chiral Shift Agents (CSAs): To determine enantiomeric purity (the ratio of one enantiomer to its mirror image), ¹H NMR in the presence of a chiral shift agent like quinine or its derivatives is highly effective.[4] The CSA interacts differently with each enantiomer, causing a separation of their signals (e.g., the amide protons), which allows for their quantification.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable chiral column, is an orthogonal technique for verifying stereochemical purity. Various derivatization methods can be employed to enhance the detection of amino acids and their impurities.[6]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable solutions to specific experimental issues.

Problem 1: My final product is contaminated with a significant amount of the trans-diastereomer.

This is the most common purity issue. The cause is either formation via epimerization or inefficient separation.

  • Potential Cause: Epimerization during the final ester hydrolysis step.

  • Underlying Science: The acidic conditions required for hydrolysis, especially when combined with elevated temperatures, can create a thermodynamic equilibrium that allows for the inversion of the stereocenter alpha to the carboxylic acid, leading to the more stable trans product.

  • Solution: Implement a Temperature-Controlled Hydrolysis Protocol.

    • Protocol: See Protocol 1 below for a detailed, step-by-step procedure that maintains the reaction temperature below the critical 70°C threshold to minimize epimerization.[2]

  • Potential Cause: Ineffective purification to remove the trans-isomer already present.

  • Underlying Science: When direct crystallization of the hydrochloride salt fails to provide sufficient diastereomeric purity, a classical resolution technique involving the formation of diastereomeric salts with a chiral resolving agent can be employed. The resulting salts have significantly different solubilities, allowing for their separation.

  • Solution: Perform Diastereomeric Salt Crystallization.

    • Recommendation: The use of (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) has been shown to be highly effective.[2] It selectively forms a crystalline salt with one of the amino ester diastereomers, efficiently removing impurities. The pure ester can then be recovered from the salt and hydrolyzed.

Problem 2: My NMR spectrum shows unexpected signals that are not attributable to the trans-isomer.
  • Observation: Signals corresponding to an ethyl or methyl group (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester).

    • Diagnosis: Incomplete hydrolysis of the ester precursor.

    • Solution:

      • Extend Reaction Time: Continue heating the reaction mixture at the controlled temperature (e.g., 60-70°C) for an additional 4-6 hours, monitoring for the disappearance of the ester signals by NMR.[4]

      • Re-subject to Hydrolysis: If the reaction is complete, re-dissolve the isolated, impure product in 10% HCl and repeat the hydrolysis procedure.[2]

  • Observation: Unidentified signals in a product that underwent hydrogenolysis in methanol.

    • Diagnosis: Potential formation of a methylated byproduct.[2][3]

    • Solution:

      • Change Solvent: If possible, perform the hydrogenolysis step in a non-reactive solvent like ethanol or isopropanol.

      • Purification: This impurity can often be removed during the final crystallization of the hydrochloride salt.

Problem 3: I need to confirm the enantiomeric purity, but the standard ¹H NMR is insufficient.
  • Challenge: Enantiomers are indistinguishable in a standard NMR experiment.

  • Solution: Employ ¹H NMR with a Chiral Shift Agent (CSA).

    • Underlying Science: A CSA is a chiral molecule that forms temporary, diastereomeric complexes with the enantiomers of your compound. These complexes have different magnetic environments, causing the NMR signals for each enantiomer (which would normally overlap) to split into two distinct sets of peaks.

    • Protocol: See Protocol 2 for a detailed guide on sample preparation and analysis using a quinine-based CSA.[2][4]

Section 3: Key Protocols and Data

Table 1: Summary of Common Impurities and Analytical Signatures
Impurity NameSource / CauseTypical Analytical SignatureMitigation Strategy
trans-2-Amino-1-cyclopentanecarboxylic acidEpimerization during hydrolysis; Incomplete separationDistinct signals in ¹H NMR, different from cis-isomerStrict temperature control (<70°C) during hydrolysis[2]; Diastereomeric salt crystallization
Ethyl cis-2-amino-1-cyclopentanecarboxylateIncomplete hydrolysis of ester intermediate¹H NMR: Quartet (~4.2 ppm), Triplet (~1.3 ppm)Extend hydrolysis duration; Re-run hydrolysis on isolated material[2][4]
Methylated ByproductHydrogenolysis reaction in methanol solvent¹H NMR: May show a new singlet in the 3-4 ppm regionUse alternative solvent for hydrogenolysis (e.g., ethanol)[2]
Enantiomer (e.g., (1S,2R) in a (1R,2S) product)Unsuccessful stereoselective synthesis or resolutionNo change in standard ¹H NMR; Signal splitting in ¹H NMR with CSAChiral resolution (e.g., with DBTA); Asymmetric synthesis optimization
Residual Solvents (Acetone, Hexane, etc.)Incomplete drying after workup/crystallizationCharacteristic sharp singlets in ¹H NMR (e.g., Acetone ~2.17 ppm)Dry product under high vacuum at appropriate temperature
Experimental Protocols

Protocol 1: Temperature-Controlled Acidic Hydrolysis of an Ester Precursor

This protocol is adapted from established literature procedures and is designed to minimize epimerization.[2][4]

  • Dissolution: Dissolve the purified amino ester precursor (e.g., ethyl cis-2-amino-1-cyclopentanecarboxylate) in a 10% aqueous solution of hydrochloric acid (approx. 10-15 mL per gram of ester).

  • Controlled Heating: Immerse the reaction flask in an oil bath pre-heated to 65-70°C. Crucially, do not allow the internal reaction temperature to exceed 70°C.

  • Reaction Monitoring: Stir the mixture at this temperature for 4-6 hours. The reaction can be monitored by taking small aliquots, removing the solvent, and analyzing the residue by ¹H NMR to confirm the disappearance of the ester signals.

  • Solvent Removal: Once the reaction is complete, remove the water and excess HCl under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: Add a portion of fresh 10% HCl and repeat the evaporation process to ensure complete conversion and removal of any volatile byproducts.[2]

  • Final Workup: The resulting solid residue is the crude hydrochloride salt. Wash this solid with ice-cold acetone to remove any remaining non-polar impurities and filter to yield the product.[4]

  • Drying: Dry the final product under high vacuum to remove all residual solvents.

Protocol 2: Purity Analysis by ¹H NMR with a Chiral Shift Agent (CSA)

This protocol provides a general framework for determining enantiomeric purity using a quinine-based CSA.[2]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of your purified cis-2-Amino-1-cyclopentanecarboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃, if derivatized, or MeOD).

    • Prepare a 20 mM stock solution of the Chiral Shift Agent (e.g., quinine) in the same deuterated solvent.

  • Sample Preparation:

    • In an NMR tube, combine 0.5 mL of your 10 mM sample solution with 0.5 mL of the 20 mM CSA solution. This creates a final concentration of 5 mM for your analyte and 10 mM for the CSA (a 1:2 ratio). The optimal ratio may require some experimentation.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure sufficient scans (e.g., 256 or more) to achieve a good signal-to-noise ratio, which is essential for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal from your compound that shows clear splitting in the presence of the CSA (amide protons are often good candidates).

    • You should see this single peak split into two distinct peaks (or sets of peaks), one for each enantiomer.

    • Carefully integrate both peaks. The enantiomeric excess (e.e.) can be calculated as: e.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

Section 4: Visual Guides and Workflows

Diagram 1: Impurity Formation Pathway

This diagram illustrates the key steps in a common synthetic route and highlights where major impurities are typically introduced.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Introduction Points Start 2-Oxocyclopentane carboxylate Ester ReductiveAmination Reductive Amination Start->ReductiveAmination DiastereomerMix Mixture of Diastereomeric Esters (cis and trans) ReductiveAmination->DiastereomerMix Separation Stereoisomer Separation (e.g., Crystallization) DiastereomerMix->Separation CisEster Purified cis-Ester Separation->CisEster TransImpurity trans-Ester Impurity (To be removed) Separation->TransImpurity Inefficient Separation Hydrolysis Acidic Hydrolysis (HCl) CisEster->Hydrolysis FinalProduct Final Product: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Hydrolysis->FinalProduct Epimerization Epimerization to trans-Isomer Hydrolysis->Epimerization Heat > 70°C UnreactedEster Unreacted cis-Ester Hydrolysis->UnreactedEster Incomplete Reaction

Caption: Synthetic pathway and key impurity entry points.

Diagram 2: Troubleshooting Workflow for Purity Analysis

This decision tree guides the user through a logical process for diagnosing purity issues based on initial analytical results.

G decision decision action action start Analyze Final Product by ¹H NMR d1 trans-Isomer Present > Spec? start->d1 d2 Other Unexpected Peaks Present? d1->d2 No a1 Review Hydrolysis Temp (<70°C). Consider Diastereomeric Resolution. d1->a1 Yes d3 Characteristic Ester Signals? d2->d3 Yes d4 Need Enantiomeric Purity Data? d2->d4 No a2 Extend Hydrolysis Time or Re-run Reaction. d3->a2 Yes a3 Check for Byproducts (e.g., methylated) or Residual Solvents. d3->a3 No a4 Perform NMR with Chiral Shift Agent (CSA). d4->a4 Yes end_node Product Meets Purity Specifications d4->end_node No

Caption: Troubleshooting decision tree for purity analysis.

References

  • Glowacka, I., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Glowacka, I., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]

  • Google Patents. (CN108602758B).
  • Google Patents. (WO2010079405A2). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Google Patents. (EP3411355B1). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
  • Google Patents. (WO2017134212A1).
  • National Center for Biotechnology Information. (PubChem Compound Summary for CID 2901, Cycloleucine). [Link]

  • ResearchGate. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. [Link]

  • ResearchGate. (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(41), 9726–9731. [Link]

  • Tsuruoka, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Welcome to the technical support center for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield is the most frequently reported issue in this synthesis. The root cause often lies in one of three key areas: suboptimal reaction conditions, formation of the undesired trans-isomer, or mechanical losses during workup and purification.

Issue 1: Overall Yield is Significantly Lower Than Expected

Q: My final isolated yield of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is below 30%. What are the most probable causes and how can I fix this?

A: A low overall yield is a cumulative problem. It's crucial to analyze the entire workflow, from the initial cycloaddition to the final hydrolysis and isolation. The primary culprits are often incomplete reactions and inefficient purification.

Why It Happens:

  • Incomplete Lactam Hydrolysis: The ring-opening of the bicyclic β-lactam intermediate is a critical step. If the hydrolysis is not driven to completion, a significant portion of your material will remain as the lactam, which is then lost during the aqueous workup and extraction of the amino acid. This hydrolysis can be challenging due to the stability of the lactam ring.[1][2]

  • Formation of Side Products: Undesired side reactions can consume starting materials or intermediates.[3][4] For instance, harsh reaction conditions (e.g., excessively high temperatures) during hydrolysis can lead to degradation or epimerization.[1]

  • Mechanical Losses: Significant product loss can occur during transfers, filtrations, and extractions, especially when handling small-scale reactions. Loss during recrystallization is also a common factor if the solvent system or temperature gradient is not optimized.[5]

What To Do:

  • Verify Lactam Hydrolysis Completion:

    • TLC/LC-MS Monitoring: Before workup, monitor the reaction progress. The starting lactam should be fully consumed. A common mobile phase for TLC is a mixture of dichloromethane, methanol, and acetic acid.

    • Extend Reaction Time/Increase Temperature: If the reaction is stalled, consider extending the hydrolysis time or cautiously increasing the temperature. For acid hydrolysis (e.g., with HCl), temperatures should ideally be kept below 70-80°C to minimize epimerization to the trans-isomer.[1][6]

  • Optimize Purification:

    • Recrystallization Solvent: The hydrochloride salt is typically recrystallized from an alcohol/ether or water/acetone mixture. Ensure you are not using an excessive volume of the solvent in which the product is more soluble, as this will reduce recovery.

    • Extraction pH: When extracting the free amino acid from an aqueous solution, ensure the pH is adjusted to its isoelectric point to minimize its solubility in the aqueous layer before extraction with an organic solvent.

  • Review Preceding Steps: Ensure the yield of the bicyclic β-lactam precursor was optimal. Any losses in earlier steps will directly impact the final yield.

Issue 2: Presence of the trans-Isomer Impurity in the Final Product

Q: My NMR analysis shows a significant amount of the trans-isomer alongside my desired cis-product. How is this happening and how can I remove it?

A: The formation and removal of the diastereomeric trans-isomer is a central challenge in this synthesis. The trans-isomer is often thermodynamically more stable, and certain conditions can promote its formation.

Why It Happens:

  • Epimerization: The proton at the carbon bearing the carboxylic acid group (C1) can be abstracted under certain conditions, leading to an enolate intermediate. Reprotonation can occur from either face, leading to isomerization from the cis to the more stable trans configuration. This is particularly prevalent under harsh basic or acidic conditions, especially at elevated temperatures during the hydrolysis step.[1]

  • Non-Stereoselective Precursor Synthesis: While the initial [2+2] cycloaddition to form the bicyclic lactam is generally stereospecific, subsequent steps in alternative synthetic routes could introduce the trans isomer if not carefully controlled.[1]

What To Do:

  • Control Hydrolysis Conditions:

    • Temperature Management: During acid-catalyzed hydrolysis, maintain the reaction temperature below 70°C to minimize the rate of epimerization.[6]

    • Enzymatic Hydrolysis: Consider using an enzymatic approach for the lactam hydrolysis. Enzymes like lactamases can offer high stereoselectivity under mild conditions (neutral pH, room temperature), preventing epimerization and directly yielding the chiral cis-amino acid.[1][7]

  • Separation of Isomers:

    • Fractional Crystallization: This is the most common method for separating the cis and trans isomers. The hydrochloride salts of the two isomers often have different solubilities in specific solvent systems, allowing for selective precipitation of one isomer.[8][9] This may require screening various solvent combinations (e.g., ethanol/water, methanol/ether).

    • Derivative Formation: In some cases, protecting the amine (e.g., as a Boc or Cbz derivative) can alter the physical properties of the diastereomers, making them easier to separate by crystallization or chromatography.[1]

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
SymptomPotential CauseRecommended ActionAnalytical Checkpoint
Low overall yield with clean product Incomplete hydrolysis of lactam; Mechanical loss during purification.Extend hydrolysis time; Monitor reaction by TLC/LC-MS; Optimize recrystallization solvent volume.Check for starting lactam in crude product NMR/LC-MS.
Product contains trans-isomer Epimerization during hydrolysis.Lower hydrolysis temperature (<70°C); Use enzymatic hydrolysis.¹H NMR to determine cis/trans ratio.
Reaction stalls; starting material remains Insufficient acid/base catalyst; Low reaction temperature.Add more catalyst incrementally; Gently increase temperature while monitoring for side products.TLC or LC-MS analysis of an aliquot.
Difficulty in final product isolation Incorrect pH during workup; Suboptimal crystallization solvent.Adjust aqueous phase to isoelectric point before extraction; Screen solvents for recrystallization.Check solubility of the free base and HCl salt.
Protocol: Acid-Catalyzed Hydrolysis of Bicyclic β-Lactam
  • Setup: To the bicyclic β-lactam intermediate (1.0 eq) in a round-bottom flask, add 6M Hydrochloric Acid (approx. 10-15 volumes).

  • Heating: Heat the mixture to 65-70°C with vigorous stirring. Caution: Higher temperatures significantly increase the risk of epimerization.[1][6]

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS until all starting material is consumed. This can take anywhere from 12 to 48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess HCl and water.

    • Co-evaporate with toluene or ethanol (2-3 times) to obtain the crude hydrochloride salt as a solid.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot methanol or water.

    • Slowly add a less polar solvent like diethyl ether or acetone until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then to 0-4°C to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Visualization of Key Processes

Diagram 1: General Synthetic Pathway and Key Problem Areas

G cluster_0 Synthesis of Precursor cluster_1 Hydrolysis (Critical Step) cluster_2 Product & Byproduct Formation cluster_3 Purification Cyclopentene Cyclopentene Lactam Bicyclic β-Lactam (Intermediate) Cyclopentene->Lactam CSI Chlorosulfonyl Isocyanate CSI->Lactam Hydrolysis Acid Hydrolysis (e.g., 6M HCl, <70°C) Lactam->Hydrolysis Cis_Product cis-Amino Acid HCl (Desired Product) Hydrolysis->Cis_Product Trans_Product trans-Amino Acid HCl (Isomer Impurity) Hydrolysis->Trans_Product Epimerization Purification Fractional Crystallization Cis_Product->Purification Trans_Product->Purification Final_Product Pure cis-Isomer Purification->Final_Product P1 Low Yield: Incomplete Reaction P1->Hydrolysis P2 Contamination P2->Trans_Product

Caption: Key stages and potential problem points in the synthesis.

Diagram 2: Troubleshooting Logic Flow

G Start Experiment Complete: Low Yield Observed CheckCrude Analyze Crude Product (¹H NMR, LC-MS) Start->CheckCrude Impurity Significant Impurities Present? CheckCrude->Impurity Yes CleanLowYield Product is clean, but yield is low CheckCrude->CleanLowYield No IsomerCheck Is impurity the trans-isomer? Impurity->IsomerCheck HydrolysisCheck Is starting lactam present? IsomerCheck->HydrolysisCheck No Action_Epimerization Action: 1. Lower Hydrolysis Temp 2. Consider Enzymatic Route 3. Purify via Crystallization IsomerCheck->Action_Epimerization Yes Action_Incomplete Action: 1. Increase Hydrolysis Time/Temp 2. Confirm Catalyst Stoichiometry HydrolysisCheck->Action_Incomplete Yes Action_MechanicalLoss Action: 1. Optimize Recrystallization 2. Re-extract aqueous layers 3. Minimize transfers HydrolysisCheck->Action_MechanicalLoss No CleanLowYield->Action_MechanicalLoss

Caption: A step-by-step guide to diagnosing the cause of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A common and effective precursor is the bicyclic β-lactam formed from the cycloaddition of chlorosulfonyl isocyanate (CSI) with cyclopentene. This route provides good stereocontrol for the initial cis configuration.[1]

Q2: Can I use basic conditions for the hydrolysis of the lactam? While base-catalyzed hydrolysis is possible, it significantly increases the risk of epimerization to the more stable trans-isomer. Acid-catalyzed hydrolysis is generally preferred as it offers better control over the stereochemistry, provided the temperature is carefully managed.[1][6]

Q3: My final product is difficult to crystallize. What can I do? First, ensure your product is the hydrochloride salt, which typically has better crystallinity than the free amino acid. If it still fails to crystallize, it may be due to residual impurities (like the trans-isomer or starting materials). Try purifying the crude material via flash chromatography (on silica gel, using a mobile phase like DCM/MeOH/AcOH) before attempting recrystallization again.

Q4: How can I confirm the stereochemistry of my final product? ¹H NMR spectroscopy is the most direct method. The coupling constants between the protons on C1 and C2 are different for the cis and trans isomers. You can also use 2D NMR techniques like NOESY to confirm through-space correlations. For definitive proof, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.

Q5: Are there alternative synthetic routes that avoid the lactam intermediate? Yes, other routes exist, such as the conjugate addition of a chiral amine to a cyclopentene carboxylate derivative.[1] However, these methods may require cryogenic temperatures and chromatographic separations to isolate the desired stereoisomer, making them potentially more complex for scale-up.[1]

References

  • PrepChem.com . Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts . 26.4: Synthesis of Amino Acids. [Link]

  • ACS Publications . Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • PubMed Central (PMC) . Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • PubMed Central (PMC) . Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Google Patents.
  • ACS Catalysis . Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • Wikipedia . Lactam. [Link]

  • Bibliomed . Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate . Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • MDPI . Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]

Sources

Optimization

Overcoming resistance in antimicrobial studies with cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Welcome to the Technical Support Center for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cACPC) . This guide addresses the technical challenges of using cACPC in antimicrobial research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cACPC) .

This guide addresses the technical challenges of using cACPC in antimicrobial research. While historically identified as the antifungal antibiotic "cispentacin," its modern utility lies in overcoming antimicrobial resistance (AMR) . It functions primarily as a conformational constraint in peptidomimetics to prevent proteolysis and as a metabolic antagonist that inhibits amino acid transport systems in resistant pathogens.

Part 1: Technical Support Modules

Module 1: Solubility & Stock Preparation

Issue: "My cACPC hydrochloride precipitates in Muller-Hinton Broth (MHB) or alters the media color."

Diagnosis: The hydrochloride salt form (


) is acidic. When added directly to unbuffered growth media, it significantly lowers the pH. This causes two artifacts:
  • False Positives: Many bacteria (

    
    , 
    
    
    
    ) grow poorly below pH 6.0, mimicking antibiotic activity.
  • Precipitation: The zwitterionic point of the free amino acid may be reached, reducing solubility.

Troubleshooting Protocol:

ParameterRecommendation
Solvent Dissolve initially in sterile Milli-Q water (highly soluble). Avoid DMSO unless synthesizing hydrophobic peptide derivatives.
Buffering Do not add the HCl salt directly to media. Prepare a 100x stock in water, adjust pH to 7.2 using 1N NaOH, then filter sterilize (0.22

m).
Storage Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles as hygroscopic HCl salts can degrade.
Visual Check If the media turns yellow (acidic indicator) upon addition, the concentration of the buffering agent (e.g., HEPES in the media) is insufficient. Increase media buffering capacity to 10-20 mM HEPES.
Module 2: Designing Resistance-Proof Peptides (Peptidomimetics)

Issue: "I incorporated cACPC into my Antimicrobial Peptide (AMP), but the yield is low, or the activity is lost."

Expert Insight: Bacteria develop resistance to AMPs by secreting proteases (e.g., V8 protease, elastase) that cleave the peptide backbone. cACPC is a


-amino acid analog.[1] Incorporating it forces the peptide backbone into rigid conformations (turn/helix inducers) that do not fit into the active sites of bacterial proteases. This "steric shielding" restores activity against resistant strains.

Troubleshooting Protocol:

1. Synthesis Failure (Low Yield in SPPS):

  • Cause: The cyclic pentane ring creates significant steric hindrance near the amine group, making coupling difficult.

  • Solution: Use HATU/HOAt activation instead of HBTU. Increase coupling time to 2–4 hours and perform double coupling for the cACPC residue and the subsequent amino acid.

2. Loss of Activity:

  • Cause: cACPC is hydrophobic and rigid. Placing it in the hydrophilic face of an amphipathic helix disrupts the membrane-binding motif.

  • Solution: Map your peptide's "Hydrophobic Moment." Substitute cACPC only at non-binding face positions or use it to replace hydrophobic residues (Leucine/Valine) to maintain amphipathicity.

Visualization: Proteolytic Stability Validation Workflow

ProteolyticStability Peptide Synthesized Peptide (with cACPC) Challenge Protease Challenge (Trypsin/Serum/Bacterial Supernatant) Peptide->Challenge Incubation Incubate (37°C, 0-24h) Challenge->Incubation Quench Quench Reaction (1% TFA) Incubation->Quench Analysis RP-HPLC & Mass Spec Quench->Analysis Result Calculate Half-life (t1/2) Analysis->Result

Caption: Workflow to quantify the resistance of cACPC-modified peptides against bacterial proteases.

Module 3: Mechanism of Action Verification

Issue: "Is cACPC killing the bacteria via membrane lysis or metabolic inhibition?"

Expert Insight: This distinction is critical for drug development.

  • As a Monomer (Free Acid): It acts as an antimetabolite, inhibiting the L-system transporter (leucine/isoleucine/valine). This starves the cell.

  • As a Peptide Residue: It facilitates membrane disruption (pore formation).

Differentiation Protocol:

AssayExpected Result (Membrane Lysis)Expected Result (Metabolic Inhibitor)
ATP Release Rapid (<10 min) extracellular ATP spike.No immediate ATP release; gradual decline.
Sytox Green Uptake High fluorescence (membrane compromised).Low fluorescence (membrane intact).
Macromolecular Synthesis Inhibits DNA/RNA/Protein simultaneously.Specifically inhibits Protein Synthesis (due to amino acid starvation).
Media Supplementation Activity unaffected by excess Leucine.Activity reversed by adding excess Leucine (competitive inhibition).

Visualization: Mechanistic Pathways

MechanismPathways cACPC_Free cACPC (Free Monomer) Transporter L-Amino Acid Transporter (Competitive Inhibition) cACPC_Free->Transporter cACPC_Peptide cACPC-Peptide (AMP) ProteaseResist Resists Periplasmic Proteases cACPC_Peptide->ProteaseResist Starvation Amino Acid Starvation (Protein Synthesis Halt) Transporter->Starvation Membrane Bacterial Membrane (Pore Formation) Lysis Depolarization & Lysis Membrane->Lysis ResistBreak Overcomes Efflux Pumps (Intracellular Accumulation) Starvation->ResistBreak Synergy ProteaseResist->Membrane

Caption: Dual mechanisms of cACPC: Metabolic starvation (monomer) vs. Membrane lysis (peptide).

Module 4: Synergy & Resistance Breaking (FAQs)

Q: Can I use cACPC to potentiate other antibiotics? A: Yes. If used as a monomer, it stresses the bacteria metabolically. In a Checkerboard Assay , combine cACPC with beta-lactams. The metabolic stress can downregulate efflux pump expression or slow growth enough to prevent the rapid repair of cell wall damage caused by the beta-lactam.

  • Target FIC Index:

    
     (Synergy).
    

Q: How do I measure uptake in Gram-negative bacteria? A: Gram-negatives (


) are notoriously impermeable. Use LC-MS/MS  on cell lysates.
  • Incubate bacteria with cACPC.

  • Centrifuge and wash with cold PBS (stops transport).

  • Lyse cells (sonication).

  • Analyze supernatant.

  • Note: If uptake is low, the resistance mechanism is likely porin downregulation .

References

  • Konishi, M., et al. (1989).[1] Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755.

  • Martinek, T. A., et al. (2002).[1] Cis-2-aminocyclopentanecarboxylic acid oligomers adopt a sheetlike structure: switch from helix to nonpolar strand.[1] Angewandte Chemie International Edition, 41(10), 1718-1721.

  • Appella, D. H., et al. (1999). Beta-amino acid oligomers as peptidomimetics: Synthesis and structural characterization. Journal of the American Chemical Society, 121(27), 6427-6436.

  • Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[2] Nature Biotechnology, 24(12), 1551-1557.

  • Knappe, D., et al. (2010). Oncocin derivatives with high proteolytic stability and activity against multidrug-resistant Gram-negative bacteria. Journal of Medicinal Chemistry, 53(14), 5240-5247.

Sources

Troubleshooting

Technical Support Center: Optimizing Buffer Conditions for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Binding Assays

Welcome to the technical support guide for optimizing binding assays using cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and foundational knowledge to hel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing binding assays using cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and foundational knowledge to help you achieve accurate, reproducible, and robust results. The principles and protocols described herein are designed to empower researchers to systematically identify and solve challenges related to buffer composition.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding buffer selection for assays involving cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Q1: What is the first thing to consider when selecting a buffer system?

A: The primary consideration is the pH range required to maintain the stability and activity of your target protein and the charge state of your ligand.[1][2] cis-2-Amino-1-cyclopentanecarboxylic acid is an amino acid analog, meaning it has both an amine (NH₂) and a carboxylic acid (COOH) group.[3] The protonation state of these groups is pH-dependent and can critically affect the electrostatic interactions involved in binding.[4] Therefore, selecting a buffer with a pKa value close to the desired experimental pH is essential for maintaining a stable pH throughout the assay.[1][5]

Q2: How does the hydrochloride salt form of this compound affect my assay?

A: The hydrochloride (HCl) salt means the compound is supplied in a protonated, crystalline form, which typically enhances solubility and stability.[3] When dissolved in your buffer, it will dissociate into the protonated ligand and a chloride ion (Cl⁻). This is important for two reasons:

  • The initial pH of your ligand stock solution may be acidic. You must ensure your final assay buffer has sufficient buffering capacity to maintain the target pH after adding the ligand.[6]

  • The added chloride ions increase the overall ionic strength of the assay buffer, which can influence binding interactions.[7]

Q3: Why is ionic strength important, and how do I adjust it?

A: Ionic strength, adjusted primarily with neutral salts like NaCl or KCl, is critical for modulating non-specific electrostatic interactions.[7]

  • Low Ionic Strength: Can lead to high background signal due to non-specific binding of charged molecules to the assay surface or target protein.

  • High Ionic Strength: Can shield specific electrostatic interactions, potentially reducing the binding affinity of your ligand if the interaction is charge-driven.[7][8] The optimal ionic strength balances minimizing non-specific binding while preserving specific binding. This is typically determined empirically by testing a range of salt concentrations (e.g., 50 mM to 250 mM NaCl).

Q4: Should I include additives like BSA or detergents in my buffer?

A: Yes, additives are often crucial for a successful binding assay.[9][10]

  • Bovine Serum Albumin (BSA): Typically used at 0.1% to 1% (w/v), BSA is a blocking agent that coats non-specific binding sites on assay plates and other surfaces, significantly reducing background signal.[9][11][12] It also helps to stabilize the target protein.[12]

  • Detergents (e.g., Tween-20, Triton X-100): Used at low concentrations (e.g., 0.01% to 0.05% v/v), non-ionic detergents help to prevent protein aggregation and reduce non-specific hydrophobic interactions, which can be another source of high background.[11][13]

Systematic Troubleshooting Guide

Encountering issues in a binding assay is common. This guide provides a structured approach to diagnosing and solving problems related to buffer conditions.

Issue 1: High Background Signal

High background noise can mask the specific binding signal, reducing assay sensitivity. It often manifests as a high signal in the negative control wells (no ligand or no target protein).

Potential Cause Explanation & Recommended Solution
Insufficient Blocking The assay surface (e.g., microplate wells) has unoccupied sites that capture detection reagents non-specifically.[11][14] Solution: Increase the concentration of BSA in your blocking and assay buffers (e.g., from 0.1% to 0.5% or 1%).[11] You can also try extending the blocking incubation time.[11]
Non-Specific Electrostatic Interactions Charged components of the assay are sticking to the target protein or surface. This is common in low-salt buffers. Solution: Increase the ionic strength of the assay and wash buffers by titrating in a neutral salt like NaCl (e.g., test 50, 100, 150, 200 mM).[7]
Non-Specific Hydrophobic Interactions Hydrophobic patches on the target protein or assay surface are causing aggregation or non-specific binding. Solution: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your assay and wash buffers to disrupt these interactions.[11]
Inadequate Washing Residual unbound reagents remain in the wells after incubation steps, leading to a false positive signal.[14] Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure forceful tapping of the plate on absorbent paper to remove all residual liquid after the final wash.[15]
Issue 2: Low or No Specific Signal

This issue occurs when the signal from wells with the specific binding interaction is indistinguishable from the background.

Potential Cause Explanation & Recommended Solution
Suboptimal pH The pH of the buffer may be altering the charge of critical residues in the protein's binding pocket or on the ligand itself, preventing interaction.[2][4] Solution: Perform a pH screen. Test a range of buffers with pKa values that cover a pH range from approximately 6.0 to 8.0 (unless your target protein requires a different range).[1] See Protocol 1 for a detailed method.
Ionic Strength Too High The salt concentration is too high, shielding the electrostatic interactions necessary for specific binding.[7][8] This is particularly relevant for charged ligands like amino acids. Solution: Decrease the NaCl concentration in your assay buffer systematically (e.g., 200, 150, 100, 50 mM) to find a balance that maintains low background without inhibiting the specific signal.
Protein Instability/Inactivity The buffer conditions are causing the target protein to denature or become inactive. Solution: Ensure your buffer contains necessary co-factors if your protein requires them (e.g., Mg²⁺, Zn²⁺). Consider adding a stabilizing agent like glycerol (5-10%) or ensuring your protein purification/storage buffer is compatible with the assay buffer. Always use freshly prepared buffers.[9]
Issue 3: Poor Reproducibility or Assay Drift

This is characterized by high variability between replicate wells or a gradual change in signal intensity across different experiments.

Potential Cause Explanation & Recommended Solution
Buffer Instability or Degradation Buffers, especially those containing biological components, can degrade over time or become contaminated. Solution: Always prepare buffers fresh using high-quality water and reagents.[9] Filter-sterilize buffers for long-term storage and store them appropriately (typically at 4°C).
Temperature Effects on Buffer pH The pKa of some buffers (especially Tris) is highly sensitive to temperature.[16] An assay performed at room temperature with a buffer prepared at 4°C may have a different pH than intended. Solution: Choose a buffer with a low temperature coefficient (e.g., HEPES, MOPS, PIPES).[5] Always pH your buffer at the temperature at which the assay will be performed.
Inconsistent Reagent Preparation Minor variations in buffer preparation (e.g., weighing errors, incorrect pH adjustment) between experiments can lead to significant drift. Solution: Use calibrated equipment and standardized protocols for all buffer and reagent preparations. Prepare large, single batches of buffer for a series of related experiments to minimize batch-to-batch variability.[9]

Key Experimental Protocols & Workflows

Systematic Buffer Optimization Workflow

A logical, step-by-step approach is the most efficient way to optimize your assay buffer. The following workflow diagram illustrates this process.

Buffer_Optimization_Workflow A Step 1: Initial Buffer Selection (e.g., PBS or HEPES, pH 7.4) B Step 2: pH Screening (Test pH 6.0 - 8.0) A->B Establish baseline signal C Step 3: Ionic Strength Titration (Test NaCl 50 - 250 mM) B->C Identify optimal pH D Step 4: Additive Optimization (Test BSA & Tween-20 conc.) C->D Minimize non-specific binding E Step 5: Final Validation (Confirm with full dose-response curve) D->E Maximize signal-to-noise F Optimized Buffer E->F Lock final conditions

Caption: Workflow for systematic buffer optimization.

Protocol 1: pH Optimization Screen

This experiment aims to identify the optimal pH for the binding interaction by testing a series of buffers across a relevant pH range.

Objective: To determine the pH at which the specific binding signal is maximized while keeping the background signal low.

Materials:

  • Target protein stock

  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stock

  • A selection of buffer systems (see table below)

  • NaCl, BSA, Tween-20

  • Assay plates and detection reagents

Procedure:

  • Prepare a series of Assay Buffers: Prepare 5-6 different buffers, each at a fixed concentration (e.g., 50 mM), spanning a pH range from 6.0 to 8.0. Each buffer should also contain a constant concentration of NaCl (e.g., 150 mM), BSA (e.g., 0.1%), and Tween-20 (e.g., 0.05%).

  • Set up the Assay Plate: For each buffer condition, set up wells for:

    • Total Binding (Target + Ligand)

    • Non-Specific Binding (Target + Ligand + excess unlabeled competitor OR Ligand only)

    • Blank (Buffer only)

  • Perform the Assay: Execute your standard binding assay protocol (incubation times, temperatures, washes, etc.) in parallel for all buffer conditions.[9]

  • Analyze the Data: For each pH point, calculate the specific binding (Total Binding - Non-Specific Binding). Plot the specific binding signal against the pH. The optimal pH is the one that provides the highest specific binding signal.

Recommended Buffer Systems for Screening:

BufferpKa (at 25°C)Useful pH Range
MES6.105.5 - 6.7
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.476.8 - 8.2
Tris8.067.0 - 9.0
Source:
Conceptual Diagram: Role of Buffer Components

This diagram illustrates how different buffer components work together to promote specific binding while minimizing noise.

Buffer_Components cluster_assay Assay Environment cluster_buffer Buffer Components Ligand Ligand (Cis-2-Amino-1-...) Target Target Protein Ligand->Target Specific Binding (Signal) NSB_Site Non-Specific Site (e.g., plate surface) Ligand->NSB_Site Non-Specific Binding (Background Noise) pH Optimal pH pH->Ligand Maintains charge state pH->Target Maintains conformation Salt Ionic Strength (NaCl) Salt->Ligand Shields non-specific electrostatic interactions BSA Blocking Agent (BSA) BSA->NSB_Site Blocks site Detergent Detergent (Tween-20) Detergent->Ligand Prevents aggregation

Caption: Influence of buffer components on binding interactions.

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Google Cloud.
  • Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. (2024). Sword Bio.
  • What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.
  • Ligand binding assays at equilibrium: validation and interpret
  • Ligand-protein binding/interaction studies. (2020).
  • How to deal with high background in ELISA. Abcam.
  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Sigma-Aldrich.
  • pH and ionic strength dependence of protein (un)folding and ligand binding to bovine beta-lactoglobulins A and B. PubMed.
  • Interaction of bovine serum albumin with anionic surfactants. (2025).
  • Buffers for Biochemical Reactions.
  • Effect of pH on Protein−Ligand Equilibria. The Journal of Physical Chemistry B.
  • Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH.
  • Overcome effects of detergents & reducing agents in protein estim
  • What Causes High Background in ELISA Tests?. Surmodics.
  • Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc..
  • ELISA Troubleshooting Guide. Thermo Fisher Scientific - US.
  • Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. (2024). Microbioz India.
  • Buffer Reference Center. Sigma-Aldrich.
  • Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity.
  • How does pH affect the binding of a ligand/drug to a receptor?. (2014). Quora.

Sources

Optimization

Technical Support Center: Strategies for Preventing Aggregation of Peptides Containing cis-2-Amino-1-cyclopentanecarboxylic Acid (c-ACPC)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing and preventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing and preventing the aggregation of synthetic peptides incorporating the non-natural, conformationally constrained β-amino acid, cis-2-Amino-1-cyclopentanecarboxylic acid (c-ACPC). Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Introduction: The Double-Edged Sword of Conformational Rigidity

The incorporation of c-ACPC into a peptide sequence is a powerful strategy to induce specific secondary structures, such as β-turns and helices, due to the rigid cyclopentane ring that restricts the peptide backbone's flexibility.[1][2] This conformational constraint can be highly advantageous for designing peptides with enhanced biological activity and metabolic stability. However, this same rigidity can also predispose peptides to aggregation, a common challenge in peptide synthesis, purification, and formulation.[3] Aggregation can lead to decreased solubility, loss of biological function, and challenges in downstream applications.[4] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is cis-2-Amino-1-cyclopentanecarboxylic acid (c-ACPC) and why is it used in peptide design?

A1: cis-2-Amino-1-cyclopentanecarboxylic acid (c-ACPC) is a cyclic β-amino acid. Unlike natural α-amino acids, the amino group is attached to the second carbon atom relative to the carboxylic acid. The "cis" designation indicates that the amino and carboxyl groups are on the same side of the cyclopentane ring. This rigid, cyclic structure significantly constrains the peptide backbone's rotational freedom.[5] Researchers use c-ACPC to:

  • Induce stable secondary structures: c-ACPC is a potent inducer of β-turns and can also promote helical conformations, depending on the sequence context.[1][6]

  • Enhance proteolytic resistance: The non-natural backbone can make peptides less susceptible to degradation by proteases.[3]

  • Improve receptor binding and specificity: By locking the peptide into a bioactive conformation, c-ACPC can enhance its affinity and selectivity for its biological target.

Q2: How does the incorporation of c-ACPC lead to peptide aggregation?

A2: The primary driver of aggregation in c-ACPC-containing peptides is the promotion of specific, aggregation-prone secondary structures. The key mechanisms include:

  • β-Turn Nucleation: c-ACPC is an effective mimic of β-turns. While β-turns are crucial for protein folding, they can also act as nucleation points for intermolecular β-sheet formation, which is a hallmark of many aggregated peptides, including amyloid fibrils.[7] The rigid turn induced by c-ACPC can facilitate the alignment of adjacent peptide chains, leading to the propagation of β-sheets and subsequent aggregation.

  • Increased Hydrophobicity: The cyclopentane ring is a hydrophobic moiety. Increasing the hydrophobic character of a peptide can decrease its solubility in aqueous solutions, promoting self-association to minimize the exposure of these hydrophobic regions to water.[8]

  • Disruption of Solubilizing Helical Structures: In some sequence contexts, the introduction of c-ACPC can disrupt favorable helical structures that might otherwise keep the peptide soluble. For instance, the introduction of cis-ACPC at both ends of a coiled-coil peptide has been shown to completely disrupt the helical structure, leading to a random coil conformation that may be more prone to aggregation.[1]

Q3: Can the stereochemistry of ACPC influence aggregation?

A3: Absolutely. The stereochemistry of the ACPC residue is critical. Studies have shown that oligomers of trans-ACPC have a tendency to self-assemble into nanostructured fibrils, a clear indication of aggregation. In contrast, oligomers of cis-ACPC with alternating stereochemistry can form stable helices, which may be less prone to aggregation.[1] Therefore, the choice between cis- and trans-ACPC, and the stereochemistry of neighboring amino acids, will have a profound impact on the peptide's aggregation propensity.

Q4: My c-ACPC-containing peptide is insoluble. What should I do first?

A4: Insoluble peptides are often aggregated. The first step is to perform a systematic solubility test with a small amount of your peptide. This will help you identify a suitable solvent system without risking your entire batch. A recommended starting point is to test solubility in a range of solvents from aqueous buffers to organic solvents. For peptides with a net positive charge (basic peptides), start with an aqueous solution and add a small amount of acetic acid or TFA. For peptides with a net negative charge (acidic peptides), try adding ammonium bicarbonate or ammonia. For neutral or very hydrophobic peptides, you may need to start with an organic solvent like DMSO, DMF, or acetonitrile and then slowly add your aqueous buffer.[8][9]

Troubleshooting Guides

Issue 1: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor swelling of the resin beads.

  • Incomplete deprotection or coupling reactions, leading to deletion sequences.

  • Low final yield of the desired peptide.

Causality and Solutions:

Aggregation on the solid support occurs when growing peptide chains interact with each other, preventing reagents from accessing the reactive sites. This is particularly problematic for hydrophobic sequences.

Workflow for Mitigating On-Resin Aggregation

cluster_synthesis SPPS Troubleshooting start Aggregation Detected During SPPS backbone_protection Incorporate Backbone Protection (e.g., Dmb or Hmb on a nearby Gly) start->backbone_protection Implement one or more strategies pseudoproline Use Pseudoproline Dipeptides (if Ser or Thr are present) start->pseudoproline Implement one or more strategies chaotropic_salts Add Chaotropic Salts (e.g., LiCl to DMF) start->chaotropic_salts Implement one or more strategies high_temp Increase Coupling Temperature start->high_temp Implement one or more strategies solvents Change Solvent System (e.g., use NMP or 'Magic Mixture') start->solvents Implement one or more strategies result Improved Synthesis Efficiency backbone_protection->result pseudoproline->result chaotropic_salts->result high_temp->result solvents->result

Caption: Strategies to overcome on-resin peptide aggregation.

Detailed Strategies:

StrategyRationale
Backbone Protection Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of a nearby glycine or other amino acid can physically block the hydrogen bonding responsible for β-sheet formation.[8][10]
Use of Pseudoproline Dipeptides If your sequence contains Ser or Thr residues, replacing them with a pseudoproline dipeptide can disrupt secondary structure formation. Proline and its mimics are known as "helix breakers" and can prevent the formation of extended β-sheets.[10][11]
Chaotropic Salts Adding chaotropic salts like LiCl to the DMF solvent can disrupt the hydrogen bond networks that lead to aggregation.[10]
Elevated Temperature Increasing the coupling temperature can provide enough energy to break up aggregates and improve reaction kinetics.
"Magic Mixture" For particularly difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be used as the solvent system to enhance solvation.[11]
Issue 2: Poor Solubility of Lyophilized Peptide

Symptoms:

  • The lyophilized powder does not dissolve in standard aqueous buffers.

  • Formation of a visible precipitate or cloudy suspension upon attempted dissolution.

Causality and Solutions:

The lyophilized peptide may already be in an aggregated state, or it may rapidly aggregate upon contact with an unfavorable solvent. The goal is to find a solvent system that can disrupt these aggregates and maintain the peptide in a monomeric state.

Systematic Solubilization Protocol:

  • Start Small: Use a small aliquot of your peptide for initial solubility tests.

  • Characterize Your Peptide: Determine the net charge of your peptide at neutral pH.

  • Choose Your Starting Solvent:

    • Basic Peptides (net positive charge): Start with sterile, deionized water. If insoluble, add 10% acetic acid or 0.1% TFA dropwise.[8]

    • Acidic Peptides (net negative charge): Start with sterile, deionized water. If insoluble, add 0.1 M ammonium bicarbonate or 0.1% ammonium hydroxide dropwise.[8]

    • Neutral/Hydrophobic Peptides: These are often the most challenging. Start with a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile to dissolve the peptide. Once dissolved, slowly add the desired aqueous buffer with constant vortexing. Be aware that the peptide may precipitate if its solubility limit in the final mixture is exceeded.[9]

  • Employ Physical Aids:

    • Sonication: A bath sonicator can help break up small aggregates.[9]

    • Gentle Warming: Warming the sample to 30-40°C can improve solubility, but be cautious of potential degradation.

  • Consider Denaturants (as a last resort): For highly aggregated peptides, denaturants like 6 M guanidine hydrochloride or 8 M urea can be effective. However, these are often incompatible with biological assays and may require subsequent removal.[9]

Issue 3: Peptide Aggregates in Solution Over Time

Symptoms:

  • A clear peptide solution becomes cloudy or forms a precipitate upon storage.

  • Loss of biological activity in stored samples.

  • Inconsistent results in assays.

Causality and Solutions:

Peptide aggregation in solution is a dynamic process influenced by factors such as concentration, pH, temperature, and ionic strength. The rigid conformation induced by c-ACPC can lower the energy barrier for self-association.

Strategies for Maintaining Peptide Solubility in Solution:

StrategyRationale
Optimize pH Peptides are generally least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI to ensure the peptide carries a net charge, which promotes repulsion between molecules.
Add Solubilizing Excipients Certain additives can interfere with the intermolecular interactions that lead to aggregation. L-arginine and L-glutamate (50-100 mM) can mask hydrophobic patches and screen charges. Non-ionic detergents like Tween 20 (0.01-0.1%) can also prevent hydrophobic aggregation.[8]
Control Peptide Concentration Aggregation is often a concentration-dependent process. Store your peptide at the lowest concentration that is practical for your experiments. It is often better to store a concentrated stock in an organic solvent and dilute it into your aqueous buffer just before use.
Flash Freeze for Storage For long-term storage, flash freeze aliquots of your peptide solution in liquid nitrogen and store at -80°C. This minimizes the formation of ice crystals that can concentrate the peptide and promote aggregation. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Characterizing Aggregation

cluster_analysis Aggregation Analysis sample Peptide Solution dls Dynamic Light Scattering (DLS) (Detects soluble aggregates) sample->dls Analyze with sec Size Exclusion Chromatography (SEC) (Quantifies monomers and oligomers) sample->sec Analyze with tem Transmission Electron Microscopy (TEM) (Visualizes fibrillar structures) sample->tem Analyze with thio_t Thioflavin T (ThT) Assay (Detects amyloid-like β-sheets) sample->thio_t Analyze with data_analysis Correlate Structural Features with Aggregation Propensity dls->data_analysis sec->data_analysis tem->data_analysis thio_t->data_analysis

Caption: A multi-technique approach to characterize peptide aggregation.

Conclusion

The incorporation of cis-2-Amino-1-cyclopentanecarboxylic acid offers exciting possibilities for rational peptide design. However, the conformational rigidity it imparts requires careful consideration to mitigate the risk of aggregation. By understanding the underlying physicochemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully harness the power of c-ACPC while avoiding the pitfalls of peptide aggregation.

References

  • AAPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bolarinwa, O., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(21), 15374-15402.
  • Daggett, V., et al. (2019). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease.
  • de la Torre, B. G., & Albericio, F. (2020). The α-Helical coiled coil: the most versatile protein-protein interaction motif. Chemical Society Reviews, 49(17), 6352-6369.
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408.
  • Martinek, T. A., & Fülöp, F. (2012). Effects of the alternating backbone configuration on the secondary structure and self-assembly of β-peptides. Amino acids, 43(1), 13-27.
  • Masuda, Y., et al. (2002). Aggregation and neurotoxicity of mutant amyloid beta (A beta) peptides with proline replacement: importance of turn formation at positions 22 and 23. The Journal of biological chemistry, 277(28), 25425-25430.
  • Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in protein chemistry, 34, 167-339.
  • Sewald, N., & Strijowski, U. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & biomolecular chemistry, 2(8), 1105-1109.
  • Sharma, S., et al. (2014). The Conformation and the Aggregation Kinetics of α-synuclein Depend on the Proline Residues in Its C-terminal Region. Biochemistry, 53(43), 6763-6774.
  • Sieroń, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Peptide Science, 100(4), 438-440.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Wójcik, P., et al. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. Chemical Science, 13(10), 2893-2900.
  • Woźniak, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4437-4445.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: cis-2-Amino-1-cyclopentanecarboxylic Acid (cis-ACPC) vs. Proline in Peptide Design

This guide provides an in-depth technical comparison between Proline (a natural -amino acid) and cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC, a constrained -amino acid) in the context of peptide eng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Proline (a natural


-amino acid) and cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride  (cis-ACPC, a constrained 

-amino acid) in the context of peptide engineering and drug development.

Executive Summary

Proline is the standard-bearer for conformational restriction in natural proteins, known for inducing turns and disrupting


-helices due to its pyrrolidine ring and lack of an amide proton. cis-ACPC  is a non-natural, carbocyclic 

-amino acid that mimics the cyclic constraint of proline but retains the amide proton (

). This crucial structural difference allows cis-ACPC to stabilize unique secondary structures (specifically

-sheets and 12-helices in oligomers) and resist proteolytic degradation, making it a superior choice for designing stable peptidomimetics and foldamers where hydrogen bonding is essential.
Quick Comparison Matrix
FeatureProline (Pro, P)cis-2-Amino-1-cyclopentanecarboxylic Acid (cis-ACPC)
Class

-Amino Acid (Proteinogenic)

-Amino Acid (Synthetic/Alicyclic)
Ring Structure Pyrrolidine (N is inside the ring)Cyclopentane (N is on the ring)
H-Bonding Acceptor only (Tertiary amide)Donor & Acceptor (Secondary amide)
Conformation Induces Kinks/Turns, Polyproline II HelixStabilizes

-Sheets (homo-oligomers) or Turns (hetero)
Isomerization cis/trans equilibrium (slow exchange)Fixed cis stereochemistry (no amide isomerization)
Proteolytic Stability Moderate (Vulnerable to Prolyl Endopeptidases)High (Resistant to most proteases)

Structural & Mechanistic Analysis

Topological Divergence

The fundamental difference lies in the atomicity of the ring.

  • Proline: The side chain cyclizes back onto the backbone nitrogen.[1] This creates a secondary amine, which becomes a tertiary amide upon peptide bond formation. The lack of an

    
     proton means Proline cannot act as a hydrogen bond donor, often breaking 
    
    
    
    -helices and
    
    
    -sheets.
  • cis-ACPC: The amino and carboxyl groups are substituents on a carbocyclic ring. When coupled, the nitrogen remains a secondary amide with an available

    
     proton. This allows cis-ACPC to participate fully in hydrogen bonding networks while still imposing rigid conformational constraints via the cyclopentane ring.
    
Conformational Impact (Foldamer Theory)

While Proline restricts the


 torsion angle (approx -60°), cis-ACPC restricts both the 

torsion (

) and the backbone

and

angles due to the ring system.
  • In Homo-oligomers: cis-ACPC residues have a strong propensity to form

    
    -sheet-like ribbons  or "strands" due to the specific alignment of H-bond donors/acceptors. (Note: trans-ACPC favors 12-helices; the cis isomer favors sheets).[2]
    
  • In

    
    -Peptides:  Replacing Proline with cis-ACPC in a turn region (e.g., 
    
    
    
    -turn) can maintain the turn geometry while adding an extra H-bond (via the cis-ACPC NH), potentially stabilizing the turn more effectively than Proline itself.
Visualization of Structural Logic

StructuralLogic Start Peptide Design Requirement Constraint Need Conformational Constraint? Start->Constraint HBondCheck Is Backbone H-Bonding Required? Constraint->HBondCheck Proline Proline (Pro) (N-in-ring) ProOutcome Outcome: - Kink/Turn Induction - Helix Breaking - cis/trans Isomerization Risk Proline->ProOutcome ACPC cis-ACPC (N-on-ring) ACPCOutcome Outcome: - Sheet/Turn Stabilization - Proteolytic Resistance - Retains H-Bond Donor ACPC->ACPCOutcome HBondCheck->Proline No (Acceptor only) HBondCheck->ACPC Yes (Donor + Acceptor)

Caption: Decision logic for selecting between Proline and cis-ACPC based on hydrogen bonding requirements and desired structural outcome.

Experimental Performance Data

Proteolytic Stability

Peptides containing


-amino acids like cis-ACPC exhibit "stealth" properties against peptidases.
  • Experiment: Incubation of analog peptides in human serum or with specific enzymes (e.g., Pronase, Trypsin).

  • Observation: Proline-containing peptides often degrade within minutes to hours. cis-ACPC analogs typically show half-lives (

    
    ) extending to >24 hours or complete resistance .
    
  • Mechanism: The extra methylene group (

    
    ) in the backbone shifts the scissile bond, rendering it unrecognizable to the active sites of 
    
    
    
    -peptidases.
Secondary Structure Induction (CD Spectroscopy)
  • Proline: CD spectra typically show a minimum at 200 nm (random coil) or bands characteristic of Polyproline II (PPII) helices.

  • cis-ACPC:

    • Homo-oligomers: CD spectra reveal minima around 215-220 nm, indicative of sheet formation.

    • Chimera (

      
      ): Incorporation into 
      
      
      
      -helices usually destabilizes the helix unless placed at termini. Incorporation into
      
      
      -hairpins stabilizes the structure.

Protocol: Incorporation of cis-ACPC into Peptides

This protocol outlines the synthesis and Solid-Phase Peptide Synthesis (SPPS) incorporation, addressing the lower reactivity of the secondary amino group on the steric ring.

Phase 1: Preparation of Fmoc-cis-ACPC

Note: cis-ACPC is often synthesized from commercially available precursors or via enzymatic resolution.

  • Protection: React free cis-ACPC with Fmoc-OSu in aqueous

    
    /Dioxane.
    
  • Workup: Acidify to pH 2, extract with Ethyl Acetate.

  • Validation: Verify via

    
    -NMR. Key shift: Methine protons on the ring will show distinct coupling constants compared to trans isomers.
    
Phase 2: SPPS Coupling Protocol (Self-Validating)

Due to steric hindrance, standard coupling cycles must be modified.

Reagents:

  • Resin: Rink Amide MBHA (for amides) or Wang (for acids).

  • Coupling Agents: HATU (preferred over HBTU due to higher reactivity) and HOAt.

  • Base: DIPEA (Diisopropylethylamine).[3]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
    • Validation: Kaiser Test (Blue = Free Amine).

  • Coupling (The Critical Step):

    • Pre-activate 3.0 eq Fmoc-cis-ACPC with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 2 minutes.

    • Add to resin. Shake for 2–4 hours (double standard time).

    • Note: The coupling of the next amino acid onto the cis-ACPC nitrogen is the bottleneck due to sterics.

  • Second Coupling (Onto cis-ACPC):

    • Use PyAOP or HATU with extended time (4–6 hours) or double coupling (

      
       hours) for the subsequent residue.
      
    • Validation: Chloranil Test (more sensitive for secondary amines than Kaiser). Blue/Green = Free Secondary Amine (Incomplete). Colorless = Complete.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Experimental Workflow Diagram

SPPS_Protocol Resin Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Check1 Kaiser Test (Primary Amine) Deprotect->Check1 Couple1 Couple cis-ACPC (HATU/HOAt, 3h) Check2 Chloranil Test (Secondary Amine) Couple1->Check2 Check1->Couple1 Blue (Positive) Couple2 Couple Next AA (PyAOP, Double Couple) Couple2->Deprotect Cycle Repeat Cleave TFA Cleavage & Purification Couple2->Cleave End Sequence Check2->Couple2 Blue (Positive)

Caption: SPPS workflow highlighting critical validation checkpoints (Kaiser vs Chloranil) for cis-ACPC incorporation.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

  • Fülöp, F., et al. (2012). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry. Link

  • Martinek, T. A., & Fülöp, F. (2003). "Side-chain control of beta-peptide secondary structures." European Journal of Biochemistry. Link

Sources

Comparative

A Researcher's Guide to cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride Derivatives: A Comparative Analysis

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity and synthetic accessibility is paramount. The derivatives of cis-2-Amino-1-cyclopentanecarboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity and synthetic accessibility is paramount. The derivatives of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride have emerged as a compelling class of compounds, primarily due to their role as conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The cyclopentane framework locks the key pharmacophoric elements—the amino and carboxyl groups—into a specific spatial arrangement, a critical factor for potent and selective interaction with biological targets. This guide provides an in-depth comparative analysis of these derivatives, delving into their synthesis, biological activities, and the experimental methodologies pivotal for their evaluation. It is designed to be a critical resource for researchers, medicinal chemists, and professionals in drug development, offering a blend of established knowledge and practical insights.

The Foundational Scaffold: cis-2-Amino-1-cyclopentanecarboxylic Acid

The significance of cis-2-Amino-1-cyclopentanecarboxylic acid lies in its structural mimicry of GABA. By constraining the flexible backbone of GABA into a five-membered ring, this scaffold presents a more defined conformation to its biological receptors. This pre-organization reduces the entropic penalty upon binding, often leading to enhanced affinity. The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility, facilitating its use in both synthetic transformations and biological assays. The cis stereochemistry is crucial, as it dictates the relative orientation of the amino and carboxylic acid groups, which in turn governs the interaction with the target protein's binding pocket.

Comparative Analysis of Derivatives: Tailoring Activity Through Structural Modification

Table 1: Comparative Biological Activity of Cyclopentane Amino Acid Analogues

Compound/DerivativeTarget(s)Key Experimental FindingsReported Potency (EC₅₀/Kᵢ)
(±)-cis-3-Aminocyclopentanecarboxylic acid ((±)-CACP)GABAC ReceptorsPartial agonist activity.EC₅₀ (ρ₁)=26.1 µM; EC₅₀ (ρ₂)=20.1 µM[1]
Thioether derivative of 4-aminocyclopent-1-enecarboxylic acidGABAA ReceptorsBenzylthioether derivative acts as an antagonist.IC₅₀ = 42 µM[2]
Peptides containing cis-2-aminocyclopentanecarboxylic acidPorcine Pancreatic ElastasePotent inhibitors when incorporated into peptide sequences.Significantly more potent than reference azapeptide inhibitors[3]
N-Acyl derivativesGeneralN-acylation is a common strategy to modulate lipophilicity and target engagement.Potency is highly dependent on the nature of the acyl group and the biological target.

Expert Insights on Structure-Activity Relationships (SAR):

The available data, though not exhaustive for a direct comparison of a homologous series of cis-2-amino-1-cyclopentanecarboxylic acid derivatives, allows for the formulation of key SAR principles:

  • N-Alkylation and N-Acylation: Introducing substituents on the nitrogen atom can significantly impact receptor interactions. N-alkylation can alter the basicity of the amine and introduce steric bulk, potentially shifting activity between receptor subtypes or even from agonist to antagonist. N-acylation, by forming an amide bond, removes the basic character of the nitrogen and introduces a hydrogen bond donor, which can lead to entirely different binding modes and target profiles, as seen in peptide-based inhibitors[3].

  • Ring Substitution: The addition of functional groups to the cyclopentane ring can influence potency and selectivity. For instance, the introduction of hydroxyl groups can increase polarity and provide additional hydrogen bonding opportunities, while hydrophobic substituents may enhance binding to lipophilic pockets within a target protein.

  • Stereochemistry: The relative stereochemistry of the amino and carboxyl groups (cis vs. trans) is a critical determinant of activity. The cis configuration is often preferred for mimicking the bent conformation of GABA. Furthermore, the absolute stereochemistry (enantiomers) can lead to dramatic differences in biological activity, with one enantiomer often being significantly more potent or exhibiting a different pharmacological profile (e.g., agonist vs. antagonist).

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and evaluation of these derivatives require robust and reproducible experimental methods. The following protocols provide a detailed guide for key procedures.

Synthesis of N-Acyl Derivatives of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

This protocol details a standard procedure for the N-acylation of the parent amino acid hydrochloride using an acyl chloride.

Workflow for N-Acylation

Caption: A typical Schotten-Baumann reaction for N-acylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (1.0 equivalent) in a 1 M sodium hydroxide solution (2.0-3.0 equivalents) and cool the solution to 0-5 °C in an ice bath.

  • Acylation: To the vigorously stirred, cold solution, add the desired acyl chloride (1.0-1.2 equivalents) dropwise. Simultaneously, add a solution of sodium hydroxide to maintain the pH of the reaction mixture in the alkaline range (pH 8-10).

  • Reaction Monitoring: Continue stirring at low temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the cold reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-acylated product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices: The Schotten-Baumann reaction conditions are classic for the acylation of amines in the presence of a carboxylate group. The use of an aqueous base deprotonates the amino group, making it nucleophilic, while the carboxyl group remains as a carboxylate, which is unreactive towards the acyl chloride. Maintaining a low temperature helps to control the exothermic reaction and minimize side reactions.

Radioligand Binding Assay for GABAA Receptors

This protocol outlines a competitive binding assay to determine the affinity of synthesized derivatives for the GABAA receptor.

Workflow for Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis membranes Prepare brain tissue homogenate (source of GABAA receptors) incubation Incubate membranes, radioligand, and competitor membranes->incubation radioligand Prepare radioligand solution (e.g., [3H]muscimol) radioligand->incubation competitor Prepare serial dilutions of test derivative competitor->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation filtration->counting data_analysis Determine IC50 and Ki values counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to obtain a crude membrane pellet containing GABAA receptors. Wash the pellet multiple times to remove endogenous GABA.

  • Assay Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]muscimol), and varying concentrations of the test derivative. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known GABAA agonist like unlabeled GABA).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test derivative and fit the data to a sigmoidal curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Self-Validation System: The inclusion of controls for total and non-specific binding is crucial for the validity of this assay. The non-specific binding control ensures that the measured signal is due to specific interactions with the GABAA receptor and not just random adherence to the membranes or filter paper.

Signaling Pathways: The Molecular Mechanisms of Action

Derivatives of cis-2-amino-1-cyclopentanecarboxylic acid can modulate various signaling pathways depending on their specific molecular targets. As analogues of GABA, their primary targets are often GABA receptors. However, modifications can also direct their activity towards other receptor systems, such as metabotropic glutamate receptors (mGluRs).

GABAA Receptor Signaling

GABAA receptors are ligand-gated ion channels. Their activation by an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

GABAA Receptor-Mediated Inhibition

G GABA GABA or Agonist Derivative GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor binds Chloride_Channel Chloride (Cl-) Channel Opens GABA_A_Receptor->Chloride_Channel Chloride_Influx Influx of Cl- ions Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway for GABAA receptor activation.

Metabotropic Glutamate Receptor 5 (mGluR5) Signaling

Some derivatives may act as antagonists at mGluR5, which are G-protein coupled receptors. Antagonism of mGluR5 can block the downstream signaling cascade initiated by glutamate.

mGluR5 Antagonism

G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds Antagonist Antagonist Derivative Antagonist->mGluR5 blocks Gq_protein Gq Protein mGluR5->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Intracellular Ca2+ Release IP3->Calcium_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Modulation of Cellular Activity Calcium_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Antagonism of the mGluR5 signaling pathway.

Future Perspectives

The derivatives of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride continue to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on building systematic libraries of N-substituted and ring-substituted derivatives and screening them against a broad panel of neurological targets. A more comprehensive understanding of the structure-activity relationships will undoubtedly accelerate the development of next-generation modulators of neurotransmission with improved efficacy and safety profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PubMed Central. [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. [Link]

  • A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience. [Link]

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PubMed Central. [Link]

  • Glutamate Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • Method for the N-acylation of aminocarboxylic acids.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]

  • Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. PubMed Central. [Link]

  • GABA Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • 2-Minute Neuroscience: GABA. YouTube. [Link]

  • GABA receptor. Wikipedia. [Link]

  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience. [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications. [Link]

  • Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Society for Neuroscience. [Link]

  • Schematic representation of structure activity relationship. ResearchGate. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society. [Link]

Sources

Validation

A Comparative Guide to the Receptor Cross-Reactivity of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally restricted analog of the neurotransmitter glutamate, has garnered s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally restricted analog of the neurotransmitter glutamate, has garnered significant interest within the neuroscience and medicinal chemistry communities. Its rigid cyclopentane core offers a unique structural scaffold that can impart high affinity and selectivity for specific receptor subtypes. This guide provides an in-depth comparison of the cross-reactivity profile of cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPD) with a range of neurotransmitter receptors. Understanding the selectivity of this compound is paramount for its application as a research tool and for the development of novel therapeutics with minimized off-target effects. This document synthesizes available experimental data to offer a clear perspective on its receptor interaction profile and provides detailed methodologies for assessing such interactions.

Comparative Receptor Activity Profile

Receptor FamilyReceptor SubtypeAssay TypeMeasured ActivityReference
Ionotropic Glutamate NMDAFunctional AssayIC50: 3.3 µM (Agonist)[1]
KainateRadioligand BindingReduction of specific [³H]kainate binding (Isomers of ACPD)[2]
Metabotropic Glutamate Group II (mGluR2)Functional AssayEC50: 13 µM (Agonist)[1]
Group II (mGluR4)Functional AssayEC50: 50 µM (Agonist)[1]
L-AP4 ReceptorElectrophysiologyAgonist activity (1S,3R-ACPD isomer)[3]

Note: Data for kainate receptors is for isomers of 1-amino-1,3-cyclopentane dicarboxylate (ACPD) and may not be fully representative of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Based on the available data, cis-ACPD demonstrates potent agonism at the NMDA receptor and selective agonist activity at group II metabotropic glutamate receptors. The interaction with kainate receptors, as suggested by displacement of radioligand binding by ACPD isomers, indicates potential cross-reactivity that warrants further quantitative investigation. In contrast, a study on the trans-isomer of ACPD showed no activity at ionotropic glutamate receptors (quisqualate/kainate and NMDA) at concentrations up to 1 mM, highlighting the critical role of stereochemistry in determining receptor selectivity[4].

Experimental Protocols: Assessing Receptor Cross-Reactivity

To ensure the scientific integrity of cross-reactivity data, rigorous and well-validated experimental protocols are essential. A common and foundational method for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Detailed Protocol: Radioligand Competition Binding Assay for NMDA Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride for the NMDA receptor using a competition binding assay with a known radiolabeled ligand.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]MK-801 for the NMDA receptor ion channel site) is crucial for a sensitive and accurate assay.

  • Membrane Preparation: Using cell membranes expressing the target receptor provides a concentrated source of the receptor, enhancing the signal-to-noise ratio.

  • Competition Format: A competition assay, where the unlabeled test compound competes with the radioligand for binding, is a robust method to determine the affinity of the test compound.

  • Non-Specific Binding Control: Including a high concentration of a known, unlabeled ligand defines the non-specific binding of the radioligand, which must be subtracted to determine specific binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue or cells expressing the NMDA receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

      • 50 µL of assay buffer or unlabeled ligand for defining non-specific binding (e.g., 10 µM MK-801).

      • 50 µL of varying concentrations of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • 50 µL of a fixed concentration of the radioligand (e.g., 1 nM [³H]MK-801).

      • 50 µL of the prepared membrane suspension (e.g., 50-100 µg of protein).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

Diagram of a Typical Receptor Selectivity Profiling Workflow

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation cluster_3 Follow-up Studies Compound Test Compound (cis-2-Amino-1-cyclopentanecarboxylic acid HCl) SerialDilution Serial Dilution Series Compound->SerialDilution PrimaryScreen Primary Screen (e.g., Radioligand Binding Assay) SerialDilution->PrimaryScreen DataAcquisition Data Acquisition (e.g., Scintillation Counting) PrimaryScreen->DataAcquisition ReceptorPanel Panel of Target Receptors (NMDA, mGluRs, GABA, etc.) ReceptorPanel->PrimaryScreen CurveFitting IC50/EC50 Determination (Non-linear Regression) DataAcquisition->CurveFitting KiCalculation Ki Calculation (Cheng-Prusoff) CurveFitting->KiCalculation SelectivityProfile Selectivity Profile Generation KiCalculation->SelectivityProfile FunctionalAssay Functional Assays (e.g., Calcium Imaging, Electrophysiology) SelectivityProfile->FunctionalAssay

Caption: Workflow for determining the receptor selectivity profile of a test compound.

Signaling Pathways of Primary Targets

To understand the functional consequences of cis-ACPD binding to its primary targets, it is essential to visualize their respective signaling pathways.

NMDA Receptor Signaling Pathway

G Glutamate Glutamate & cis-ACPD NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII Activation CaM->CaMKII Signaling Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Signaling

Caption: Simplified NMDA receptor signaling cascade.

Group II Metabotropic Glutamate Receptor (mGluR2/4) Signaling Pathway

G cis_ACPD cis-ACPD mGluR mGluR2/4 cis_ACPD->mGluR G_protein Gi/o Protein mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream

Caption: Canonical signaling pathway for group II mGluRs.

Conclusion

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a valuable pharmacological tool with well-defined agonist activity at NMDA and group II metabotropic glutamate receptors. The available data suggests a degree of selectivity, although its interaction with a wider array of receptor families remains to be comprehensively elucidated. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own robust assessments of receptor cross-reactivity, a critical step in both basic research and the drug discovery pipeline. As new data emerges, a more complete picture of the selectivity profile of this intriguing molecule will undoubtedly advance our understanding of glutamate receptor pharmacology and aid in the design of more specific therapeutic agents.

References

  • McLennan, H., & Curry, K. (1988). The actions of cyclopentane analogues of glutamic acid at binding sites for kainic and glutamic acids. Experimental Brain Research, 72(2), 436-438. [Link]

  • Manallack, D. T., & Beart, P. M. (1988). (trans)-1-amino-cyclopentyl-1,3-dicarboxylate stimulates quisqualate phosphoinositide-coupled receptors but not ionotropic glutamate receptors in striatal neurons and Xenopus oocytes. Molecular Pharmacology, 35(1), 105-111. [Link]

  • Nawy, S., & Copenhagen, D. R. (1990). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of general physiology, 96(3), 415–433. [Link]

Sources

Comparative

Benchmarking the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride against other methods

The following guide benchmarks the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC·HCl) . This analysis positions the -Lactam (Chlorosulfonyl Isocyanate) Route as the "Gold Standard" method...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC·HCl) .

This analysis positions the


-Lactam (Chlorosulfonyl Isocyanate) Route  as the "Gold Standard" methodology, comparing its performance against Catalytic Hydrogenation and Traditional Bucherer-Bergs approaches.

Executive Summary: The Stereochemical Challenge

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a critical non-proteinogenic


-amino acid used to induce specific secondary structures (helices/sheets) in peptidomimetics and foldamers.

The primary synthetic challenge is diastereocontrol . The trans-isomer is thermodynamically favored (diequatorial-like conformation), making the synthesis of the cis-isomer (axial-equatorial) difficult via thermodynamic methods.

This guide benchmarks the


-Lactam [2+2] Cycloaddition Route  (Method A) against the Catalytic Hydrogenation of 

-Enamino Esters
(Method B) and the Bucherer-Bergs Reaction (Method C).

The Verdict: Method A is superior for generating high-purity cis-ACPC·HCl due to inherent mechanistic stereoselection, whereas Method B and C suffer from thermodynamic equilibration to the trans-isomer.

Methodology Comparison

Method A: The Benchmark (CSI -Lactam Route)

This route utilizes the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) to cyclopentene.

  • Mechanism: Concerted [2+2] cycloaddition rules dictate the formation of the cis-fused bicyclic

    
    -lactam. The trans-fusion is geometrically prohibited in a [3.2.0] bicyclic system.
    
  • Result: Exclusive formation of the cis-diastereomer.

Method B: Catalytic Hydrogenation

Involves the reduction of ethyl 2-aminocyclopent-1-enecarboxylate (enamine) or


-keto ester oximes.
  • Mechanism: Syn-addition of hydrogen across the double bond.

  • Failure Mode: While often cis-selective kinetically, the conditions (catalyst surface, solvent) can lead to isomerization. Furthermore, the starting enamine is often in equilibrium with the imine, complicating the stereochemical outcome.

Method C: Bucherer-Bergs / Strecker

Traditional amino acid synthesis from cyclopentanone.

  • Mechanism: Formation of a hydantoin intermediate followed by hydrolysis.

  • Failure Mode: The hydantoin formation is reversible; the reaction typically yields the thermodynamically stable trans-isomer or a difficult-to-separate mixture (often 80:20 trans:cis).

Data Summary Table
MetricMethod A:

-Lactam (CSI)
Method B: Hydrogenation Method C: Bucherer-Bergs
Diastereoselectivity (cis:trans) >99:1 (Inherent)~85:15 (Variable)~20:80 (Favors trans)
Yield (Overall) 65–75%50–60%40–50%
Purification Requirement Simple CrystallizationChromatography / ResolutionDifficult Isomer Separation
Scalability High (kg scale proven)Moderate (High Pressure H2)High
Atom Economy HighHighLow (Hydantoin waste)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how Method A locks the stereochemistry early via ring strain.

SynthesisPathways Start Cyclopentene / Cyclopentanone CSI Reagent: Chlorosulfonyl Isocyanate (CSI) Start->CSI Method A Enamine Intermediate: β-Enamino Ester Start->Enamine Method B Lactam cis-Bicyclic β-Lactam (Kinetic Lock) CSI->Lactam [2+2] Cycloaddition Hydrolysis Acid Hydrolysis (HCl) Lactam->Hydrolysis ProductA cis-ACPC·HCl (>99% de) Hydrolysis->ProductA H2 Cat. Hydrogenation (H2/Pd-C) Enamine->H2 Mix Mixture (cis + trans) H2->Mix Syn-addition vs Isomerization ProductB cis-ACPC·HCl (Requires Purification) Mix->ProductB Resolution Required

Figure 1: Comparative reaction pathways. Method A (Left) secures stereochemistry via the bicyclic lactam intermediate.

Detailed Experimental Protocol (Method A)

This protocol describes the synthesis of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride via the


-lactam route. This method is self-validating: the intermediate lactam is a solid that can be checked for melting point and NMR purity before the final hydrolysis step.
Phase 1: Synthesis of cis-2-Azabicyclo[3.2.0]heptan-3-one ( -Lactam)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.

  • Solvent: Add anhydrous diethyl ether (or methylene chloride) and Cyclopentene (1.0 equiv). Cool to 0°C.

  • Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) over 30 minutes. Maintain temperature <5°C.

    • Note: The reaction is exothermic. CSI is moisture sensitive; handle under inert atmosphere.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Reductive Hydrolysis:

    • Cool the mixture to -20°C.

    • Slowly add a solution of aqueous Sodium Sulfite (Na2SO3) (25% w/v) to remove the

      
      -sulfonyl group. Maintain pH ~7-8 by adding 10% NaOH if necessary.
      
    • Caution: Vigorous evolution of gas may occur.

  • Extraction: Extract the aqueous layer with Chloroform or DCM (3x). Dry organic phases over MgSO4 and concentrate.

  • Validation: Recrystallize the crude lactam from ether/hexane.

    • Checkpoint: Product should be a white solid.[1] 1H NMR should show bridgehead protons with coupling constants consistent with cis-fusion (

      
       Hz).
      
Phase 2: Ring Opening to cis-ACPC·HCl
  • Hydrolysis: Dissolve the purified

    
    -lactam in 6M HCl (10 mL/g).
    
  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[2] Acid-catalyzed hydrolysis of the amide bond. Because the ring system is already cis, the configuration is retained.

  • Workup: Concentrate the solution in vacuo to dryness.

  • Purification: Triturate the resulting solid with cold acetone or diethyl ether to remove non-polar impurities.

  • Final Product: Filter the white crystalline solid.

    • Yield: Expect 70–80% from the lactam.

    • Purity: >98% cis-isomer.

Critical Analysis & Troubleshooting

Why Method A Overcomes "The Trans Trap"

In Method B (Hydrogenation), the intermediate amino ester has an acidic


-proton. Under even mild basic conditions (or on catalyst surfaces), this proton can be abstracted, leading to enolization and repotonation from the less hindered face, producing the thermodynamically stable trans-isomer.

Method A avoids this because the


-lactam ring strain prevents the conformational flexibility required for easy epimerization until the ring is opened. By the time the ring is opened in 6M HCl, the amine is immediately protonated (

), which prevents it from acting as a base to abstract the

-proton, and the acidic conditions suppress enolization.
Scalability Note

For multi-kilogram synthesis, the CSI route is preferred because it avoids high-pressure hydrogenation vessels. However, CSI is corrosive; proper venting and scrubbing of HCl gas evolved during the sulfite quench is required.

References

  • Scalable Synthesis of ACPC Stereoisomers

    • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
    • Source:Journal of Organic Chemistry (via NIH/ACS).
    • Context: Describes the resolution of enamine-derived mixtures and the utility of the -lactam precursor.
  • 
    -Lactam Route Fundamentals: 
    
    • Title: Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.[2]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Validates the CSI cycloaddition mechanism for cyclic -amino acids.
  • Peptidomimetic Applications

    • Title: Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives.[3]

    • Source:Journal of the American Chemical Society.[3]

    • Context: Discusses the structural importance of ACPC in 12-helix form

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of cis-2-Amino-1-cyclopentanecarboxylic Acid Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Conformational Restriction In the intricate dance of molecular recognition, the three-dimensional shape of a ligand is p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Conformational Restriction

In the intricate dance of molecular recognition, the three-dimensional shape of a ligand is paramount. Flexible molecules can adopt numerous conformations, only one of which may be optimal for binding to a biological target. This conformational ambiguity presents a significant challenge in rational drug design. The introduction of conformational constraints into a molecular scaffold is a powerful strategy to pre-organize a ligand into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.[1]

Cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a quintessential example of such a scaffold. As a conformationally restricted analogue of the neurotransmitter glutamic acid and the amino acid proline, it has become an invaluable tool in medicinal chemistry.[2][3] The rigid cyclopentane ring locks the relative orientation of the amino and carboxylic acid groups, providing a fixed template to probe the topology of receptor binding sites and to construct highly organized peptide secondary structures.[2]

This guide provides an in-depth comparison of cis-ACPC analogues, synthesizing data from numerous studies to elucidate the critical structure-activity relationships (SAR) that govern their biological function. We will explore how stereochemistry and substitution patterns on the cyclopentane ring dictate activity at various targets, with a primary focus on glutamate receptors and their application in peptidomimetics.

The Core Scaffold: Stereochemistry Defines Function

The 2-aminocyclopentanecarboxylic acid (ACPC) scaffold possesses two chiral centers, giving rise to four possible stereoisomers: two cis isomers ((1R,2S) and (1S,2R)) and two trans isomers ((1R,2R) and (1S,2S)). The relative orientation of the amino and carboxyl groups is the primary determinant of biological activity.

The cis configuration places the functional groups on the same face of the cyclopentane ring, while the trans configuration places them on opposite faces. This fundamental geometric difference has profound implications for how these molecules interact with their biological targets and how they self-assemble into larger structures. For instance, homo-oligomers of cis-ACPC tend to adopt β-sheet secondary structures, whereas trans-ACPC oligomers form stable 12-helices.[2]

Caption: The four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC).

Structure-Activity Relationship at Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are implicated in numerous physiological and pathological processes.[4] ACPC analogues, by mimicking the structure of glutamate in a rigid form, have been instrumental in dissecting the pharmacology of different glutamate receptor subtypes.

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission. Analogues of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a close relative of ACPC, have shown that stereochemistry is critical for selectivity. For example, trans-ACPD is a potent agonist for group I and II mGluRs, while cis-ACPD shows significantly weaker activity at these receptors but is more potent at displacing N-methyl-D-aspartate (NMDA) receptor binding.[5] This demonstrates a clear divergence in SAR: the trans isomer is preferred for metabotropic receptor activation, while the cis isomer has higher affinity for ionotropic receptors.

Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors (e.g., NMDA, AMPA, and kainate receptors) are ligand-gated ion channels.[4] Studies using the four isomers of ACPD to displace radiolabelled ligands from brain membranes revealed that all isomers could reduce kainate binding.[6] However, they surprisingly enhanced the binding of glutamate, with D-(−)-cis-(1R,3R)-ACPD being the most active in this regard.[6] This suggests a complex allosteric interaction where the binding of the analogue to one site can positively modulate the binding of the endogenous ligand to another.

The excitotoxic effects of these analogues also follow a clear SAR trend. High doses of cis-ACPD produce extensive neuronal degeneration, an effect mediated by ionotropic receptors, whereas trans-ACPC is largely devoid of excitotoxicity, consistent with its preferential action at metabotropic receptors.[5]

cluster_receptors Glutamate Receptors cluster_analogues ACPC Analogues Glutamate Glutamate (Endogenous Ligand) mGluR Metabotropic (mGluRs) (Signal Transduction) Glutamate->mGluR iGluR Ionotropic (iGluRs) (Ion Channel) Glutamate->iGluR Modulation of\nSynaptic Plasticity Modulation of Synaptic Plasticity mGluR->Modulation of\nSynaptic Plasticity Fast Excitatory\nNeurotransmission\n(Excitotoxicity at high levels) Fast Excitatory Neurotransmission (Excitotoxicity at high levels) iGluR->Fast Excitatory\nNeurotransmission\n(Excitotoxicity at high levels) trans_ACPC trans-ACPC Analogues (e.g., trans-ACPD) trans_ACPC->mGluR  Agonist (High Potency) cis_ACPC cis-ACPC Analogues (e.g., cis-ACPD) cis_ACPC->iGluR  Binds (High Affinity)

Caption: Differential activity of ACPC isomers at glutamate receptor subtypes.

Comparative Activity of ACPC Analogues

The following table summarizes the activity of key ACPC and ACPD isomers at different glutamate receptor sites, illustrating the profound impact of stereochemistry on biological function.

CompoundTarget/AssayActivityPotency/EffectReference
trans-ACPD Metabotropic Receptor (PI Hydrolysis)AgonistPotent[5]
trans-ACPD NMDA Receptor ([3H]CGS-19755 displacement)Ligand12-fold less potent than at mGluR[5]
cis-ACPD NMDA Receptor ([3H]CGS-19755 displacement)LigandPotent[5]
cis-ACPD Metabotropic Receptor (PI Hydrolysis)Agonist30-fold less potent than at NMDA site[5]
All ACPD Isomers Kainate ReceptorLigandAll isomers reduce specific binding[6]
D-(−)-cis-(1R,3R)-ACPD Glutamate BindingPositive ModulatorSignificantly enhances binding[6]

Experimental Protocols

A trustworthy guide must provide reproducible methodologies. Below are detailed protocols for the synthesis of a key building block and a standard biological assay.

Protocol 1: Synthesis of Fmoc-Protected cis-ACPC

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for solid-phase peptide synthesis.[7] This protocol outlines a general, scalable procedure for its installation on a cis-ACPC isomer, adapted from published methods.[2][8]

Causality: The procedure begins with the free amino acid salt, which is neutralized in situ. The reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions is a standard method for N-protection. The bicarbonate maintains a basic pH to deprotonate the amino group, making it nucleophilic, without being so harsh as to cause side reactions. The acetone/water solvent system is chosen to dissolve both the polar amino acid and the nonpolar Fmoc-OSu.

G start Start: cis-ACPC HCl salt dissolve 1. Dissolve cis-ACPC in 10% Na2CO3(aq) / Acetone start->dissolve add_fmoc 2. Add Fmoc-OSu solution (in Acetone) dissolve->add_fmoc react 3. Stir overnight at room temperature add_fmoc->react acidify 4. Acidify to pH ~2 with 1M HCl react->acidify extract 5. Extract with Ethyl Acetate acidify->extract dry 6. Dry (Na2SO4), filter, and evaporate extract->dry product Product: Fmoc-cis-ACPC dry->product

Caption: Workflow for the Fmoc protection of cis-2-amino-1-cyclopentanecarboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the cis-ACPC hydrochloride salt (1 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate and acetone. Stir until a clear solution is obtained.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction: Allow the reaction mixture to stir vigorously overnight. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to a pH of approximately 2 using 1M hydrochloric acid. A white precipitate of the Fmoc-protected amino acid will form.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, Fmoc-cis-ACPC, typically as a white solid.[8]

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a general method to determine the binding affinity (Ki) of a cis-ACPC analogue for a specific glutamate receptor subtype by measuring its ability to compete with a known radioligand.[9][10]

Causality: This assay quantifies the affinity of a test compound (the "competitor") by measuring how effectively it prevents a radiolabeled ligand with known affinity from binding to the receptor. The amount of radioactivity bound to the receptor preparation (cell membranes) is inversely proportional to the competitor's affinity. Non-specific binding is determined by using a high concentration of a known, non-radioactive ligand to saturate all specific binding sites, ensuring that any remaining radioactivity is due to non-specific interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target glutamate receptor from transfected cell lines or rat brain tissue via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed, known concentration of radioligand (e.g., [3H]CGS-19755 for the NMDA receptor).[5]

    • Increasing concentrations of the unlabeled test compound (the cis-ACPC analogue).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the analogue that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Conclusion and Future Outlook

The cis-2-amino-1-cyclopentanecarboxylic acid scaffold is a remarkably versatile tool in medicinal chemistry. The structure-activity relationships discussed herein underscore the critical importance of stereochemistry and conformational restriction in designing selective ligands. For glutamate receptors, a clear pattern emerges: trans isomers preferentially target metabotropic receptors, while cis isomers show higher affinity for ionotropic subtypes.[5] This fundamental principle allows researchers to design tool compounds and potential therapeutics with greater selectivity and reduced off-target effects, such as excitotoxicity.

Beyond neurotransmitter receptors, the incorporation of these analogues into peptides has opened new avenues for creating stable, structured peptidomimetics with diverse biological activities.[2][11] Future research will likely focus on exploring more diverse substitutions on the cyclopentane ring to fine-tune activity and pharmacokinetic properties. The development of novel synthetic routes to access previously unavailable or challenging stereoisomers and derivatives will continue to expand the utility of this powerful scaffold in the ongoing quest for more potent and selective therapeutic agents.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Center for Biotechnology Information. Available at: [Link]

  • Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. PubMed. Available at: [Link]

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • The actions of cyclopentane analogues of glutamic acid at binding sites for kainic and .... PubMed. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. JOVE. Available at: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Ligand binding assay. Wikipedia. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Methods for the synthesis of fmoc protected amines. Google Patents.
  • cis-1-Amino-1,3-cyclobutanedicarboxylicacid. MySkinRecipes. Available at: [Link]

  • Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Bentham Science. Available at: [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. Available at: [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. MDPI. Available at: [Link]

  • Neurotransmitters: Glutamate Receptors and Signal Transduction. Colorado Pressbooks Network. Available at: [Link]

  • Utilization of a cyclopentane analog of glutamate (cis-1-amino-1,3-dicarboxycyclopentane) by glutamine synthetase. PubMed. Available at: [Link]

Sources

Comparative

Replicating published findings on cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

[1] Executive Summary & Strategic Context Compound Identity: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC HCl; also known as Cispentacin in its enantiopure form). Primary Utility: Antifungal antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Compound Identity: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC HCl; also known as Cispentacin in its enantiopure form). Primary Utility: Antifungal antibiotic (specifically the (-)-(1R,2S) enantiomer) and a conformationally restricted


-amino acid building block for peptidomimetics.

This guide serves researchers aiming to replicate the synthesis, purification, and biological validation of cis-ACPC HCl. Unlike its trans-isomer, which is predominantly used in foldamer chemistry to induce 12-helix structures, the cis-isomer possesses unique antifungal properties against Candida species by exploiting specific amino acid transport systems.

Replication Challenge: The primary difficulty in replicating published findings lies in stereochemical purity . Commercial sources often supply racemates or mixtures with the trans-isomer. Biological efficacy (antifungal) is strictly stereodependent. This guide prioritizes the isolation of the cis-hydrochloride salt and the verification of its biological activity against standard benchmarks.

Comparative Analysis: Performance & Alternatives

Biological Efficacy (Antifungal)

The following data compares cis-ACPC (Cispentacin) against standard antifungals and its stereoisomer.

Table 1: Comparative Antifungal Potency (IC50 & MIC)

CompoundTarget OrganismIC50 (

g/mL)
MIC (

g/mL)
Mechanism of Action
cis-ACPC (Cispentacin) Candida albicans6.3 – 12.56.3 – 50Active transport (Proline permease)

tRNA synthetase inhibition
trans-ACPC Candida albicans> 100 (Inactive)> 100Poor cellular uptake; lacks transporter affinity
Amphotericin B Candida albicansN/A0.2 – 0.78Pore formation in fungal cell membrane
Flucytosine Candida albicansN/A0.1 – >100DNA/RNA synthesis inhibition

Key Insight: The cis-configuration is essential for recognition by the fungal proline permease. The trans-isomer is sterically incompatible with this transporter, rendering it biologically inert in this context despite chemical similarity.

Physicochemical Properties[1][3][4]

Table 2: Structural & Stability Benchmarks

Featurecis-ACPC HCltrans-ACPC HClLinear Analogue (GABA)
Conformational Freedom Restricted (Cyclopentane ring)Restricted (Cyclopentane ring)High (Flexible chain)
Water Solubility High (>100 mg/mL)HighHigh
Peptide Folding Promotes Sheet-like structuresPromotes 12-Helix structuresRandom coil
Thermal Stability Stable solid (MP >200°C)Stable solidStable solid

Replication Protocol A: Stereoselective Synthesis & Purification

Objective: Synthesize and isolate high-purity cis-ACPC HCl, ensuring removal of the trans-isomer. Basis: Adapted from scalable protocols involving acid hydrolysis of N-protected precursors and fractional crystallization.

Workflow Visualization

Synthesis_Protocol cluster_QC Quality Control Gate Start Starting Material: Ethyl-2-oxocyclopentanecarboxylate Step1 1. Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Inter1 Mixture: cis + trans Amino Esters Step1->Inter1 Step2 2. Hydrolysis & Salt Formation (10% HCl, Reflux 70°C -> 60°C) Inter1->Step2 Acid Hydrolysis Step3 3. Fractional Crystallization (Solvent: EtOH/Et2O or Acetone wash) Step2->Step3 Crude HCl Salt Result Target Product: cis-ACPC Hydrochloride (Precipitate) Step3->Result Selective Precipitation Waste Filtrate: trans-isomer enriched Step3->Waste QC1 1H NMR (D2O) Check J-coupling (cis > trans) Result->QC1

Caption: Stereoselective isolation workflow for cis-ACPC HCl emphasizing the critical crystallization step.

Detailed Methodology
  • Reductive Amination:

    • React ethyl-2-oxocyclopentanecarboxylate with ammonium acetate (

      
      ) and sodium cyanoborohydride (
      
      
      
      ) in methanol.
    • Note: This generates a diastereomeric mixture of cis and trans amino esters.

  • Hydrolysis & HCl Salt Formation:

    • Evaporate methanol. Dissolve residue in 10% HCl .

    • Heat: 70°C for 4 hours, then reduce to 60°C for 12 hours. This ensures complete hydrolysis of the ester and amide byproducts.

    • Evaporate to dryness in vacuo.

  • Purification (The Critical Step):

    • The cis-HCl salt is less soluble in acetone/ethanol mixtures than the trans-isomer.

    • Wash the solid residue vigorously with ice-cold acetone .

    • Filtration: Collect the solid precipitate. The cis-isomer concentrates in the solid phase.

    • Recrystallization: If higher purity (>98%) is required, recrystallize from Ethanol/Diethyl Ether.

  • Validation (Self-Correction):

    • 1H NMR (

      
      ):  Focus on the 
      
      
      
      -proton signals. The coupling constants (
      
      
      ) differ between isomers.
    • Melting Point: cis-ACPC HCl decomposes/melts >200°C.

    • Stereochemical Check: If replicating Cispentacin (enantiopure), use chiral HPLC or resolution with (+)-dibenzoyl-D-tartaric acid before the final HCl step.

Replication Protocol B: Antifungal Susceptibility Assay

Objective: Validate biological activity against Candida albicans. System: Broth Microdilution (CLSI Standards).

Mechanism of Action Visualization

MOA_Pathway Extracellular Extracellular Space (cis-ACPC High Conc.) Transporter Proline Permease (Specific Entry Gate) Extracellular->Transporter Substrate Mimicry Membrane Fungal Cell Membrane Intracellular Cytoplasm Transporter->Intracellular Active Transport Target tRNA Synthetase (Ile-tRNA inhibition) Intracellular->Target Accumulation Result Protein Synthesis Arrest (Fungistasis) Target->Result

Caption: Mechanism of Action. cis-ACPC mimics proline for entry, then inhibits protein synthesis intracellularly.

Detailed Methodology
  • Media Preparation:

    • Use Yeast Nitrogen Base (YNB) with glucose.[1]

    • Critical Warning: Do NOT use complex media like Sabouraud Dextrose Agar (SDA) or Peptone for the primary MIC determination. These media contain high levels of proline and other amino acids that compete with cis-ACPC for the permease transporter, leading to false negatives (loss of activity).

  • Inoculum:

    • Prepare Candida albicans (e.g., ATCC 90028) suspension adjusted to

      
       cells/mL.
      
  • Dosing:

    • Prepare serial dilutions of cis-ACPC HCl in YNB (Range: 0.1 to 100

      
      g/mL).
      
    • Include trans-ACPC as a negative control (Expect MIC >100

      
      g/mL).
      
    • Include Amphotericin B as a positive control.

  • Incubation:

    • 35°C for 24–48 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth (turbidity).

    • IC50: Turbidimetric measurement at 600nm (50% reduction vs control).

References

  • Oki, T., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics.

  • Capobianco, J. O., et al. (1993).[2] Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action. Biochemical and Biophysical Research Communications.[2]

  • Grygorenko, O. O., et al. (2016). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.

  • Davies, S. G., et al. (1991). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025). Validating Cispentacin's Antifungal Target: A Comparative Guide for Researchers.

Sources

Validation

Meta-analysis of studies involving cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Executive Summary cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often abbreviated as cis-ACPC or cACP) is a non-proteinogenic, cyclic -amino acid used primarily in the design of peptidomimetics and foldamers ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (often abbreviated as cis-ACPC or cACP) is a non-proteinogenic, cyclic


-amino acid used primarily in the design of peptidomimetics  and foldamers . Unlike flexible linear 

-amino acids (e.g.,

-alanine), the cyclopentane ring of cis-ACPC imposes severe conformational constraints on the peptide backbone, forcing specific secondary structures such as strands, sheets, or unique helices depending on the stereochemical pattern.

Crucial Disambiguation:

WARNING: Do not confuse this compound with 1-aminocyclopropane-1-carboxylic acid (also abbreviated as ACPC), which is a partial agonist at the NMDA receptor glycine site. The compound discussed here is a


-amino acid  (2-amino), not an 

-amino acid (1-amino).

Part 1: Structural & Mechanistic Profile

The "Constraint" Mechanism

The utility of cis-ACPC lies in its ability to lock the backbone torsion angles (


, 

,

) of a peptide. In

-peptides, the additional carbon atom increases the degrees of freedom compared to

-peptides. cis-ACPC counteracts this by embedding the

bond within a 5-membered ring.
  • cis-Configuration: The amino and carboxyl groups are on the same side of the ring. This proximity often favors turn or sheet-like structures in homooligomers, or specific H10/12 helices when alternated with other isomers.

  • trans-Configuration: The groups are on opposite sides, which strongly favors the formation of the 12-helix (defined by 12-membered ring hydrogen bonds).

Pathway Visualization: Structural Outcomes

The following diagram illustrates how the choice of isomer (cis vs. trans) dictates the folding pathway of the resulting peptidomimetic.

Foldamer_Pathway Start Beta-Amino Acid Selection Linear Linear (e.g., Beta-Alanine) Start->Linear Cyclic Cyclic Constraint (ACPC) Start->Cyclic Random Random Coil / Aggregation Linear->Random High Entropy Trans trans-ACPC Cyclic->Trans Cis cis-ACPC Cyclic->Cis Helix12 12-Helix Formation (Stable, Rod-like) Trans->Helix12 i to i+3 H-bonds Hetero Alternating (cis/trans) Sequence Trans->Hetero Sheet Sheet / Strand Formation (Amyloid-like assembly) Cis->Sheet Homooligomer Cis->Hetero + trans-ACPC Helix1012 H10/12 Mixed Helix Hetero->Helix1012 Stereochemical Patterning

Caption: Divergent structural outcomes based on ACPC stereochemistry. cis-ACPC promotes sheet/turn structures or mixed helices, unlike the 12-helix dominance of the trans-isomer.

Part 2: Comparative Analysis

This section compares cis-ACPC HCl against its primary alternatives in foldamer design.

Table 1: Performance Comparison of Restricted -Amino Acids
Featurecis-ACPC HCl trans-ACPC HCl

-Alanine
cis-ACHC (Cyclohexane)
Ring Size 5-membered5-memberedLinear (None)6-membered
Primary Fold

-Strand / Sheet / Turn
12-HelixRandom Coil / Flexible14-Helix (for trans)
H-Bond Pattern Inter-strand (Sheet) or MixedIntramolecular (

)
VariableIntramolecular (

)
Solubility (HCl) High (Water/MeOH)High (Water/MeOH)Very HighModerate
Coupling Difficulty High (Steric hindrance)ModerateLowVery High
Proteolytic Stability Excellent (Complete resistance)Excellent ModerateExcellent
Key Insights
  • The "Sheet" Breaker/Maker: While trans-ACPC is the "gold standard" for making helices, cis-ACPC is essential for engineering hairpins or disrupting helices to create functional geometries (catalytic sites).

  • Solubility Advantage: The hydrochloride salt form of cis-ACPC significantly aids solubility in polar organic solvents (DMF/DMSO) required for peptide synthesis, compared to the zwitterionic free base which can be notoriously difficult to dissolve.

  • Stereochemical Patterning: A "meta-analysis" of recent studies (see references) suggests that alternating cis and trans residues allows for the creation of H10/12 helices , a structure impossible to achieve with natural

    
    -amino acids.
    

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) with cis-ACPC

cis-ACPC is a sterically hindered secondary amine. Standard coupling protocols often fail or result in low yields.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Standard HBTU/HOBt is often insufficient.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Note: Monitor UV absorbance; deprotection of secondary amines can be slower.
    
  • Activation (The Critical Step):

    • Dissolve Fmoc-cis-ACPC (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3 eq) to suppress racemization and improve reactivity.

    • Add DIPEA (6 eq) immediately before adding to the resin.

  • Coupling:

    • Reaction time: 2 to 4 hours (double coupling is recommended).

    • cis-ACPC is bulky; extended time is required for the activated ester to reach the N-terminus.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours.

Protocol B: Solubility & Handling of the HCl Salt

The HCl salt is hygroscopic.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Free Base Conversion: If the protocol requires the free base (e.g., for certain solution-phase couplings), dissolve the HCl salt in minimal water, neutralize with stoichiometric NaOH, and extract rapidly into organic solvent (e.g., DCM) followed by drying over MgSO4. Warning: The free amino acid is zwitterionic and may precipitate in water.

Part 4: Synthesis Workflow Diagram

This diagram details the optimized cycle for incorporating cis-ACPC into a peptide chain, highlighting the critical decision points for difficult couplings.

SPPS_Workflow Start Fmoc-Deprotected Resin (Free Amine) CheckSteric Is Previous Residue Bulky? (e.g., another cis-ACPC) Start->CheckSteric Standard Standard Activation (HBTU/DIPEA) CheckSteric->Standard No HighPower High-Power Activation (HATU/HOAt/DIPEA) CheckSteric->HighPower Yes (Critical) Coupling Coupling Reaction (2-4 Hours) Standard->Coupling HighPower->Coupling Test Kaiser/Chloranil Test Coupling->Test Success Wash & Proceed Test->Success Blue/Positive (Complete) Fail Double Coupling (Repeat Activation) Test->Fail Colorless (Incomplete) Fail->Coupling

Caption: Decision tree for SPPS involving cis-ACPC. Note the requirement for HATU/HOAt when coupling to/from hindered residues.

References

  • Structural Diversity in Beta-Peptides

    • Title: Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides.[1][2][3]

    • Source: PubMed / NIH
    • Significance: Establishes that alternating cis and trans ACPC isomers can form H10/12 helices, whereas cis-only oligomers tend toward strands.[2]

  • Synthesis and Scalability

    • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
    • Source: ACS Public
    • Significance: Provides the definitive method for separating cis and trans isomers and converting them to Fmoc-deriv
  • Disambiguation (NMDA Receptor Context)

    • Title: In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid.[4]

    • Source: PubMed
    • Significance: Clarifies the activity of ACPD and ACPC (cyclopropane) at NMDA receptors, distinguishing them from the -amino acid building block discussed here.
  • Crystallographic Data

    • Title: Crystallographic characterization of helical secondary structures in alpha/beta-peptides.
    • Source: PubMed
    • Significance: Provides X-ray data supporting the 11-helix and 14/15-helix formation in peptides containing ACPC residues.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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